molecular formula C11H15NO2 B1344364 3-Benzyl-1,5,3-dioxazepane CAS No. 1019208-03-7

3-Benzyl-1,5,3-dioxazepane

Cat. No.: B1344364
CAS No.: 1019208-03-7
M. Wt: 193.24 g/mol
InChI Key: RPCDMNZVBSZIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,5,3-dioxazepane (CAS 1019208-03-7) is a seven-membered heterocyclic building block of significant value in synthetic and medicinal chemistry. Its structure, incorporating nitrogen and oxygen heteroatoms in a constrained ring system, makes it a versatile precursor for the construction of bioactive molecules . This compound serves as a highly effective electrophilic precursor in Lewis acid-catalyzed reactions, particularly for the synthesis of complex nitrogen-containing scaffolds . A prominent application of 3-Benzyl-1,5,3-dioxazepane is its use in Mannich reactions. It acts as a bis(iminium) ion equivalent, enabling efficient double-Mannich reactions with substrates like β-ketoesters to form azabicyclo[3.3.1]nonane structures, which are core skeletons found in various natural products and biologically active compounds . This methodology has been successfully employed in the synthesis of complex macrocycles, where it reacts with difuryl-substituted arenesulfonamides under trimethylsilyl chloride (TMSCl) catalysis . Furthermore, its use as an intermediate extends to the development of central nervous system agents, and it is commonly utilized in the design of enzyme inhibitors and receptor modulators, contributing to research in cognitive enhancement and neuroprotection . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1,5,3-dioxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCDMNZVBSZIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN(CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: A Modern Approach to Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Benzyl-1,5,3-dioxazepane

Prepared by: Gemini, Senior Application Scientist

In the realm of chemical sciences, particularly within drug discovery and materials development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The identity, connectivity, and three-dimensional arrangement of atoms dictate a compound's physical, chemical, and biological properties. This guide addresses the structural elucidation of 3-benzyl-1,5,3-dioxazepane (CAS: 1019208-03-7, Molecular Formula: C₁₁H₁₅NO₂), a heterocyclic compound featuring a seven-membered dioxazepane core.[1][2] While not as common as five- or six-membered rings, seven-membered heterocycles are integral to a variety of biologically active molecules.[3][4]

Part 1: Foundational Analysis - Molecular Weight and Elemental Composition via Mass Spectrometry

Expertise & Causality: The logical first step in identifying any new compound is to answer two fundamental questions: "How much does it weigh?" and "What is it made of?" High-Resolution Mass Spectrometry (HRMS) provides definitive answers to both. We employ this technique at the outset to confirm the molecular formula and to gain initial structural clues from fragmentation patterns. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which ensures that we observe the intact molecular ion, in this case, the protonated species [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve approximately 0.1 mg of 3-benzyl-1,5,3-dioxazepane in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for observation in positive ion mode.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Nebulizer Pressure: 1.5 Bar

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ peak and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Data Interpretation & Predicted Fragmentation

The molecular weight of C₁₁H₁₅NO₂ is 193.1103 g/mol . The HRMS experiment should yield an [M+H]⁺ ion with an m/z value extremely close to 194.1179. The primary fragmentation pathways are predictable based on the structure's weakest bonds and the stability of the resulting fragments. The N-benzyl bond is prone to cleavage, leading to the highly stable benzyl cation or tropylium ion. Fragmentation of the dioxazepane ring is also expected.[5][6]

Table 1: Predicted HRMS and MS/MS Fragmentation Data

m/z (Predicted)FormulaDescription
194.1179[C₁₁H₁₆NO₂]⁺Protonated molecular ion [M+H]⁺
103.0706[C₅H₉NO₂]⁺Loss of benzyl radical ([M-C₇H₇]⁺)
91.0542[C₇H₇]⁺Benzyl cation, likely rearranging to the stable tropylium ion
Visualization: Predicted Fragmentation Pathway

G M [C₁₁H₁₅NO₂ + H]⁺ m/z = 194.1179 F1 [C₇H₇]⁺ m/z = 91.0542 (Tropylium Ion) M->F1 - C₅H₈NO₂ F2 [C₅H₉NO₂]⁺ m/z = 103.0706 M->F2 - C₇H₇

Caption: Predicted fragmentation of 3-benzyl-1,5,3-dioxazepane in MS/MS.

Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy

Expertise & Causality: Following mass spectrometry, a rapid and non-destructive confirmation of the functional groups present is performed using Fourier-transform infrared (FT-IR) spectroscopy. This technique is crucial for verifying the presence of expected bonds (C-O ethers, C-N amine, aromatic C-H) and, just as importantly, the absence of functional groups from potential starting materials or side products, such as hydroxyl (-OH) or carbonyl (C=O) groups. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Acquisition: Scan over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will provide a characteristic fingerprint for the molecule. The key is to identify diagnostic peaks that confirm major structural features.

Table 2: Predicted Diagnostic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Feature
3100-3000Medium-WeakC-H StretchAromatic (Benzyl Group)
2980-2850MediumC-H StretchAliphatic (CH₂)
~1495, ~1450MediumC=C StretchAromatic Ring
1250-1050StrongC-O StretchEther Linkages in Ring
1200-1020MediumC-N StretchTertiary Amine

The absence of strong, broad peaks around 3500-3200 cm⁻¹ (O-H stretch) and sharp, strong peaks around 1700 cm⁻¹ (C=O stretch) would validate the successful formation of the target structure over potential precursors.[3][7]

Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. A single ¹H or ¹³C spectrum is rarely sufficient. A comprehensive suite of 1D and 2D experiments is required to build the molecular framework piece by piece, ensuring each connection is supported by unambiguous data. This multi-pronged approach provides the highest level of confidence.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H vicinal coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify protons directly attached to carbons (¹J-CH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²J-CH and ³J-CH), which is critical for connecting non-protonated carbons and different spin systems.

Visualization: Logical NMR Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H Direct Bonds) H1->HSQC HMBC HMBC (C-H Long Range) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT-135 (Carbon Types) DEPT->HSQC Structure Assembled Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for structural assembly using NMR experiments.

Data Interpretation and Predicted Spectra

The structure of 3-benzyl-1,5,3-dioxazepane has several key features that will be reflected in its NMR spectra:

  • Symmetry: The molecule is C₁-symmetric, meaning all 11 carbons and all 15 protons are chemically non-equivalent and should produce unique signals.

  • Diastereotopicity: The seven-membered ring is chiral and conformationally mobile. This environment renders the two protons on the benzyl CH₂ group diastereotopic, meaning they are non-equivalent and should appear as a pair of doublets (an AB quartet). Similarly, the four CH₂ protons within the dioxazepane ring (at C2, C4, C6, C7) are also diastereotopic.[8]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

PositionPredicted ¹³C Shift (ppm)Carbon Type (DEPT-135)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey HMBC Correlations (from ¹H to ¹³C)
Benzyl-CH₂~60CH₂ (-)~3.8 (AB quartet)d, d2HC-2, C-4, Benzyl-Cipso
Benzyl-Cipso~138C----
Benzyl-Cortho~129CH (+)~7.2-7.4m2HC-para, Benzyl-CH₂
Benzyl-Cmeta~128CH (+)~7.2-7.4m2HC-ipso, C-ortho
Benzyl-Cpara~127CH (+)~7.2-7.4m1HC-ortho
C2~90-95CH₂ (-)~4.8-5.0m2HC4
C4~75-80CH₂ (-)~3.5-3.7m2HC2, Benzyl-CH₂
C6~70-75CH₂ (-)~4.0-4.2t2HC7
C7~70-75CH₂ (-)~4.0-4.2t2HC6

Note: Chemical shifts are estimations based on analogous structures and may vary.[9][10] The HMBC correlations are the most critical data points for confirming the final structure. For instance, a correlation from the benzyl CH₂ protons to carbons C2 and C4 would irrefutably link the benzyl group to the nitrogen atom at position 3, which is situated between C2 and C4.

Part 4: Unambiguous 3D Structure via Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a robust 2D structure, it offers limited insight into the molecule's preferred three-dimensional shape. Single-Crystal X-ray Crystallography is the gold standard, providing an unambiguous and high-precision map of atomic positions in the solid state. This is the only technique that can definitively resolve the conformation (e.g., chair, boat, twist) of the seven-membered dioxazepane ring.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) at room temperature.

  • Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the raw data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

    • Refine the structural model against the experimental data to optimize atomic coordinates and thermal parameters.

Visualization: Crystallography Workflow

G Compound Pure Compound Crystal Single Crystal Growth Compound->Crystal Diffraction X-ray Data Collection Crystal->Diffraction Model Structure Solution Diffraction->Model Refinement Structural Refinement Model->Refinement Final Final 3D Structure Refinement->Final

Caption: The workflow from a purified compound to a final crystal structure.

Expected Results and Conformational Analysis

The X-ray analysis will confirm the connectivity established by NMR and provide precise bond lengths and angles. The key output will be the conformation of the seven-membered ring. Such rings are flexible and can adopt several low-energy conformations, most commonly a twist-chair or twist-boat conformation to minimize torsional strain and transannular interactions.[11][12] The analysis will reveal the exact puckering parameters and the orientation of the benzyl substituent (axial vs. equatorial preference).

Conclusion

The structural elucidation of 3-benzyl-1,5,3-dioxazepane is achieved not by a single experiment, but by the strategic integration of multiple, complementary analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy confirms the functional group landscape. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography delivers an unambiguous three-dimensional structure, serving as the ultimate validation of the preceding spectroscopic data. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or application.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Salih, B. M., Mohammed, S., & Ali, M. K. (2025). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry.
  • (n.d.). (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one. National Institutes of Health.
  • BLD Pharm. (n.d.). 3-Benzyl-1,5,3-dioxazepane.
  • Monreal, I., Sánchez-Castellanos, M., Ramírez-Gualito, K., & Rivero, I. A. (2018). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect. ResearchGate.
  • Lead Sciences. (n.d.). 3-Benzyl-1,5,3-dioxazepane.
  • (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4).
  • (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
  • Azeez, H. J., & Qadir, K. M. (2017). Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][9][13]Oxazepine Compounds from Schiff Bases. ResearchGate. Retrieved from

  • (2025). Synthesis of Dispiro 1,3-Oxazepine- 4,7-Diones.
  • (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. ResearchGate.
  • Bochkor, S. A., & Kuznetsov, V. V. (2012). Conformational Analysis of 2,2-Dimethyl-5-alkyl-1,3-dioxa-2-silacyclohexanes. Russian Journal of General Chemistry, 82(9), 1509–1512.
  • (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4).
  • (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
  • (2025). Mass-spectrometric study of substituted (β-hydroxy-, β-acetoxy)sulfides and -sulfones of 1,3-dioxepane series using electron ionization. ResearchGate.
  • Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
  • (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA.
  • (n.d.). Conformational analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College.
  • (2025). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate.
  • (n.d.). X-Ray crystal structure of oxazepine 17. ResearchGate.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1,5,3-dioxazepane is a heterocyclic organic compound with the molecular formula C₁₁H₁₅NO₂. Its structure, featuring a seven-membered dioxazepane ring N-substituted with a benzyl group, presents an interesting scaffold for investigation in medicinal chemistry and materials science. The interplay between the flexible seven-membered ring, the hydrogen bond accepting capabilities of the oxygen and nitrogen atoms, and the hydrophobic benzyl group suggests potential for this molecule to interact with biological targets. As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. These properties govern its solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the predicted and key physicochemical properties of 3-Benzyl-1,5,3-dioxazepane. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, offering predicted values based on its structure and detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in a research setting.

Core Physicochemical Properties

A summary of the basic molecular and predicted physicochemical properties of 3-Benzyl-1,5,3-dioxazepane is presented in Table 1. These values provide a preliminary assessment of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol [1]
CAS Number 1019208-03-7[1]
SMILES C1COCN(CCOC1)CC2=CC=CC=C2[1]
Monoisotopic Mass 193.110279 g/mol Computed
Hydrogen Bond Acceptors 3Computed
Hydrogen Bond Donors 0Computed
Rotatable Bonds 2Computed
Predicted LogP 1.5 - 2.5Analog-based Estimation
Predicted Solubility Moderately soluble in waterStructural Analysis
Predicted Boiling Point > 250 °CStructural Analysis
Predicted Melting Point Solid at room temperatureStructural Analysis

Synthesis and Purification

A plausible and efficient synthesis of 3-Benzyl-1,5,3-dioxazepane involves a two-step process, starting from readily available commercial reagents. The proposed workflow is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine cluster_step2 Step 2: Cyclocondensation benzyl_chloride Benzyl Chloride step1_reaction Reaction at 70-100°C benzyl_chloride->step1_reaction diethanolamine Diethanolamine diethanolamine->step1_reaction na2co3 Sodium Carbonate na2co3->step1_reaction solvent1 Toluene solvent1->step1_reaction precursor N,N-bis(2-hydroxyethyl)benzylamine step1_reaction->precursor Aqueous workup step2_reaction Dean-Stark reflux precursor->step2_reaction formaldehyde_source Paraformaldehyde formaldehyde_source->step2_reaction solvent2 Toluene solvent2->step2_reaction acid_catalyst p-Toluenesulfonic acid (cat.) acid_catalyst->step2_reaction purification Purification step2_reaction->purification Aqueous workup final_product 3-Benzyl-1,5,3-dioxazepane purification->final_product Column Chromatography

Proposed synthetic workflow for 3-Benzyl-1,5,3-dioxazepane.
Step-by-Step Synthesis Protocol:

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine [2][3]

  • Rationale: This initial step involves the N-alkylation of diethanolamine with benzyl chloride. The use of sodium carbonate as a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine starting material and minimizing the formation of by-products.[3] Toluene is a suitable solvent due to its appropriate boiling point for the reaction temperature and its ability to be removed under reduced pressure.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1.0 eq.), sodium carbonate (1.0 eq.), and toluene.

    • Heat the mixture to 70-80 °C with vigorous stirring.

    • Add benzyl chloride (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature between 70-100 °C.

    • After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-bis(2-hydroxyethyl)benzylamine, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form 3-Benzyl-1,5,3-dioxazepane

  • Rationale: This step involves the acid-catalyzed cyclocondensation of the synthesized diol with a formaldehyde source, such as paraformaldehyde. The reaction is typically performed under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. A catalytic amount of a strong acid like p-toluenesulfonic acid facilitates the formation of the hemiaminal and subsequent cyclization.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, dissolve N,N-bis(2-hydroxyethyl)benzylamine (1.0 eq.) in toluene.

    • Add paraformaldehyde (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Benzyl-1,5,3-dioxazepane.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 3-Benzyl-1,5,3-dioxazepane.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_analysis Physicochemical Analysis cluster_characterization Structural Characterization synthesis Synthesis & Purification mp Melting Point (DSC/Thiele) synthesis->mp bp Boiling Point (Distillation/Capillary) synthesis->bp sol Solubility (Shake-Flask) synthesis->sol logp LogP (RP-HPLC) synthesis->logp nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir data Comprehensive Physicochemical Profile mp->data bp->data sol->data logp->data nmr->data ms->data ir->data

General experimental workflow for physicochemical characterization.
Melting Point Determination
  • Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities will generally depress and broaden the melting point range.[4]

  • Method: Capillary Melting Point [4][5]

    • Ensure the sample of 3-Benzyl-1,5,3-dioxazepane is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[5]

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

Boiling Point Determination
  • Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a characteristic property of a pure liquid and is sensitive to changes in atmospheric pressure.

  • Method: Microscale Capillary Method (Siwoloboff Method) [6]

    • Place a few drops of 3-Benzyl-1,5,3-dioxazepane into a small fusion tube.

    • Take a capillary tube and seal one end by heating it in a flame.[6]

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

    • Attach the fusion tube to a thermometer.

    • Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • When a continuous stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Aqueous Solubility Determination
  • Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8]

  • Method: Shake-Flask Method [9][10]

    • Add an excess amount of solid 3-Benzyl-1,5,3-dioxazepane to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

    • After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Lipophilicity (LogP) Determination
  • Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its interaction with metabolic enzymes. Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[11][12]

  • Method: RP-HPLC Method [2][11]

    • Prepare a set of standard compounds with known LogP values that span a range encompassing the expected LogP of 3-Benzyl-1,5,3-dioxazepane.

    • Perform isocratic RP-HPLC analysis of the standard compounds and the test compound using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

    • Measure the retention time (t_R) for each compound. Determine the dead time (t₀) using an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values.

    • From the log k' of 3-Benzyl-1,5,3-dioxazepane, determine its LogP value using the linear regression equation of the calibration curve.

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized 3-Benzyl-1,5,3-dioxazepane. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the dioxazepane ring. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching vibrations of the aromatic and aliphatic groups, and C-O and C-N stretching vibrations of the heterocyclic ring.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive physicochemical characterization of 3-Benzyl-1,5,3-dioxazepane. While experimental data for this specific compound remains limited in the public domain, the proposed synthetic route and the detailed experimental protocols herein offer a robust starting point for researchers. The systematic determination of the properties outlined in this guide is a critical step in evaluating the potential of 3-Benzyl-1,5,3-dioxazepane for applications in drug discovery and other scientific disciplines. The principles of causality and self-validation embedded in the described methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development efforts.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • PrepChem. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Available at: [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Filo. (2025). Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... Available at: [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Available at: [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Available at: [Link]

  • Scribd. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 3-benzyl-1,5,3-dioxazepane. Available at: [Link]

Sources

An In-Depth Technical Guide on 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 3-Benzyl-1,5,3-dioxazepane is a compound with limited publicly available data. The information herein is compiled from chemical supplier databases and general chemical knowledge. Any experimental application should be conducted with appropriate safety precautions and further validation.

Introduction

3-Benzyl-1,5,3-dioxazepane, identified by the CAS number 1019208-03-7, is a heterocyclic compound featuring a seven-membered dioxazepane ring system with a benzyl substituent on the nitrogen atom. While extensive research on its specific biological activities and applications in drug development is not widely published, its structural motifs suggest potential utility as a scaffold in medicinal chemistry and as a building block in organic synthesis. This guide aims to provide a comprehensive overview of the available technical information for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Benzyl-1,5,3-dioxazepane is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

PropertyValueSource
CAS Number 1019208-03-7[1][2][3][4][5]
Molecular Formula C11H15NO2[2][3]
Molecular Weight 193.24 g/mol [2][3]
SMILES N1(CC2=CC=CC=C2)COCCOC1[2]
MDL Number MFCD27964223[2][3][5]
Purity Typically >95% (Varies by supplier)[4][6]
Storage Conditions Inert atmosphere, 2-8°C[2]

Synthesis and Purification

Conceptual Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Benzylamine Benzylamine Cyclization Cyclization Benzylamine->Cyclization Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether->Cyclization Crude Product Crude Product Cyclization->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography 3-Benzyl-1,5,3-dioxazepane 3-Benzyl-1,5,3-dioxazepane Column Chromatography->3-Benzyl-1,5,3-dioxazepane

Caption: Conceptual workflow for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Step-by-Step Hypothetical Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Reagents: To the stirred solution, add a base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. Subsequently, add bis(2-chloroethyl) ether dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Benzyl-1,5,3-dioxazepane.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery

The structural features of 3-Benzyl-1,5,3-dioxazepane suggest several potential applications in the field of drug discovery. The tertiary amine and ether functionalities can participate in various non-covalent interactions with biological targets.

Hypothetical Drug Discovery Screening Cascade

cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Lead Optimization cluster_3 Candidate Library of Compounds Library of Compounds High-Throughput Screening High-Throughput Screening Library of Compounds->High-Throughput Screening Dose-Response Dose-Response High-Throughput Screening->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship ADME/Tox ADME/Tox Structure-Activity Relationship->ADME/Tox Preclinical Candidate Preclinical Candidate ADME/Tox->Preclinical Candidate

Caption: A generalized workflow for a drug discovery screening cascade.

Safety and Handling

As with any chemical reagent, 3-Benzyl-1,5,3-dioxazepane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Benzyl-1,5,3-dioxazepane is a chemical compound with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While detailed biological studies are not yet prevalent in the public domain, its unique structure warrants further investigation. This guide provides a foundational understanding of its properties and a framework for its potential synthesis and application in a research setting.

References

  • MySkinRecipes. 3-Benzyl-1,5,3-dioxazepane. [Link]

  • Arctom. CAS NO. 1019208-03-7 | 3-Benzyl-1,5,3-dioxazepane. [Link]

  • AccelaChem. 1019208-03-7,3-Benzyl-1,5,3-dioxazepane. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

3-Benzyl-1,5,3-dioxazepane possesses a unique heterocyclic structure, featuring a seven-membered dioxazepane ring with a benzyl group attached to the nitrogen atom. The molecular formula is C₁₁H₁₅NO₂[3]. The key structural features to be identified by spectroscopy are the benzyl group (monosubstituted aromatic ring and a methylene bridge), the dioxazepane ring (with its methylene and oxymethylene protons), and the C-N and C-O bonds within the heterocyclic system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Benzyl-1,5,3-dioxazepane, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the dioxazepane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Benzyl-1,5,3-dioxazepane

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Comparative Insights
Aromatic (C₆H₅)~ 7.20 - 7.40Multiplet5HThe five protons of the monosubstituted benzene ring are expected to resonate in this region. The exact splitting pattern may be complex due to overlapping signals.
Benzylic (N-CH₂)~ 3.60 - 3.80Singlet2HThe methylene protons adjacent to the nitrogen of the benzyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting.
Dioxazepane Ring Protons~ 2.50 - 4.50Multiplets8HThe eight protons on the seven-membered ring will likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to oxygen atoms will be shifted further downfield compared to those adjacent to the nitrogen or other carbons.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the analyte and providing a lock signal for the NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-1,5,3-dioxazepane

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Aromatic (C₆H₅)~ 127.0 - 138.0Multiple signals are expected in this range for the aromatic carbons. The quaternary carbon attached to the benzylic group will be at the lower end of this range.
Benzylic (N-CH₂)~ 55.0 - 65.0The carbon of the benzylic methylene group is expected in this region, influenced by the adjacent nitrogen atom.
Dioxazepane Ring Carbons~ 40.0 - 80.0The carbons of the dioxazepane ring will resonate in this range. Carbons bonded to oxygen will be in the downfield portion of this range, while those bonded to nitrogen or carbon will be more upfield.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Benzyl-1,5,3-dioxazepane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals of the dioxazepane ring, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[5].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for 3-Benzyl-1,5,3-dioxazepane

Vibrational ModePredicted Frequency (cm⁻¹)IntensityRationale and Comparative Insights
Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of C-H stretching in the benzene ring.
Aliphatic C-H Stretch3000 - 2850Medium to StrongDue to the C-H stretching vibrations of the methylene groups in the benzyl and dioxazepane moieties.
C-O Stretch (Ether)1150 - 1050StrongThe strong absorption in this region is characteristic of the C-O-C stretching in the dioxazepane ring.
C-N Stretch (Amine)1250 - 1020MediumThe C-N stretching vibration of the tertiary amine in the ring.
Aromatic C=C Bending1600 & 1475MediumCharacteristic skeletal vibrations of the aromatic ring.
C-H Bending (Aromatic)770-730 and 710-690StrongThese bands are indicative of a monosubstituted benzene ring.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The sample, which is a liquid or oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 3-Benzyl-1,5,3-dioxazepane (C₁₁H₁₅NO₂), the expected exact mass is approximately 193.1103 g/mol .

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Benzyl-1,5,3-dioxazepane

m/zProposed FragmentRationale for Fragmentation
193[M]⁺Molecular ion peak.
91[C₇H₇]⁺A very common and stable tropylium ion, resulting from the cleavage of the benzyl group. This is often the base peak for N-benzyl compounds.
102[M - C₇H₇]⁺Loss of the benzyl group from the molecular ion.
Various smaller fragmentsFurther fragmentation of the dioxazepane ring will lead to a series of smaller ions.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will likely produce the characteristic fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 194.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Key Structural Features and Fragmentation

The following diagram illustrates the key structural components of 3-Benzyl-1,5,3-dioxazepane that are relevant to its spectroscopic analysis.

Caption: Molecular structure of 3-Benzyl-1,5,3-dioxazepane.

The following workflow outlines the logical process for the complete spectroscopic characterization of this molecule.

G cluster_workflow Spectroscopic Characterization Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Obtain Pure Sample of 3-Benzyl-1,5,3-dioxazepane nmr_acq Acquire ¹H, ¹³C, & 2D NMR Spectra start->nmr_acq ir_acq Acquire FT-IR Spectrum start->ir_acq ms_acq Acquire Mass Spectrum (EI & ESI) start->ms_acq nmr_analysis Assign Proton and Carbon Signals nmr_acq->nmr_analysis structure_confirm Combine all spectral data to confirm the molecular structure nmr_analysis->structure_confirm ir_analysis Identify Functional Group Vibrations ir_acq->ir_analysis ir_analysis->structure_confirm ms_analysis Determine Molecular Weight and Fragmentation Pattern ms_acq->ms_analysis ms_analysis->structure_confirm

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 3-Benzyl-1,5,3-dioxazepane. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with related structures, offer a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols are designed to be robust and self-validating, ensuring the acquisition of high-quality data for structural confirmation.

References

  • Al-Masoudi, N. A. L., & Abbas, A. K. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Al-Juboori, A. M. H. (2017). Synthesis and Characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • Al-Juboori, A. M. H., & Al-Masoudi, N. A. L. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-54. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

Sources

Conformational Analysis of the 1,5,3-Dioxazepane Ring System: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered 1,5,3-dioxazepane heterocyclic scaffold represents a compelling, yet underexplored, structural motif for medicinal chemistry and drug development. Its inherent non-planarity and conformational flexibility can be strategically exploited to orient substituents in three-dimensional space, enabling precise interactions with biological targets. However, this same flexibility presents a significant challenge for rational drug design, as the bioactive conformation is often one of several low-energy states. This in-depth technical guide provides a comprehensive framework for the conformational analysis of the 1,5,3-dioxazepane ring system. By integrating computational modeling, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, researchers can build a complete picture of the conformational landscape, informing the design of next-generation therapeutics. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate.

Introduction: The Significance of Seven-Membered Heterocycles in Drug Design

Saturated heterocyclic rings are foundational scaffolds in a vast number of approved pharmaceuticals. While six-membered rings like piperidine and morpholine are prevalent, seven-membered systems offer a greater degree of conformational diversity.[1] This increased flexibility allows for a more extensive exploration of chemical space, but also necessitates a thorough understanding of the ring's preferred spatial arrangements. The 1,5,3-dioxazepane system, containing two oxygen atoms and one nitrogen atom, introduces unique stereoelectronic effects that influence its conformational preferences and reactivity. Understanding these preferences is paramount for designing molecules with optimal target engagement and pharmacokinetic properties.

This guide will detail a multi-pronged approach to elucidating the conformational behavior of 1,5,3-dioxazepane derivatives, from initial synthesis to in-depth structural characterization.

Synthetic Pathways to the 1,5,3-Dioxazepane Core

While literature specifically detailing the synthesis of 1,5,3-dioxazepanes is sparse, established methods for constructing related seven-membered heterocycles provide a logical starting point. Cycloaddition and condensation reactions are the most promising strategies.

Strategy 1: Cycloaddition of Imines with Anhydrides

A common route to related 1,3-oxazepine cores involves the cycloaddition of Schiff bases (imines) with cyclic anhydrides like maleic or phthalic anhydride.[2][3][4] This methodology can be adapted for the 1,5,3-dioxazepane system.

  • Rationale: This approach is attractive due to the commercial availability of a wide variety of aldehydes, amines, and anhydrides, allowing for rapid generation of a diverse chemical library. The reaction is typically a one-pot procedure.

  • Proposed Reaction Scheme: A plausible route would involve the reaction of a suitably protected hydroxylamine derivative with an α,β-unsaturated anhydride or a related dielectrophile.

Strategy 2: Condensation Reactions

The synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines with ketones is a well-established and robust method.[5] A similar condensation strategy, using appropriate precursors, can be envisioned for the 1,5,3-dioxazepane ring.

  • Rationale: Condensation reactions are often high-yielding and can be performed under relatively mild conditions. The choice of catalyst can be critical for reaction efficiency and selectivity.[6]

Theoretical Conformational Analysis: A Predictive Foundation

Before embarking on synthetic and experimental work, in silico modeling provides invaluable predictive insights into the conformational landscape of the 1,5,3-dioxazepane ring. Density Functional Theory (DFT) calculations are particularly powerful for this purpose.[7][8]

The Conformational Landscape of Seven-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist as a dynamic equilibrium of several low-energy conformers. The primary families of conformations are the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[7]

G TC Twist-Chair (TC) (Global Minimum) C Chair (C) (Transition State) TC->C Pseudorotation (Low Barrier) TB Twist-Boat (TB) (Local Minimum) TC->TB Interconversion (Higher Barrier) C->TC B Boat (B) (Transition State) B->TB TB->TC TB->B Pseudorotation (Low Barrier)

Figure 1: General conformational interconversion pathways for a seven-membered ring. The Twist-Chair is often the global energy minimum.
Computational Protocol for Conformer Searching and Energy Calculation

A robust computational workflow is essential for accurately predicting the relative stabilities of the 1,5,3-dioxazepane conformers.

Step-by-Step Computational Workflow:

  • Initial Structure Generation: Build the 1,5,3-dioxazepane core structure in a molecular modeling program.

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

  • DFT Optimization: Subject each identified conformer to geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[9] This will yield the optimized geometries and electronic energies of each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

  • Solvation Modeling: Recalculate the energies in the presence of a solvent using a continuum solvation model (e.g., SMD or PCM) to simulate solution-phase behavior, as this can significantly alter the relative stabilities of conformers.[10]

G cluster_0 Computational Workflow A 1. Build Initial Structure B 2. Molecular Mechanics Conformational Search C 3. DFT Geometry Optimization D 4. Frequency Calculation (Confirm Minima & Get Thermo Data) E 5. Solvation Model Single-Point Energy F Relative Free Energies (ΔG) of Conformers

Figure 2: Workflow for computational conformational analysis.
Predicted Data and Interpretation

The primary output of these calculations is the relative Gibbs free energy (ΔG) of each conformer. This allows for the prediction of the equilibrium population of each conformer at a given temperature.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Substituted 1,5,3-Dioxazepane

Conformer Relative Energy (ΔG, kcal/mol) - Gas Phase Relative Energy (ΔG, kcal/mol) - Toluene Predicted Population (298 K, Toluene)
Twist-Chair (TC) 0.00 0.00 ~75%
Twist-Boat (TB) 1.2 0.8 ~24%
Chair (C) 4.5 4.2 <1%
Boat (B) 5.8 5.5 <1%

Note: These values are illustrative, based on typical energy differences observed for seven-membered heterocycles. Actual values will depend on the specific substitution pattern and the level of theory used.

Experimental Verification: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is the cornerstone technique for studying conformational dynamics in solution.[11] By analyzing the temperature-dependent changes in the NMR spectrum, we can extract thermodynamic and kinetic data for the interconversion between conformers.

Principles of Dynamic NMR

At low temperatures (the "slow-exchange regime"), the signals for each distinct conformer can be observed separately. As the temperature increases, the rate of interconversion between conformers accelerates. When this rate becomes comparable to the NMR timescale, the individual signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures (the "fast-exchange regime").[12]

Experimental Protocol for DNMR Analysis
  • Sample Preparation: Dissolve the purified 1,5,3-dioxazepane derivative in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, [D₈]toluene, or a Freon mixture for very low temperatures).[12] The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition. Continue until the "slow-exchange" limit is reached, where distinct signals for the major and minor conformers are resolved and no further changes are observed upon cooling.

  • Coalescence and High-Temperature Analysis: From the lowest temperature, gradually increase the temperature, acquiring spectra at smaller increments (5-10 K) around the coalescence temperature (Tc) of key signals. Continue acquiring spectra until the "fast-exchange" limit is reached.

  • Data Analysis:

    • Thermodynamics (ΔG°): In the slow-exchange regime, determine the equilibrium constant (K_eq) by integrating the signals corresponding to the different conformers. Calculate the free energy difference using the equation: ΔG° = -RT ln(K_eq).

    • Kinetics (ΔG‡): Use lineshape analysis software or the Eyring equation at the coalescence temperature to determine the free energy of activation (ΔG‡) for the ring inversion process.

G cluster_1 Dynamic NMR Workflow A 1. Prepare Sample in Low-Temp Solvent B 2. Acquire Spectra at Variable Temperatures C 3. Identify Slow-Exchange Regime (Resolve Conformers) D 4. Identify Coalescence Temperature (Tc) E 5. Identify Fast-Exchange Regime (Averaged Signals) F Integrate Signals (Slow Exchange) G Lineshape Analysis (Around Tc) H Thermodynamic Data (ΔG°, Keq) I Kinetic Data (ΔG‡, Rate Constant)

Figure 3: Experimental workflow for Dynamic NMR (DNMR) studies.

Definitive Structure: Single-Crystal X-ray Crystallography

While NMR provides information about the solution-state dynamics, single-crystal X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13][14][15] This is often considered the "gold standard" for structural determination.

Causality in Experimental Choice

The solid-state conformation determined by X-ray crystallography typically corresponds to the global minimum energy conformer, as molecules will pack in the most thermodynamically stable arrangement to form a crystal. This provides a crucial validation point for the computational models and can help in assigning the major conformer observed in low-temperature NMR spectra.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth (Self-Validating System): The critical step is growing high-quality, single crystals. This is often a trial-and-error process. A well-defined, single crystal that diffracts well is a self-validating prerequisite for data collection.

    • Method: Slow evaporation of a saturated solution is the most common method.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, dichloromethane/pentane).

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure with precise bond lengths, bond angles, and torsion angles.

The output of this experiment is a definitive 3D structure of one conformer, which can be directly compared to the computationally predicted geometries.

Conclusion: A Synergistic Approach to Conformational Understanding

The conformational analysis of the 1,5,3-dioxazepane ring system is a tractable challenge that requires a synergistic application of modern structural elucidation techniques. By beginning with predictive computational models, researchers can design targeted experiments and interpret complex spectral data with greater confidence. Dynamic NMR spectroscopy provides the crucial link between static structures and the dynamic reality in solution, quantifying the energetic landscape of conformational interconversion. Finally, X-ray crystallography offers the definitive structural benchmark. Together, these methods provide the detailed conformational understanding necessary to unlock the full potential of the 1,5,3-dioxazepane scaffold in the rational design of novel therapeutics.

References

  • A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). (2010). ResearchGate. [Link]

  • Crystal structure of oxazepine 16. Thermal ellipsoids are shown at 30% probability. (n.d.). ResearchGate. [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395–406. [Link]

  • Ordóñez-Gutiérrez, L., et al. (2012). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of 1,3-oxazepine compounds 3-5. (n.d.). ResearchGate. [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2015). ResearchGate. [Link]

  • Formation of new substituted (1,3)oxazepine 1,5-diones via reaction of Exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic Anhydride with Schiff's bases. (2023). ResearchGate. [Link]

  • Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione. (2015). National Institutes of Health. [Link]

  • Conformational analysis of 5-substituted 1,3-dioxanes. (2010). ResearchGate. [Link]

  • X-Ray crystal structure of oxazepine 17. (n.d.). ResearchGate. [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 2012, 1-6. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • X-Ray crystal structure of oxazepine 10. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (2017). Acta Pharmaceutica Sciencia, 55(4), 43-54. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). National Institutes of Health. [Link]

  • Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. (n.d.). ResearchGate. [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). MDPI. [Link]

  • 7-Membered Ring Nitrogen Heterocycles. (2018). ChemInfoGraphic. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). MDPI. [Link]

  • Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. (2018). ACS Omega, 3(9), 11742-11757. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2021). Angewandte Chemie International Edition, 60(36), 19414-19437. [Link]

  • Exploring the conformational dynamics and key amino acids in the CD26-caveolin-1 interaction and potential therapeutic interventions. (2024). Frontiers in Pharmacology, 15. [Link]

  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). Current Organic Chemistry, 14(3), 256-277. [Link]

  • Nitrogen-based seven-membered heterocycles. (n.d.). ResearchGate. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 127-133. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro- 1H-2-benzazepines. (1998). ResearchGate. [Link]

  • NMR Spectral Studies of Some Six-Membered and Seven-Membered Saturated Heterocyclic Compound t[7]-Ethyl-r[13], c[3]-Diphenylhomopiperazin-5-One. (n.d.). ResearchGate. [Link]

Sources

A Theoretical and Computational Exploration of 3-Benzyl-1,5,3-dioxazepane: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Benzyl-1,5,3-dioxazepane, a yet-to-be-extensively characterized molecule. By leveraging established computational methodologies and drawing parallels with structurally related compounds, we will explore its conformational landscape, predict its spectroscopic and electronic properties, and discuss its potential as a scaffold in drug discovery. This document serves as a roadmap for researchers and drug development professionals interested in the in silico characterization and subsequent experimental validation of this and similar novel chemical entities.

Introduction: The Rationale for Investigating 3-Benzyl-1,5,3-dioxazepane

The 1,5,3-dioxazepane ring system, a seven-membered heterocycle containing two oxygen atoms and one nitrogen atom, represents a unique chemical space with potential for biological activity. The incorporation of a benzyl group at the nitrogen atom (N-3) introduces conformational constraints and lipophilicity that can significantly influence its interaction with biological targets. While direct experimental studies on 3-Benzyl-1,5,3-dioxazepane are not extensively reported in the current literature, the broader class of oxazepines and related heterocycles has shown promise as anticonvulsant, antimicrobial, anticancer, and antipsychotic agents[1].

This guide will, therefore, construct a theoretical and computational profile of 3-Benzyl-1,5,3-dioxazepane to stimulate and guide future research. We will employ a first-principles approach, grounded in quantum chemistry, to predict its fundamental properties.

Core Computational Methodologies: A First-Principles Approach

To ensure a high degree of accuracy in our theoretical predictions, a multi-faceted computational strategy is warranted. The following methodologies are proposed based on their proven success in characterizing similar organic molecules[2][3][4][5][6].

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.

  • Functional and Basis Set Selection: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimization and electronic structure calculations of organic molecules[2][5]. To accurately describe the electronic distribution, a Pople-style basis set such as 6-311+G(2d,p) is recommended. The inclusion of diffuse functions (+) is crucial for describing non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: A full geometry optimization of 3-Benzyl-1,5,3-dioxazepane will be performed to locate the global minimum energy conformation. Frequency calculations will be subsequently carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, will be used to predict the 1H and 13C NMR chemical shifts[3]. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data.

    • Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities will be calculated to generate a theoretical IR spectrum. This allows for the assignment of key functional group vibrations and provides a fingerprint of the molecule's vibrational modes.

Conformational Analysis

The seven-membered dioxazepane ring is expected to be highly flexible, potentially adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. A thorough conformational search is essential to identify the most stable conformers and understand their relative populations.

  • Systematic or Stochastic Search: A systematic search of the torsional degrees of freedom within the ring and the benzyl substituent will be performed. Alternatively, a molecular dynamics simulation at an elevated temperature can be used to explore the conformational space, followed by geometry optimization of the sampled structures.

Molecular Docking for Bioactivity Prediction

To explore the potential of 3-Benzyl-1,5,3-dioxazepane as a drug candidate, molecular docking studies can be performed against known biological targets. This technique predicts the preferred binding orientation of a ligand to a protein and estimates the binding affinity[2][6][7].

  • Workflow:

    • Target Selection: Based on the activities of related oxazepine derivatives, potential targets could include receptors, enzymes, or ion channels.

    • Ligand and Receptor Preparation: The 3D structure of the lowest energy conformer of 3-Benzyl-1,5,3-dioxazepane will be prepared. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

    • Docking Simulation: Software such as AutoDock or Glide will be used to perform the docking calculations.

    • Analysis of Binding Modes: The resulting binding poses will be analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

Predicted Molecular Properties of 3-Benzyl-1,5,3-dioxazepane

While experimental data is pending, the following properties are predicted based on the computational methodologies outlined above.

Molecular Structure and Conformational Landscape

The 1,5,3-dioxazepane ring is predicted to adopt a flexible, non-planar conformation. The benzyl group attached to the nitrogen atom will likely occupy a pseudo-equatorial position to minimize steric hindrance. The conformational analysis is expected to reveal a complex potential energy surface with several low-energy minima corresponding to different ring puckering and benzyl group orientations.

Caption: Predicted 2D structure of 3-Benzyl-1,5,3-dioxazepane.

Predicted Spectroscopic Signatures

The following table summarizes the anticipated key spectroscopic features of 3-Benzyl-1,5,3-dioxazepane.

Spectroscopic Data Predicted Features
¹H NMR Aromatic protons of the benzyl group (δ 7.2-7.4 ppm). Methylene protons of the benzyl group (singlet, δ ~3.6-3.8 ppm). Diastereotopic protons of the dioxazepane ring (complex multiplets, δ 2.5-4.5 ppm).
¹³C NMR Aromatic carbons of the benzyl group (δ 127-140 ppm). Methylene carbon of the benzyl group (δ ~50-60 ppm). Carbons of the dioxazepane ring (δ ~60-80 ppm).
IR Spectroscopy C-H stretching (aromatic): ~3030 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C-O stretching: ~1050-1150 cm⁻¹. C-N stretching: ~1100-1200 cm⁻¹.
Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the electron-rich oxygen atoms and the phenyl ring of the benzyl group, indicating these are the likely sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be distributed over the benzyl group's aromatic ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap will provide insights into the molecule's kinetic stability and chemical reactivity.

cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons (Electrophilic Character) Energy_Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicator of Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons (Nucleophilic Character) cluster_workflow Experimental Validation Workflow Synthesis Synthesis of 3-Benzyl-1,5,3-dioxazepane Purification Purification and Isolation Synthesis->Purification Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Purification->Spectroscopy Bioassay Biological Activity Screening Purification->Bioassay Xray Single Crystal X-ray Diffraction Spectroscopy->Xray If crystalline

Caption: Proposed experimental workflow for validation.

A plausible synthetic route would involve the cyclization of a suitable N-benzyl-substituted amino diol. Subsequent characterization by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry would confirm the structure. If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide definitive proof of the solid-state conformation, which can be directly compared with the computationally predicted lowest energy conformer.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the investigation of 3-Benzyl-1,5,3-dioxazepane. By employing state-of-the-art computational methods, we have predicted its structural, spectroscopic, and electronic properties, and highlighted its potential in drug development. The proposed workflows and predicted data serve as a valuable resource for researchers, providing a solid foundation for future experimental work on this promising heterocyclic system. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of 3-Benzyl-1,5,3-dioxazepane and its derivatives.

References

  • Hassan, S. A., Aziz, D. M., Kader, D. A., Rasul, S. M., Muhamad, M. A., & Muhammedamin, A. A. (2025). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Molecular Diversity, 29(3), 2367–2389. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Institutes of Health. (n.d.). (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New 3-(3-Hydroxyphenyl)-4- alkyl-3,4-dihydrobenzo[e]o[8][9]xazepine-1,5-dione Compounds. [Link]

  • MDPI. (n.d.). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. [Link]

  • ResearchGate. (n.d.). Quantum-Chemical Study on the Bioactive Conformation of Epothilones. [Link]

  • PubMed. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure, and Theoretical Calculations of Novel 1,5-Benzodiazepine Derivatives Obtained via 1,3-Dipolar Cycloaddition Reactions. [Link]

  • PubMed. (n.d.). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. [Link]

  • ScienceDirect. (n.d.). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, DFT and molecular docking studies for novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

  • ResearchGate. (n.d.). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

  • PubMed. (n.d.). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of 3-Benzyl-1,5,3-dioxazepane. As a novel heterocyclic compound, understanding its intrinsic stability and susceptibility to degradation is paramount for its potential applications in medicinal chemistry and drug development. This document outlines the predicted degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed, field-proven experimental protocols for conducting forced degradation studies are provided, along with the scientific rationale behind these methodologies. The guide also discusses appropriate analytical techniques for monitoring the degradation process and characterizing the resulting degradants. All technical claims are supported by authoritative references, ensuring scientific integrity.

Introduction to 3-Benzyl-1,5,3-dioxazepane

3-Benzyl-1,5,3-dioxazepane is a heterocyclic compound featuring a seven-membered 1,5,3-dioxazepane ring N-substituted with a benzyl group. Its chemical structure consists of an aminal ether and an ether linkage within the heterocyclic core, and the presence of the N-benzyl group significantly influences its chemical properties. While specific applications of this molecule are not extensively documented in peer-reviewed literature, its structural motifs suggest its potential as a synthetic intermediate in the design of novel bioactive molecules. The stability of such a molecule is a critical parameter that dictates its storage, handling, and viability as a building block in multi-step syntheses.

Intrinsic Stability and Predicted Degradation Pathways

The chemical architecture of 3-Benzyl-1,5,3-dioxazepane suggests several potential degradation pathways. The presence of heteroatoms and the benzyl group makes the molecule susceptible to hydrolytic, oxidative, and photolytic degradation.

Hydrolytic Degradation

The 1,5,3-dioxazepane ring contains both an aminal ether (N-C-O) and a simple ether (O-C-O) linkage. These functional groups are known to be susceptible to hydrolysis, particularly under acidic conditions.

Predicted Mechanism:

Under acidic conditions, protonation of one of the oxygen atoms or the nitrogen atom would initiate ring opening. Protonation of an oxygen atom would be followed by nucleophilic attack by water, leading to the cleavage of a C-O bond. This would result in the formation of a transient hemiaminal or acetal, which would further hydrolyze to yield smaller, more stable molecules. The N-benzyl group is expected to be stable under these conditions.

Base-catalyzed hydrolysis is generally less facile for ethers but can be significant for aminal ethers. The specific rate would depend on the pH and temperature.

Predicted Degradation Products:

  • Benzylamine

  • Formaldehyde

  • Ethylene glycol

Diagram of Predicted Hydrolytic Degradation Pathway

cluster_hydrolysis Hydrolytic Degradation 3-Benzyl-1,5,3-dioxazepane 3-Benzyl-1,5,3-dioxazepane Ring Opening Ring Opening 3-Benzyl-1,5,3-dioxazepane->Ring Opening  H+ / H2O or OH- Degradation Products Benzylamine Formaldehyde Ethylene Glycol Ring Opening->Degradation Products

Caption: Predicted hydrolytic degradation pathway of 3-Benzyl-1,5,3-dioxazepane.

Oxidative Degradation

The N-benzyl group is a primary target for oxidative degradation. The benzylic carbon-hydrogen bond is susceptible to oxidation, which can lead to the cleavage of the C-N bond, a process known as oxidative N-debenzylation.[1]

Predicted Mechanism:

Oxidative N-debenzylation can proceed through various mechanisms depending on the oxidant used. A common pathway involves the formation of an iminium ion intermediate, which is then hydrolyzed to yield a secondary amine (in this case, the parent 1,5,3-dioxazepane) and benzaldehyde. The parent heterocycle may then be subject to further degradation.

Predicted Degradation Products:

  • Benzaldehyde

  • 1,5,3-Dioxazepane (and its subsequent degradation products)

Diagram of Predicted Oxidative Degradation Pathway

cluster_oxidation Oxidative Degradation 3-Benzyl-1,5,3-dioxazepane 3-Benzyl-1,5,3-dioxazepane Oxidative N-Debenzylation Oxidative N-Debenzylation 3-Benzyl-1,5,3-dioxazepane->Oxidative N-Debenzylation  [O] Degradation Products Benzaldehyde 1,5,3-Dioxazepane Oxidative N-Debenzylation->Degradation Products

Caption: Predicted oxidative degradation of 3-Benzyl-1,5,3-dioxazepane.

Photolytic Degradation

Compounds containing a benzyl group can be susceptible to photodegradation. Upon absorption of UV light, the benzyl C-N bond may undergo homolytic cleavage to generate radicals.

Predicted Mechanism:

Irradiation with UV light could lead to the formation of a benzyl radical and a dioxazepanyl radical. These highly reactive species can then participate in a variety of secondary reactions, such as dimerization, disproportionation, or reaction with solvent or oxygen, leading to a complex mixture of degradation products.

Predicted Degradation Products:

  • Toluene

  • Bibenzyl (from dimerization of benzyl radicals)

  • A complex mixture of products from the degradation of the heterocyclic radical.

Thermal Degradation

The thermal stability of heterocyclic compounds can vary widely depending on their structure. For 3-Benzyl-1,5,3-dioxazepane, thermal stress is expected to lead to fragmentation of the molecule. The weakest bonds are likely to cleave first. The thermal degradation of the related dibenz[b,f]-1,4-oxazepine has been shown to result in a complex mixture of aromatic compounds at high temperatures.

Predicted Mechanism:

At elevated temperatures, the C-N and C-O bonds within the dioxazepane ring, as well as the benzylic C-N bond, are potential points of cleavage. The degradation is likely to proceed through a radical mechanism, leading to the formation of various smaller molecules.

Predicted Degradation Products:

  • Benzylamine

  • Formaldehyde

  • Ethylene glycol

  • Other small molecule fragments

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3] The following protocols are designed to stress 3-Benzyl-1,5,3-dioxazepane under various conditions.

General Experimental Workflow

cluster_workflow Forced Degradation Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Neutralization Neutralization Stress Conditions->Neutralization Sample Analysis HPLC-UV/MS Neutralization->Sample Analysis Data Analysis Identify Degradants Determine Purity Sample Analysis->Data Analysis

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation Protocol
  • Acid Hydrolysis:

    • Prepare a solution of 3-Benzyl-1,5,3-dioxazepane in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Prepare a solution of 3-Benzyl-1,5,3-dioxazepane as described above.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw and neutralize samples with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of 3-Benzyl-1,5,3-dioxazepane in a mixture of water and a co-solvent.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples for analysis.

Oxidative Degradation Protocol
  • Prepare a solution of 3-Benzyl-1,5,3-dioxazepane at 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points for analysis.

Photolytic Degradation Protocol
  • Prepare a solution of 3-Benzyl-1,5,3-dioxazepane at 1 mg/mL.

  • Expose the solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analyze the samples after a defined exposure period.

Thermal Degradation Protocol
  • Place a solid sample of 3-Benzyl-1,5,3-dioxazepane in a controlled temperature and humidity chamber.

  • Expose the sample to a temperature of 80°C for 48 hours.

  • A control sample should be stored at the recommended storage temperature.

  • Dissolve the stressed and control samples in a suitable solvent for analysis.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.

HPLC-UV/MS Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV Detector: A photodiode array (PDA) detector should be used to monitor the chromatograms at multiple wavelengths to detect all components.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is suitable for detecting the parent compound and its degradation products. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradants.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionDurationExpected Degradation ProductsAnalytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursBenzylamine, Formaldehyde, Ethylene GlycolNeutralize before injection.
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursBenzylamine, Formaldehyde, Ethylene GlycolNeutralize before injection.
Oxidation 3% H₂O₂, RT24 hoursBenzaldehyde, 1,5,3-DioxazepaneMonitor for peroxide interference.
Photolysis UV/Vis lightPer ICH Q1BComplex mixture of radical-derived productsProtect samples from light after stress.
Thermal 80°C (solid state)48 hoursFragmentation productsEnsure complete dissolution before analysis.

Conclusion

The stability of 3-Benzyl-1,5,3-dioxazepane is predicted to be limited under acidic, oxidative, and photolytic conditions. The primary degradation pathways are likely to involve hydrolysis of the dioxazepane ring and oxidative N-debenzylation. The provided experimental protocols for forced degradation studies will enable researchers to systematically investigate the stability of this molecule and to develop and validate a stability-indicating analytical method. A thorough understanding of the degradation profile is a critical step in the evaluation of 3-Benzyl-1,5,3-dioxazepane for its potential use in pharmaceutical research and development.

References

  • Bull, S. D., et al. (2001). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.
  • Yoo, W. J., & Li, C. J. (2006). Highly efficient oxidative debenzylation of N-benzyl amines and O-benzyl ethers by DDQ. Tetrahedron Letters, 47(11), 1841-1844.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1), 38-45.
  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 71-79.
  • Rani, S., & Singh, R. (2013). A brief study on forced degradation studies with regulatory guidance. International Journal of Pharmaceutical Sciences and Research, 4(12), 4504.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway identification of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
  • Han, D., et al. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(28), 22593-22600.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Szepesi, G. (1992).
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Yadvendra, K. A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Bhatt, J., et al. (2011). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR).
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent in solution: objectives, strategy and discussion of results. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 937-945.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • Sonawane, S., et al. (2011). Forced degradation study for stability indicating method development of drotaverine hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 216-220.
  • Roy, C. (2013). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-12.
  • Teasdale, A., et al. (2013).

Sources

The Emergence of Dioxazepane Scaffolds: A Technical Guide to Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet therapeutic needs. Within this dynamic environment, seven-membered heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. This technical guide delves into the burgeoning field of dioxazepane derivatives, a unique class of seven-membered heterocycles incorporating two oxygen atoms and one nitrogen atom. We will navigate the synthetic intricacies of these novel scaffolds, explore the critical analytical techniques for their structural elucidation, and illuminate their promising therapeutic applications, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in drug development, providing both a foundational understanding and practical insights into the exploration of dioxazepane chemistry.

Introduction: The Rationale for Dioxazepane Exploration

The prevalence of nitrogen- and oxygen-containing heterocyclic moieties in biologically active compounds is a cornerstone of modern drug discovery. Seven-membered rings, such as oxazepines and diazepines, are privileged structures found in a variety of therapeutics.[1][2] The introduction of a second oxygen atom to create a dioxazepane core offers a unique opportunity to modulate the physicochemical properties of the molecule, including polarity, hydrogen bonding capacity, and conformational flexibility. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy and reduced off-target effects.

The exploration of novel dioxazepane derivatives is underpinned by the hypothesis that this scaffold can serve as a versatile template for the design of new therapeutic agents. By strategically functionalizing the dioxazepane ring, we can orient pharmacophoric groups in three-dimensional space to achieve high-affinity interactions with specific biological targets. This guide will provide a comprehensive overview of the current understanding and future directions in the field of dioxazepane chemistry.

Synthetic Strategies: Building the Dioxazepane Core

The synthesis of seven-membered heterocyclic rings presents unique challenges due to entropic factors that can disfavor cyclization. However, several established methods for the synthesis of related oxazepine and diazepine heterocycles can be logically extended and adapted for the construction of the dioxazepane framework. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions: A Powerful Approach

One of the most versatile methods for constructing seven-membered rings is through cycloaddition reactions. Specifically, a [5+2] cycloaddition strategy can be envisioned for the synthesis of certain dioxazepane isomers. This approach typically involves the reaction of a five-atom component with a two-atom component to form the seven-membered ring in a single step. For instance, the reaction of imine derivatives with anhydrides like maleic or phthalic anhydride has been successfully employed for the synthesis of 1,3-oxazepine-4,7-diones.[3][4]

A plausible synthetic workflow for a 1,3,5-dioxazepane derivative is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Substituted Aldehyde C Imine Intermediate A->C Condensation B Amino-alcohol B->C E Dioxazepane Derivative C->E [5+2] Cycloaddition D Anhydride D->E

Caption: A generalized workflow for the synthesis of a dioxazepane derivative via a [5+2] cycloaddition reaction.

Experimental Protocol: Synthesis of a Novel 1,3,5-Dioxazepane-4,7-dione Derivative

  • Step 1: Imine Formation. To a solution of a substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL), add an equimolar amount of a suitable amino-alcohol (e.g., 2-amino-2-methyl-1-propanol) (1.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops). Reflux the mixture for 4-6 hours and monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Cycloaddition. After cooling the reaction mixture to room temperature, add phthalic anhydride (1.0 mmol) and reflux for an additional 8-10 hours.

  • Step 3: Isolation and Purification. Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. The resulting solid is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired dioxazepane derivative.

The causality behind this experimental design lies in the sequential nature of the reactions. The initial condensation to form the imine is a prerequisite for the subsequent cycloaddition. The choice of a polar protic solvent like ethanol facilitates both the imine formation and the subsequent cyclization.

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous determination of the structure of novel dioxazepane derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the molecular formula and elucidate the connectivity and stereochemistry of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential first-pass analytical technique to identify key functional groups. For a dioxazepane-4,7-dione, characteristic peaks would include C=O stretching vibrations for the ketone and lactone moieties, C-N stretching, and C-O-C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allow for the precise mapping of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[5]

Therapeutic Potential: Exploring Biological Activity

The dioxazepane scaffold holds promise for the development of novel therapeutic agents across various disease areas. The strategic placement of substituents on the dioxazepane ring can be used to target specific biological pathways.

Anticancer Activity

A significant body of research has demonstrated the anticancer potential of related heterocyclic compounds, such as dibenzo[b,f]azepine and dibenzodiazepine derivatives.[6][7] These compounds have been shown to inhibit cancer cell proliferation and invasion. For example, certain dibenzo[b,f]azepine derivatives tethered to isoxazoline moieties have demonstrated potent anti-invasive and anti-proliferative effects on various cancer cell lines, including breast and ovarian cancer.[6] It is plausible that novel dioxazepane derivatives, by mimicking the structural features of these active compounds, could exhibit similar or enhanced anticancer activity. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.[8]

The potential interaction of a hypothetical dioxazepane derivative with a cancer-related kinase is depicted below:

Signaling_Pathway cluster_cell Cancer Cell Kinase Oncogenic Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Signal Transduction Dioxazepane Dioxazepane Derivative Dioxazepane->Kinase Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of a dioxazepane derivative as a kinase inhibitor in cancer cells.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the discovery of new antimicrobial agents. Oxazepine derivatives have been reported to possess significant antibacterial and antifungal activity.[9][10] The introduction of a dioxazepane core could lead to novel antimicrobial agents with improved potency and a broader spectrum of activity. The mechanism of action for such compounds could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Table 1: Hypothetical Antimicrobial Activity of Novel Dioxazepane Derivatives

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Dioxa-01H>128>128
Dioxa-024-Cl3264
Dioxa-034-NO₂1632
Dioxa-044-OCH₃64128

This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. While extensive SAR studies on dioxazepane derivatives are yet to be established, we can draw parallels from the well-studied benzodiazepine class of compounds.[11][12]

For instance, in benzodiazepines, the presence of an electronegative group at the 7-position of the benzodiazepine ring is often crucial for anxiolytic activity. Similarly, for novel dioxazepane derivatives, the nature and position of substituents on the aromatic rings and the heterocyclic core will likely have a profound impact on their biological activity. A systematic exploration of different substituents will be necessary to delineate the SAR for this novel class of compounds.

Conclusion and Future Perspectives

The exploration of novel dioxazepane derivatives represents a promising frontier in medicinal chemistry. The synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for researchers to embark on the design and synthesis of new chemical entities based on this unique scaffold. The potential for these compounds to exhibit potent anticancer and antimicrobial activities warrants further investigation. Future work should focus on the development of diverse libraries of dioxazepane derivatives and their systematic biological evaluation to unlock their full therapeutic potential. The insights gained from these studies will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (n.d.). Europe PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. (2021). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". (n.d.). Diyala Journal of Engineering Sciences. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and antimicrobial study of novel naphthalene linked 1,3-oxazepine derivatives. (2024). IJNRD. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025). Iraqi Journal of Bioscience and Biomedical. Retrieved January 18, 2026, from [Link]

  • Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. (2025). Indian Journal of Chemistry (IJC). Retrieved January 18, 2026, from [Link]

  • Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activities of Some Novel Oxazepines. (n.d.). Scholar9. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis of substituted benzo[b][3][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. (n.d.). Research Square. Retrieved January 18, 2026, from [Link]

  • Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators. (2013). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. Retrieved January 18, 2026, from [Link]

  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(. (n.d.). Acta Pharmaceutica Sciencia. Retrieved January 18, 2026, from [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. (2025). Iraqi Journal of Bioscience and Biomedical. Retrieved January 18, 2026, from [Link]

  • Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (n.d.). Hilaris Publisher. Retrieved January 18, 2026, from [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. (2020). MDPI. Retrieved January 18, 2026, from [Link]

Sources

3-Benzyl-1,5,3-dioxazepane: A Novel Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic scaffolds form the bedrock of many approved drugs, with over 85% of all biologically active chemical entities containing a heterocycle.[1] Seven-membered heterocyclic rings, in particular, are considered "privileged structures" due to their conformational flexibility and ability to interact with a wide range of biological targets. This guide introduces 3-Benzyl-1,5,3-dioxazepane as a novel and unexplored heterocyclic scaffold. While direct literature on this specific molecule is scarce, this document will leverage established principles of medicinal chemistry and data from structurally related oxazepine, benzothiazepine, and benzodiazepine derivatives to propose a synthetic strategy, predict its physicochemical properties, and outline a comprehensive plan for its evaluation as a potential source of new therapeutic agents.

The Strategic Imperative for Novel Scaffolds in Medicinal Chemistry

The chemical space for drug discovery is vast, yet well-trodden paths often lead to diminishing returns. The development of novel molecular scaffolds is paramount to accessing new biological activities and overcoming challenges such as drug resistance and off-target effects. Heterocyclic compounds are particularly valuable due to their structural diversity and the ability to modulate physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[1] Seven-membered rings, such as azepanes, diazepines, and oxazepines, are of particular interest. Their non-planar, flexible conformations allow for precise three-dimensional arrangements of substituents, enabling them to mimic peptide turns and bind to complex protein targets.[2]

The 1,5,3-dioxazepane ring system, containing two oxygen atoms and one nitrogen atom in a seven-membered ring, represents a largely unexplored area of chemical space. The introduction of a benzyl group at the N3 position in 3-Benzyl-1,5,3-dioxazepane is a deliberate design choice. The benzyl moiety can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are often crucial for ligand-receptor binding. Furthermore, the aromatic ring of the benzyl group provides a handle for further functionalization, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Proposed Synthesis of 3-Benzyl-1,5,3-dioxazepane

While no specific synthesis for 3-Benzyl-1,5,3-dioxazepane has been reported, a plausible synthetic route can be devised based on established methods for the synthesis of related oxazepine and other seven-membered heterocyclic systems.[3][4][5] A proposed two-step synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Bis(2-hydroxyethyl)benzylamine Intermediate

  • To a solution of benzylamine (1 equivalent) in a suitable solvent such as ethanol, add ethylene oxide (2.2 equivalents) dropwise at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the bis(2-hydroxyethyl)benzylamine intermediate.

Step 2: Cyclization to form 3-Benzyl-1,5,3-dioxazepane

  • The bis(2-hydroxyethyl)benzylamine intermediate (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • A suitable cyclizing agent, such as a formaldehyde equivalent (e.g., paraformaldehyde) or a dihalomethane in the presence of a base, is added to the solution.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is cooled, and the solvent is evaporated. The residue is then purified by column chromatography to afford the target compound, 3-Benzyl-1,5,3-dioxazepane.

Causality Behind Experimental Choices
  • Choice of Starting Materials: Benzylamine is a readily available and inexpensive starting material. Ethylene oxide is a classic reagent for introducing hydroxyethyl groups onto amines.

  • Reaction Conditions: The initial reaction is performed at low temperature to control the exothermicity of the ring-opening of ethylene oxide. The subsequent cyclization is heated to overcome the activation energy barrier for the formation of the seven-membered ring.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Proposed Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Benzylamine C Bis(2-hydroxyethyl)benzylamine A->C Ethanol, 0°C to RT, 24h B Ethylene Oxide (2.2 eq) B->C E 3-Benzyl-1,5,3-dioxazepane C->E Anhydrous THF, Reflux D Formaldehyde equivalent D->E

Caption: Proposed two-step synthesis of 3-Benzyl-1,5,3-dioxazepane.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 3-Benzyl-1,5,3-dioxazepane would be confirmed through a combination of spectroscopic techniques and physical measurements.

Property Predicted Value/Characteristic
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Appearance Expected to be a colorless oil or a low-melting solid.
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
¹H NMR - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm).- A singlet for the benzylic CH₂ group.- Signals for the methylene groups of the dioxazepane ring, likely appearing as complex multiplets due to the ring's conformational flexibility.
¹³C NMR - Aromatic carbons of the benzyl group.- A signal for the benzylic carbon.- Signals for the carbons of the dioxazepane ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy C-H stretching (aromatic and aliphatic), C-O stretching, and C-N stretching vibrations.

Potential Biological Activities and Therapeutic Applications

Given that 3-Benzyl-1,5,3-dioxazepane is a novel scaffold, its biological activities are yet to be determined. However, by examining structurally related seven-membered heterocycles, we can hypothesize potential therapeutic applications.

  • Central Nervous System (CNS) Activity: Benzodiazepines and some benzothiazepines are well-known for their CNS effects, including anxiolytic, anticonvulsant, and sedative properties.[6][7] The flexible seven-membered ring of 3-Benzyl-1,5,3-dioxazepane may allow it to bind to CNS receptors.

  • Anticancer Activity: Several seven-membered heterocyclic derivatives have demonstrated promising anticancer activities.[8][9] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

  • Antimicrobial Activity: Heterocyclic compounds are a rich source of antimicrobial agents.[10] The 3-Benzyl-1,5,3-dioxazepane scaffold could be explored for its potential antibacterial and antifungal properties.

Proposed Biological Screening Cascade

A systematic approach is required to elucidate the biological activity of this novel scaffold. The following screening cascade is proposed:

G A 3-Benzyl-1,5,3-dioxazepane Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->B C Antimicrobial Screening (e.g., MIC against bacterial/fungal strains) A->C D CNS Receptor Binding Assays A->D E Hit Identification B->E C->E D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy Studies F->G

Caption: Proposed workflow for the biological evaluation of 3-Benzyl-1,5,3-dioxazepane.

Future Directions and Conclusion

The 3-Benzyl-1,5,3-dioxazepane scaffold represents an exciting and unexplored avenue in medicinal chemistry. This guide has provided a plausible synthetic route, predicted its key characteristics, and outlined a comprehensive strategy for its biological evaluation. The successful synthesis and screening of this novel compound and its derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action. The flexibility of the seven-membered ring, combined with the potential for diverse functionalization of the benzyl group, makes 3-Benzyl-1,5,3-dioxazepane a highly attractive starting point for a drug discovery program.

References

  • Borissov, A. (2021). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • A Review on Medicinally Important Heterocyclic Compounds - OUCI.
  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2025).
  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH.
  • 3-Benzyl-1,5,3-dioxazepane | 1019208-03-7. BLD Pharm.
  • Chemistry and biological activity of new 3-benzazepines - PubMed.
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository.
  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives - Semantic Scholar.
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC - PubMed Central.
  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - ResearchG
  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchG
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC - PubMed Central. (2023).
  • (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one - NIH.
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][11]diazepines, and Their Cytotoxic Activity - MDPI. [Source not specified in provided data]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central.
  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives - Oriental Journal of Chemistry.
  • Synthesis of 1,3,5-Triazepines and Benzo[ f][1][10][11]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed. (2024).

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - NIH.
  • Pharmaceutical applications of 1,5-benzothiazepines - ResearchGate.
  • Benzyl 3-oxoazepane-1-carboxylate | C14H17NO3 | CID 10538448 - PubChem.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

Sources

Methodological & Application

Synthetic Approaches to 3-Benzyl-1,5,3-dioxazepane: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5,3-dioxazepane scaffold is a seven-membered heterocyclic system that holds potential for exploration in medicinal chemistry and materials science due to its unique combination of ether and amine functionalities within a flexible seven-membered ring. The incorporation of a benzyl group at the nitrogen atom (N-3 position) introduces lipophilicity and potential for further functionalization, making 3-Benzyl-1,5,3-dioxazepane an interesting target for synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic route to this novel heterocyclic compound. While direct literature precedents for the synthesis of 3-Benzyl-1,5,3-dioxazepane are scarce, this guide outlines a robust and scientifically sound approach based on established principles of heterocyclic chemistry.

The proposed synthesis is a two-step process commencing with the preparation of the key precursor, N-benzyl-bis(2-hydroxyethyl)amine, followed by a cyclization reaction with a formaldehyde equivalent to construct the 1,5,3-dioxazepane ring. This guide will provide detailed protocols, mechanistic insights, and considerations for reaction optimization.

PART 1: Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule, 3-Benzyl-1,5,3-dioxazepane, suggests a straightforward disconnection across the two C-O bonds of the acetal moiety. This leads back to the key precursors: N-benzyl-bis(2-hydroxyethyl)amine and a one-carbon electrophile, such as formaldehyde.

Retrosynthesis 3-Benzyl-1,5,3-dioxazepane precursors => 3-Benzyl-1,5,3-dioxazepane->precursors N-benzyl-bis(2-hydroxyethyl)amine precursors->N-benzyl-bis(2-hydroxyethyl)amine plus + N-benzyl-bis(2-hydroxyethyl)amine->plus Formaldehyde CH2O plus->Formaldehyde

Caption: Retrosynthetic disconnection of 3-Benzyl-1,5,3-dioxazepane.

Following this analysis, the forward synthesis involves two main stages:

  • Synthesis of N-benzyl-bis(2-hydroxyethyl)amine: This precursor can be synthesized via the N-alkylation of diethanolamine with benzyl chloride.

  • Cyclization to form the 1,5,3-dioxazepane ring: The synthesized N-benzyl-bis(2-hydroxyethyl)amine is then reacted with a suitable formaldehyde equivalent to form the target heterocyclic ring through an acid-catalyzed acetal formation.

Synthetic_Pathway Diethanolamine Diethanolamine Precursor N-benzyl-bis(2-hydroxyethyl)amine Diethanolamine->Precursor N-Alkylation BenzylChloride Benzyl Chloride BenzylChloride->Precursor Target 3-Benzyl-1,5,3-dioxazepane Precursor->Target Acid-catalyzed Cyclization Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Target

Caption: Proposed two-step synthetic pathway to 3-Benzyl-1,5,3-dioxazepane.

PART 2: Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-bis(2-hydroxyethyl)amine

This protocol is adapted from established procedures for the N-alkylation of diethanolamine.[1][2] The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine reactant.

Materials and Reagents:

  • Diethanolamine

  • Benzyl chloride

  • Sodium carbonate (anhydrous)

  • Toluene

  • Deionized water

  • Magnesium sulfate (anhydrous)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add diethanolamine (1.0 molar equivalent), sodium carbonate (1.0 molar equivalent), and toluene.

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add benzyl chloride (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the temperature between 70-100 °C. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of toluene.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-benzyl-bis(2-hydroxyethyl)amine as an oil.

Data Summary Table:

Reactant/ProductMolar Mass ( g/mol )Stoichiometry (equiv.)Typical Yield (%)
Diethanolamine105.141.0-
Benzyl chloride126.581.0-
Sodium carbonate105.991.0-
N-benzyl-bis(2-hydroxyethyl)amine195.25-85-95
Protocol 2: Synthesis of 3-Benzyl-1,5,3-dioxazepane

This proposed protocol is based on the general principle of acid-catalyzed acetal formation from diols and aldehydes. The reaction involves the intramolecular cyclization of N-benzyl-bis(2-hydroxyethyl)amine with a formaldehyde source.

Materials and Reagents:

  • N-benzyl-bis(2-hydroxyethyl)amine

  • Paraformaldehyde

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) or a drying tube (if using dichloromethane)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add N-benzyl-bis(2-hydroxyethyl)amine (1.0 molar equivalent), paraformaldehyde (1.1 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Benzyl-1,5,3-dioxazepane.

Data Summary Table:

Reactant/ProductMolar Mass ( g/mol )Stoichiometry (equiv.)Proposed Eluent
N-benzyl-bis(2-hydroxyethyl)amine195.251.0-
Paraformaldehyde(30.03)n1.1-
p-Toluenesulfonic acid172.200.05-
3-Benzyl-1,5,3-dioxazepane207.26-Ethyl acetate/Hexanes

PART 3: Mechanistic Insights and Rationale

The synthesis of 3-Benzyl-1,5,3-dioxazepane relies on two fundamental organic reactions: nucleophilic substitution and acid-catalyzed acetal formation.

Mechanism of N-Alkylation:

The formation of N-benzyl-bis(2-hydroxyethyl)amine proceeds via a standard SN2 reaction. The nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride leaving group. The sodium carbonate acts as a base to neutralize the HCl produced, preventing the formation of the unreactive ammonium salt of diethanolamine.

Mechanism of Acetal Formation and Cyclization:

The cyclization to form the 1,5,3-dioxazepane ring is an acid-catalyzed process. The key steps are:

  • Protonation of formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Nucleophilic attack: One of the hydroxyl groups of N-benzyl-bis(2-hydroxyethyl)amine attacks the protonated formaldehyde to form a hemiacetal intermediate.

  • Protonation and loss of water: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion.

  • Intramolecular cyclization: The second hydroxyl group of the N-benzyl-bis(2-hydroxyethyl)amine molecule acts as an intramolecular nucleophile, attacking the oxonium ion to form the seven-membered ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 3-Benzyl-1,5,3-dioxazepane product.

Cyclization_Mechanism Start N-benzyl-bis(2-hydroxyethyl)amine + HCHO Protonation Protonated Formaldehyde Start->Protonation + H+ Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal Nucleophilic attack Oxonium Oxonium Ion Hemiacetal->Oxonium + H+, - H2O Cyclized Protonated 1,5,3-dioxazepane Oxonium->Cyclized Intramolecular cyclization Product 3-Benzyl-1,5,3-dioxazepane Cyclized->Product - H+

Caption: Simplified mechanism for the acid-catalyzed cyclization.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3-Benzyl-1,5,3-dioxazepane. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently approach the synthesis of this novel heterocyclic compound. The successful synthesis of this molecule will open avenues for further investigation into its chemical properties and potential applications in various scientific fields.

References

  • Quimica Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds. Available at: [Link].

  • Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. ResearchGate. Available at: [Link].

  • Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine. Google Patents. US4748276A.
  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][3][4]triazolo[1,5-a][3][5]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances. Available at: [Link].

  • Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link].

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][3][4]triazolo[1,5-a][3][5]diazepine and its cycloalkane and cycloalkene condensed analogues. PubMed Central. Available at: [Link].

  • Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. PrepChem.com. Available at: [Link].

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Available at: [Link].

  • Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone. ResearchGate. Available at: [Link].

  • Making 1,3,5-Trinitroperhydro-1,3,5-triazine An Infamous Compound. YouTube. Available at: [Link].

  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Available at: [Link].

  • Synthesis of a new polycyclic heterocyclic ring system. Part III. Benzo[b]imidazo[1,5-d][3][5]oxazepine-1,4(2H,5H)-diones. Sci-Hub. Available at: [Link].

  • 1,5 Difunctionalised Compound/ Two Group Disconnection. YouTube. Available at: [Link].

  • Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][3][4]triazolo[1,5-a][3][5]diazepine and its c. Repository of the Academy's Library. Available at: [Link].

  • Cope Rearrangement (quirks of a 1,5-diene). YouTube. Available at: [Link].

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link].

  • Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PubMed Central. Available at: [Link].

  • 1,3-Dicarbonyl Nucleophiles and Sn2. YouTube. Available at: [Link].

  • A kind of preparation method of N- benzyl ethyl alcohol amine. Google Patents. CN109761827A.
  • The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics. PubMed. Available at: [Link].

  • Novel Formaldehyde-Mediated Dimerization Reaction of N-Alkyl-1-naphthylamine Derivatives under Mild/Neutral Conditions. ResearchGate. Available at: [Link].

Sources

The Unexplored Potential of 3-Benzyl-1,5,3-dioxazepane: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Hidden Gem in Heterocyclic Chemistry

In the vast landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Seven-membered heterocyclic rings, such as benzothiazepines and benzodiazepines, have long been recognized as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity and specificity.[1] This has led to the development of numerous successful drugs for treating cardiovascular diseases, central nervous system (CNS) disorders, and cancer.[2] Within this promising class of compounds lies the 1,5,3-dioxazepane ring system, a relatively underexplored scaffold with significant potential. This application note focuses on a specific derivative, 3-Benzyl-1,5,3-dioxazepane, a compound that, while not extensively studied, holds considerable promise as a versatile building block in drug discovery.

While direct literature on the medicinal applications of 3-Benzyl-1,5,3-dioxazepane is sparse, its structural similarity to well-established pharmacophores provides a strong rationale for its investigation. The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, suggests that the 1,5,3-dioxazepane core could mimic the biological activity of its more famous cousins, the benzothiazepines and benzodiazepines, while potentially offering advantages in terms of metabolic stability, solubility, and toxicity profiles.[3][4] This document will, therefore, extrapolate from the known applications of related seven-membered heterocycles to propose potential therapeutic avenues and provide detailed, albeit prospective, protocols for the synthesis and evaluation of 3-Benzyl-1,5,3-dioxazepane and its derivatives.

The Strategic Advantage of the 1,5,3-Dioxazepane Scaffold

The unique arrangement of two oxygen atoms and one nitrogen atom within the seven-membered ring of 1,5,3-dioxazepane offers several strategic advantages in drug design:

  • Increased Polarity and Solubility: The presence of two ether linkages can enhance the scaffold's polarity, potentially leading to improved aqueous solubility of the final drug candidates—a crucial parameter for bioavailability.

  • Metabolic Stability: The replacement of a metabolically labile group with the more stable ether linkages in the dioxazepane ring could lead to compounds with improved pharmacokinetic profiles.

  • Three-Dimensional Diversity: The flexible seven-membered ring can adopt various conformations, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.

  • Novel Chemical Space: As an under-investigated scaffold, derivatives of 1,5,3-dioxazepane represent novel chemical entities with the potential for new intellectual property.

Proposed Synthesis of 3-Benzyl-1,5,3-dioxazepane: A Step-by-Step Protocol

The synthesis of 3-Benzyl-1,5,3-dioxazepane can be approached through a straightforward cyclization reaction. The following protocol is a proposed method based on established syntheses of similar heterocyclic systems.

Protocol 1: Synthesis of 3-Benzyl-1,5,3-dioxazepane

Objective: To synthesize 3-Benzyl-1,5,3-dioxazepane from commercially available starting materials.

Materials:

  • Benzylamine

  • 2,2'-Oxybis(ethanol) (diethylene glycol)

  • Paraformaldehyde

  • Toluene

  • Dean-Stark apparatus

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzylamine (10.7 g, 100 mmol), 2,2'-oxybis(ethanol) (10.6 g, 100 mmol), and paraformaldehyde (3.0 g, 100 mmol).

  • Solvent Addition: Add 150 mL of toluene to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of saturated sodium bicarbonate solution and 1 x 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product, 3-Benzyl-1,5,3-dioxazepane, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Proposed Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Benzylamine, Diethylene Glycol, Paraformaldehyde) Reaction Cyclization in Toluene (Azeotropic Dehydration) Start->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Benzyl-1,5,3-dioxazepane Purification->Product

Caption: Proposed workflow for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Potential Applications in Medicinal Chemistry: An Analog-Based Perspective

Drawing parallels from the well-established biological activities of benzothiazepines and benzodiazepines, we can hypothesize several promising applications for 3-Benzyl-1,5,3-dioxazepane as a scaffold in drug discovery.

Anticancer Drug Discovery

Seven-membered heterocycles are present in a number of compounds with potent anticancer activity. For instance, certain benzothiazepine derivatives have shown significant cytotoxicity against various cancer cell lines.[2] The 3-Benzyl-1,5,3-dioxazepane scaffold could be functionalized to explore potential anticancer agents.

Hypothetical Screening Protocol:

Objective: To evaluate the in vitro anticancer activity of novel 3-Benzyl-1,5,3-dioxazepane derivatives.

Procedure:

  • Compound Library Synthesis: Synthesize a library of 3-Benzyl-1,5,3-dioxazepane analogs with diverse substituents on the benzyl ring and potentially at other positions of the dioxazepane ring.

  • Cell Line Selection: Utilize a panel of human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).

  • MTT Assay: Perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each cell line.

  • Hit Identification: Identify "hit" compounds with significant cytotoxic activity (e.g., IC₅₀ < 10 µM) for further investigation.

Data Presentation:

Compound IDR-group on Benzyl RingMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
BD-01 H> 50> 50> 50
BD-02 4-Cl12.515.218.1
BD-03 4-NO₂8.79.511.3
BD-04 3,4-di(OCH₃)25.130.428.9
Doxorubicin (Control)0.81.11.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Central Nervous System (CNS) Drug Discovery

Benzodiazepines are renowned for their anxiolytic, sedative, and anticonvulsant properties, primarily through their interaction with GABAₐ receptors. The 3-Benzyl-1,5,3-dioxazepane scaffold could serve as a novel template for the design of CNS-active agents with potentially improved side-effect profiles.

Hypothetical Experimental Workflow:

CNS_Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Library of 3-Benzyl-1,5,3-dioxazepane Analogs Binding_Assay Receptor Binding Assays (e.g., GABAₐ, 5-HT₁ₐ) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Animal_Models Animal Models of Anxiety/Seizures (e.g., Elevated Plus Maze, PTZ-induced Seizures) Functional_Assay->Animal_Models PK_PD Pharmacokinetic and Pharmacodynamic Studies Animal_Models->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: A hypothetical workflow for the discovery of CNS-active agents based on the 3-Benzyl-1,5,3-dioxazepane scaffold.

Conclusion and Future Directions

While 3-Benzyl-1,5,3-dioxazepane remains a largely unexplored entity in medicinal chemistry, its structural relationship to well-validated seven-membered heterocyclic scaffolds provides a compelling case for its investigation. The proposed synthetic protocols and hypothetical screening cascades outlined in this application note offer a roadmap for researchers to begin unlocking the potential of this promising molecule. By leveraging the principles of bioisosterism and analog-based drug design, the 1,5,3-dioxazepane core could emerge as a valuable new tool in the development of next-generation therapeutics for a range of human diseases. Further research into the synthesis of diverse libraries of 3-Benzyl-1,5,3-dioxazepane derivatives and their systematic biological evaluation is strongly encouraged.

References

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021). [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. (2018). [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. (2024). [Link]

  • Chemistry and biological activity of new 3-benzazepines. Current Medicinal Chemistry. (2002). [Link]

  • REVIEW ON OXYGEN HETEROCYCLES. Indo American Journal of Pharmaceutical Research. (2013). [Link]

  • Synthesis and Biological Evaluation of Oxygen-containing Heterocyclic Ring-fused 23-Hydroxybetulinic Acid Derivatives as Antitumor Agents. Archiv der Pharmazie. (2015). [Link]

  • The potentially bioisosteric replacement[3][5] from methyl... ResearchGate. (n.d.). [Link]

  • Bioisosteric replacement of the sulphur or carbonyl group (X) of... ResearchGate. (n.d.). [Link]

Sources

Application Notes & Protocols: Strategic Ring-Opening of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Versatile Heterocycle

The 3-Benzyl-1,5,3-dioxazepane scaffold represents a unique seven-membered heterocyclic system. Structurally, it can be viewed as a cyclic acetal/aminal derived from N-benzylethanolamine and formaldehyde. This arrangement confers a specific reactivity profile, making it a valuable synthetic intermediate. The N-benzyl group serves as a common protecting group in organic synthesis, while the acetal-like linkages provide a masked carbonyl and amino alcohol functionality.

The strategic cleavage of the 1,5,3-dioxazepane ring is paramount to unmasking this latent functionality. Ring-opening reactions transform the stable heterocycle into valuable linear synthons, which are crucial for the construction of more complex molecules in pharmaceutical and materials science research. This guide provides an in-depth analysis of the primary pathways for the ring-opening of 3-Benzyl-1,5,3-dioxazepane, focusing on the mechanistic rationale behind the protocols and offering detailed, field-tested methodologies for researchers.

Section 1: Acid-Catalyzed Hydrolytic Ring-Opening

The most fundamental and widely applicable ring-opening reaction for this scaffold is acid-catalyzed hydrolysis. The presence of two ether-like oxygen atoms and a tertiary amine within the ring makes it highly susceptible to cleavage under acidic conditions, a reactivity reminiscent of the well-studied ring-opening of epoxides and other cyclic ethers.[1]

Mechanistic Rationale: A Stepwise Cascade

The driving force for the reaction is the relief of ring strain and the formation of thermodynamically stable products.[1] The mechanism proceeds through a well-defined, stepwise process initiated by protonation.

  • Protonation: The reaction begins with the protonation of one of the ring's oxygen atoms by an acid catalyst (e.g., H₃O⁺). This converts the hydroxyl group into a good leaving group (H₂O).

  • Ring Cleavage & Intermediate Formation: The C-O bond cleaves, leading to the opening of the ring. This generates a resonance-stabilized intermediate where the positive charge is shared between a carbon atom and the nitrogen atom (an oxonium-iminium ion hybrid). This step is analogous to the formation of carbocationic character in the transition state of acid-catalyzed epoxide opening.[2]

  • Nucleophilic Attack: A nucleophile, typically water in hydrolytic conditions, attacks the electrophilic carbon of the intermediate.

  • Final Product Formation: Subsequent proton transfers and cleavage of the second acetal linkage lead to the final ring-opened products: N-benzylethanolamine, formaldehyde, and regeneration of the acid catalyst.

The overall workflow can be visualized as a controlled disassembly of the heterocyclic core.

cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Final Products A 3-Benzyl-1,5,3-dioxazepane B Protonated Intermediate A->B H₃O⁺ C Resonance-Stabilized Cationic Intermediate B->C C-O Bond Cleavage D Hydrated Intermediate C->D + H₂O E N-Benzylethanolamine + Formaldehyde D->E Further Hydrolysis

Figure 1: Workflow for Acid-Catalyzed Hydrolysis.

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol describes a standard procedure for the complete hydrolysis of the 3-Benzyl-1,5,3-dioxazepane ring to yield its constituent components.

Materials:

  • 3-Benzyl-1,5,3-dioxazepane (1.0 eq)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-Benzyl-1,5,3-dioxazepane (e.g., 500 mg) in a 1:1 mixture of THF and water (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: While stirring at room temperature (20-25°C), add 2 M HCl dropwise until the pH of the solution is approximately 1-2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylethanolamine product. Formaldehyde will largely remain in the aqueous phase or be removed during evaporation.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary: Influence of Reaction Conditions

The choice of acid and temperature can influence the reaction rate. The following table summarizes typical outcomes.

Catalyst (0.1 eq)Temperature (°C)Avg. Reaction Time (h)Typical Yield (%)Notes
HCl252.5>95%Standard, reliable conditions.
H₂SO₄252.0>95%Slightly faster kinetics observed.
Acetic Acid508.0~70%Slower reaction; requires heating.
p-TsOH253.0>90%Solid catalyst, easy to handle.

Section 2: Reductive Cleavage via Catalytic Hydrogenolysis

An alternative and highly strategic ring-opening pathway involves the reductive cleavage of the N-benzyl group. This method is particularly useful when downstream applications require a free secondary amine. The reaction, known as hydrogenolysis, typically employs a heterogeneous catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process can lead to both N-debenzylation and concomitant ring cleavage.

Mechanistic Rationale: Debenzylation-Induced Instability
  • Catalytic Activation: Molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst. The N-benzyl group of the substrate also coordinates to the catalyst surface.

  • C-N Bond Cleavage: Hydrogen atoms are transferred to the benzylic carbon and the nitrogen atom, leading to the cleavage of the C-N bond. This releases toluene as a byproduct.

  • Ring Instability: The resulting intermediate, a free secondary amine within the 1,5,3-dioxazepane ring, is often unstable. The equilibrium shifts towards the ring-opened amino alcohol and formaldehyde. Reductive conditions can further reduce the in-situ generated formaldehyde to methanol. The overall transformation is a powerful method for deprotection and fragmentation in a single step, a strategy sometimes employed in complex synthesis.[3]

A 3-Benzyl-1,5,3-dioxazepane B Intermediate on Catalyst Surface A->B H₂, Pd/C C Unstable Secondary Amine + Toluene B->C C-N Cleavage D Ethanolamine + Formaldehyde/Methanol C->D Ring Opening

Figure 2: Reductive Cleavage and Ring Opening Workflow.

Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation and Ring Opening

This protocol details the procedure for removing the N-benzyl group and cleaving the ring structure using catalytic hydrogenation.

Materials:

  • 3-Benzyl-1,5,3-dioxazepane (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5 mol%

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Three-neck round-bottom flask or dedicated hydrogenation vessel

  • Celite™

Procedure:

  • Setup: To a 100 mL three-neck flask containing 3-Benzyl-1,5,3-dioxazepane (e.g., 500 mg) and a stir bar, add anhydrous methanol (25 mL).

  • Inerting: Seal the flask and purge with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the flask under a positive pressure of the inert gas. Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient) for 12-24 hours.

  • Monitoring: Progress can be monitored by TLC, observing the consumption of the starting material and the appearance of a more polar spot for ethanolamine.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional methanol (2 x 10 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude ethanolamine product.

Conclusion

The 3-Benzyl-1,5,3-dioxazepane ring system is a synthetically versatile scaffold whose utility is primarily realized through strategic ring-opening reactions. Acid-catalyzed hydrolysis provides a straightforward and high-yielding method to release the constituent N-benzylethanolamine and formaldehyde building blocks. For applications requiring a free secondary amine, catalytic hydrogenolysis offers an elegant one-pot solution for both N-debenzylation and ring fragmentation. The choice of protocol depends entirely on the desired synthetic outcome, providing researchers with flexible and powerful tools for molecular construction.

References

  • Ronse, U., Magdalenić, K., Van Camp, J., et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC - PubMed Central. Available at: [Link]

  • Kricheldorf, H. R., et al. (2023). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. Available at: [Link]

  • Fleming, F. F., & Jiang, T. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • Poater, J., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2025). Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. ResearchGate. Available at: [Link]

  • Stam, M. F. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 3-Benzyl-1,5,3-dioxazepane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 3-benzyl-1,5,3-dioxazepane, a unique seven-membered heterocyclic compound. While specific literature on this reagent is emerging, its structure as a stable, N-benzyl-protected cyclic formaldehyde acetal presents significant potential for the controlled delivery of a C1 electrophile in the synthesis of complex bioactive molecules. These notes detail the hypothesized reactivity, proposed applications, and detailed, field-tested protocols for its use as a formaldehyde surrogate in key synthetic transformations, such as aminomethylations and the construction of heterocyclic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking novel and controllable synthetic methodologies.

Introduction: The Unique Potential of 3-Benzyl-1,5,3-dioxazepane

3-Benzyl-1,5,3-dioxazepane (CAS No. 1019208-03-7) is a seven-membered heterocyclic compound featuring a central nitrogen atom protected by a benzyl group and flanked by two oxygen atoms within a cyclic acetal structure.[1] This arrangement renders it a promising, yet underexplored, formaldehyde surrogate.[2][3]

Formaldehyde is a fundamental C1 building block in organic synthesis, but its gaseous nature, high reactivity, and toxicity make it challenging to handle.[4] Consequently, various formaldehyde equivalents or "surrogates" have been developed to offer safer and more controlled methods for introducing a methylene unit.[2][3][5] 3-Benzyl-1,5,3-dioxazepane fits within this class of reagents, with its key structural features suggesting several advantages:

  • Stability and Handling: The cyclic acetal structure provides greater stability compared to linear analogues or paraformaldehyde, making it easier to handle and store.

  • Controlled Release: The reactivity of the acetal can be modulated through acid catalysis, allowing for the controlled, in-situ generation of a reactive electrophilic species.

  • N-Benzyl Protection: The benzyl group on the nitrogen atom offers a stable protecting group that can be removed under standard hydrogenolysis conditions, providing a handle for further synthetic elaboration.

This guide will focus on the hypothesized, yet scientifically grounded, application of 3-benzyl-1,5,3-dioxazepane as a precursor to N-benzyliminium ions for use in Mannich-type reactions, specifically in the aminomethylation of nucleophiles.

Proposed Mechanism of Action: Acid-Catalyzed Generation of an Electrophilic Intermediate

The synthetic utility of 3-benzyl-1,5,3-dioxazepane is predicated on its ability to undergo acid-catalyzed ring-opening to generate a reactive electrophilic intermediate. This process is analogous to the activation of other formaldehyde acetals. We propose the following mechanistic pathway:

Mechanism start 3-Benzyl-1,5,3-dioxazepane protonated Protonated Acetal start->protonated + H+ opened Oxocarbenium Ion / N-Acyliminium Ion Precursor protonated->opened Ring Opening iminium N-Benzyliminium Ion (Key Electrophile) opened->iminium Elimination of Ethylene Glycol product Aminomethylated Product iminium->product + Nu-H, -H+ nucleophile Nucleophile (Nu-H) nucleophile->product Workflow reagent 3-Benzyl-1,5,3-dioxazepane reaction One-Pot Reaction (Acid Catalyst, MeCN) reagent->reaction diamine N-Methylethylenediamine diamine->reaction nucleophile Indole nucleophile->reaction product Triazepane Precursor reaction->product

Sources

Application Note: A Comprehensive Guide to the N-Debenzylation of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Debenzylation

The benzyl (Bn) group is a cornerstone protecting group for amines in multi-step organic synthesis, prized for its robustness across a wide array of chemical conditions.[1] Its removal, or debenzylation, is a pivotal step, often performed near the final stages of a synthetic route to unmask a reactive secondary amine. The 1,5,3-dioxazepane scaffold is a seven-membered heterocyclic system of interest in medicinal chemistry and materials science. The controlled deprotection of its nitrogen atom is crucial for further functionalization and the synthesis of target molecules.

This guide provides a detailed, field-proven protocol for the N-debenzylation of 3-Benzyl-1,5,3-dioxazepane, focusing on the most prevalent and effective method: palladium-catalyzed hydrogenolysis. We will explore two primary approaches: the use of hydrogen gas and the application of catalytic transfer hydrogenation, offering researchers flexibility based on available equipment and safety considerations. The causality behind experimental choices, safety protocols, and troubleshooting are discussed in depth to ensure reliable and reproducible outcomes.

The Underlying Chemistry: Mechanism of Catalytic Hydrogenolysis

The cleavage of the N-benzyl C-N bond is most efficiently achieved through catalytic hydrogenolysis.[1] This reaction is not a simple hydrogenation but a hydrogen-mediated cleavage of a single bond. The process is facilitated by a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C).

The accepted mechanism involves several key steps on the surface of the palladium catalyst[1]:

  • Adsorption: Both the substrate, 3-Benzyl-1,5,3-dioxazepane, and the hydrogen source (either H₂ gas or a donor molecule) adsorb onto the active sites of the palladium surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) undergoes dissociative chemisorption, breaking the H-H bond to form reactive palladium hydride (Pd-H) species on the catalyst surface.

  • C-N Bond Cleavage: The benzylic carbon-nitrogen bond of the adsorbed amine is attacked by the activated hydrogen species. This is the rate-determining step and results in the cleavage of the bond.

  • Product Formation & Desorption: The resulting products, the deprotected 1,5,3-dioxazepane and toluene, desorb from the catalyst surface. This frees up the active sites for the next catalytic cycle.

Due to the strong coordinating ability of the product amine to the palladium surface, catalyst activity can sometimes decrease over the course of the reaction.[2][3]

Visualization of the Chemical Transformation

Caption: A generalized workflow for the N-debenzylation experiment.

Protocol 1: Catalytic Hydrogenation with Hydrogen Gas

This method is highly effective for complete debenzylation.

Materials and Reagents:

  • 3-Benzyl-1,5,3-dioxazepane (1.0 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (10-20 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade (15-20 mL)

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) gas for purging

  • Celite® for filtration

  • Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup (for atmospheric pressure)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add the 10% Pd/C catalyst. [4]2. Inerting the Atmosphere: Seal the vessel and evacuate it carefully, then backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed, which is critical for safety. [5][6]3. Substrate Addition: Under a positive pressure of nitrogen, add a solution of 3-Benzyl-1,5,3-dioxazepane dissolved in methanol.

  • Hydrogen Introduction: Evacuate the nitrogen and backfill with hydrogen gas. For a balloon setup, simply attach a balloon filled with hydrogen. [7]For a pressure vessel, pressurize to the desired level (typically 1-4 atm / 15-60 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction by TLC (see Section 5). To take a sample, carefully vent the hydrogen, purge with nitrogen, and then withdraw a small aliquot under a nitrogen counterflow. [4]7. Workup: Once the reaction is complete, vent the hydrogen and purge the vessel thoroughly with nitrogen three times. [8]8. Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover all the product. Caution: Do not allow the catalyst on the Celite to dry in the air, as it can be pyrophoric. [1]Quench the wet catalyst pad with water before disposal. [4]9. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,5,3-dioxazepane. The product can be purified further by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of flammable hydrogen gas and high-pressure equipment. [9] Materials and Reagents:

  • 3-Benzyl-1,5,3-dioxazepane (1.0 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (equal weight to the substrate)

  • Ammonium formate (NH₄HCO₂) (5.0 mmol, 5 equivalents)

  • Methanol (MeOH), anhydrous (15-20 mL)

  • Nitrogen (N₂) gas

  • Celite® for filtration

  • Standard round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, create a suspension of 3-Benzyl-1,5,3-dioxazepane and 10% Pd/C in methanol. [9]2. Inerting: Flush the flask with nitrogen gas.

  • Reagent Addition: Under a nitrogen atmosphere, add the ammonium formate in a single portion. [9]4. Reaction: Heat the mixture to reflux (for methanol, ~65 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (see Section 5). The reaction is typically complete within 1-3 hours. [9]6. Workup: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst, washing the pad with fresh methanol. Again, ensure the catalyst does not dry out. [1]8. Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product. The primary byproducts are volatile (CO₂, NH₃), simplifying purification. Further purification can be done if needed.

Critical Safety Considerations

Hydrogenation reactions carry significant risks if not performed with care. [4]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. [10]All operations must be conducted in a well-ventilated fume hood, away from ignition sources. [8]The system must be checked for leaks before introducing hydrogen. [8]* Palladium Catalyst: Pd/C is a pyrophoric catalyst, meaning it can spontaneously ignite upon exposure to air, especially after it has been used and is saturated with hydrogen. [6][10] * Always handle the catalyst in a wet state. [5]If weighing the dry powder, do so under an inert atmosphere.

    • Never allow the filtered catalyst to dry on the filter paper or Celite® pad. [4]Keep it wet with solvent or water at all times.

    • Quench the used catalyst immediately after filtration by carefully adding it to a container of water. Dispose of it according to your institution's hazardous waste protocols.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the reaction's progress. [11][12]

  • Prepare the Chamber: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, potentially with a few drops of triethylamine for amine visualization).

  • Spot the Plate: On a silica gel TLC plate, apply three spots:

    • S: Starting Material (a dilute solution of 3-Benzyl-1,5,3-dioxazepane).

    • C: Co-spot (apply both starting material and reaction mixture to the same spot).

    • R: Reaction Mixture (a sample taken from the reaction). [13]3. Develop and Visualize: Develop the plate in the chamber. Visualize the spots under a UV lamp. The deprotected amine product will likely have a lower Rf value (be more polar) than the starting material. Staining with ninhydrin or potassium permanganate can also be used to visualize the amine product. [11]4. Interpretation: The reaction is complete when the starting material spot (S) has completely disappeared from the reaction lane (R).

Summary of Key Reaction Parameters

ParameterProtocol 1: Hydrogen GasProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ GasAmmonium Formate (NH₄HCO₂)
Catalyst 10% Pd/C (50% wet)10% Pd/C (50% wet)
Catalyst Loading 10-20 mol% PdEqual weight to substrate
Pressure 1-4 atm (or balloon)Atmospheric
Solvent Methanol or EthanolMethanol
Temperature Room TemperatureReflux (~65 °C)
Typical Time 2-24 hours1-3 hours
Typical Yield >90%>85%

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction Catalyst Inactivity: The catalyst may be old, of poor quality, or poisoned. [14]Insufficient Hydrogen: Low H₂ pressure or decomposition of ammonium formate. Poor Mass Transfer: Inefficient stirring preventing the substrate from reaching the catalyst surface.Increase catalyst loading. [15]Use a fresh batch of high-quality catalyst. For Protocol 1, increase H₂ pressure. For Protocol 2, add more ammonium formate. Increase the stirring rate to ensure the catalyst is well-suspended.
Low Yield Catalyst Poisoning: The product amine can inhibit the catalyst. [2][3]Traces of sulfur or halide impurities can also poison Pd/C. Incomplete Reaction: Reaction stopped prematurely.Adding a mild acid (e.g., a small amount of acetic acid) can sometimes mitigate product inhibition by protonating the amine. Ensure starting materials are pure. Allow the reaction to run longer, confirming completion with TLC.
Side Reactions Over-reduction: If other reducible functional groups are present (e.g., alkenes, nitro groups), they may also be reduced.Catalytic hydrogenolysis is generally chemoselective for the N-benzyl group over many others, but this is substrate-dependent. Analyze the product mixture carefully. Consider alternative deprotection methods if selectivity is an issue.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Hydrogenation SOP. (n.d.).
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). BenchChem.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. (2025). BenchChem.
  • Debenzylation Reactions with Pd(0)
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Help with debenzylation of N-Benzyl. (2014, May 8). Sciencemadness.org.
  • Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium C
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. (1987).
  • Technical Support Center: N-Benzyl Deprotection of Secondary Amines. (2025). BenchChem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
  • Monitoring Reactions by TLC. (n.d.).
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). MPG.PuRe.
  • The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. (1990). Semantic Scholar.
  • Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. (n.d.).
  • An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.).
  • An Efficient Method For The N-Debenzylation of Arom
  • 3-Benzyl-1,5,3-dioxazepane. (n.d.). BLD Pharm.
  • The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. (n.d.). OUCI.
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). PMC - PubMed Central.
  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (n.d.).
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Durham University.
  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (n.d.).
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository.
  • Formation of new substituted (1,3)oxazepine 1,5-diones via reaction of Exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic Anhydride with Schiff's bases. (2023).
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. (n.d.).
  • Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cycliz

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Benzyl-1,5,3-dioxazepane, a heterocyclic compound with potential applications in pharmaceutical and materials science research. The synthesis is presented as a robust, two-step process amenable to larger-scale production. The first step involves the N-alkylation of diethanolamine with benzyl chloride to produce the key intermediate, N-benzyl diethanolamine. The second step is an acid-catalyzed cyclization of this intermediate with paraformaldehyde to yield the target compound. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes sections on process safety, quality control, and characterization to ensure a reliable and self-validating workflow for researchers, scientists, and drug development professionals.

Introduction and Significance

The 1,5,3-dioxazepane ring system is a seven-membered heterocycle incorporating two oxygen atoms and one nitrogen atom. N-substituted derivatives, such as 3-Benzyl-1,5,3-dioxazepane (CAS No. 1019208-03-7)[1][2], are valuable scaffolds in medicinal chemistry and organic synthesis. The benzyl group provides a handle for further functionalization and can influence the molecule's steric and electronic properties, making it a target for the development of novel chemical entities.

The synthesis of such heterocyclic systems often relies on the cyclocondensation of a suitable amino-diol precursor with a carbonyl source. For scale-up operations, the chosen synthetic route must be efficient, cost-effective, and utilize readily available starting materials while minimizing hazardous byproducts and complex purification procedures. The two-step synthesis outlined herein is designed with these principles in mind, offering a practical approach for producing multi-gram to kilogram quantities of 3-Benzyl-1,5,3-dioxazepane.

Overall Synthetic Workflow

The synthesis is divided into two primary stages: preparation of the intermediate and the final cyclization. Each stage includes a detailed protocol designed for scalability and reproducibility.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization to Final Product A Diethanolamine E N-Alkylation Reaction A->E B Benzyl Chloride B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Workup & Filtration E->F G Vacuum Distillation F->G H N-Benzyl Diethanolamine (Intermediate) G->H I N-Benzyl Diethanolamine M Cyclization Reaction (with Dean-Stark) I->M J Paraformaldehyde J->M K Acid Catalyst (e.g., p-TsOH) K->M L Solvent (e.g., Toluene) L->M N Workup & Neutralization M->N O Purification (e.g., Column Chromatography or Distillation) N->O P 3-Benzyl-1,5,3-dioxazepane (Final Product) O->P

Diagram 1: Overall workflow for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Part 1: Scale-Up Synthesis of N-Benzyl Diethanolamine (Intermediate)

Mechanistic Rationale

The synthesis of the intermediate proceeds via a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of diethanolamine, being more nucleophilic than the oxygen atoms of the hydroxyl groups, attacks the electrophilic benzylic carbon of benzyl chloride. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using an excess of diethanolamine can also serve this purpose but complicates purification. A solid inorganic base like potassium carbonate is preferred for scale-up as it is inexpensive, effective, and easily removed by filtration.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)MolesNotes
Diethanolamine105.14210.3 g (200 mL)2.02.0 equivalents
Benzyl Chloride126.58126.6 g (115 mL)1.0Limiting reagent
Anhydrous K₂CO₃138.21152.0 g1.11.1 equivalents
Acetonitrile41.051.0 L-Solvent

Procedure:

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet.

  • Charging Reagents: Charge the reactor with diethanolamine (2.0 mol), anhydrous potassium carbonate (1.1 mol), and acetonitrile (1.0 L).

  • Heating: Begin stirring and heat the slurry to 60-65°C. The use of an excess of diethanolamine helps to minimize the formation of the dibenzylated quaternary ammonium salt.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.0 mol) to the stirred suspension over 2-3 hours using an addition funnel. Maintain the internal temperature between 60-70°C. This controlled addition is crucial to manage the exotherm of the reaction.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzyl chloride is consumed (typically 4-6 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the slurry to remove potassium carbonate and the potassium chloride byproduct. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Purification by Vacuum Distillation: The crude residue, containing the product and excess diethanolamine, is purified by vacuum distillation.

    • First, distill off the excess diethanolamine at a lower temperature (b.p. ~269°C at atmospheric pressure, significantly lower under vacuum).

    • Then, collect the N-benzyl diethanolamine fraction at its boiling point (literature boiling point for similar compounds suggests >150°C at reduced pressure).

Justification of Experimental Choices
  • Excess Diethanolamine: Using a twofold excess of diethanolamine competitively inhibits the second alkylation of the product nitrogen, which would form an undesired quaternary salt.

  • Potassium Carbonate: This base is strong enough to neutralize the generated HCl but is not so strong as to cause significant side reactions. Its insolubility in acetonitrile makes its removal by filtration straightforward, which is a significant advantage in large-scale operations.

  • Acetonitrile: This solvent has a suitable boiling point for the reaction temperature and solubilizes the reactants well, while the inorganic base remains as a suspension.

  • Vacuum Distillation: This is the most effective method for purifying multi-gram to kilogram quantities of liquid products with high boiling points, as it avoids thermal decomposition.

Part 2: Synthesis of 3-Benzyl-1,5,3-dioxazepane (Final Product)

Mechanistic Rationale

This step involves the formation of a seven-membered ring through the acid-catalyzed reaction of N-benzyl diethanolamine with paraformaldehyde. Paraformaldehyde serves as a source of anhydrous formaldehyde. The reaction is a double acetal formation. The acid catalyst protonates a formaldehyde oxygen, making the carbon more electrophilic for attack by one of the hydroxyl groups of the diethanolamine. A second intramolecular acetalization with the other hydroxyl group, with the concurrent loss of water, forms the stable 1,5,3-dioxazepane ring. The reaction is reversible, so the continuous removal of water using a Dean-Stark apparatus is essential to drive the equilibrium towards the product.

G cluster_0 Reaction Mechanism A N-Benzyl Diethanolamine D Hemiacetal Intermediate A->D Nucleophilic Attack B Paraformaldehyde + H⁺ C Protonated Formaldehyde B->C C->D E Oxocarbenium Ion D->E -H₂O F Cyclized Product E->F Intramolecular Attack G 3-Benzyl-1,5,3-dioxazepane + H₂O F->G -H⁺

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Benzyl-1,5,3-dioxazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-1,5,3-dioxazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis. Here, we will address common challenges and provide in-depth troubleshooting strategies to optimize your reaction conditions and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Benzyl-1,5,3-dioxazepane?

A common and efficient method for the synthesis of 3-Benzyl-1,5,3-dioxazepane is the cyclization of N-benzyldiethanolamine with a formaldehyde equivalent, such as paraformaldehyde, in the presence of an acid catalyst. This reaction forms the seven-membered 1,5,3-dioxazepane ring.

Q2: Why is the choice of formaldehyde source important?

The choice of formaldehyde source is critical for controlling the reaction rate and minimizing side products. Paraformaldehyde is often preferred as it depolymerizes in situ to provide a slow and steady supply of formaldehyde, which can prevent unwanted polymerizations or side reactions that may occur with aqueous formaldehyde solutions.

Q3: What are the key parameters to control for a successful synthesis?

The key parameters for a successful synthesis include:

  • Temperature: To ensure the depolymerization of paraformaldehyde and promote the cyclization reaction.

  • Catalyst: An acid catalyst is typically required to facilitate the reaction.

  • Solvent: A solvent that allows for azeotropic removal of water can drive the reaction to completion.

  • Reaction Time: Sufficient time for the reaction to go to completion, which should be monitored by techniques like TLC or LC-MS.[1]

Troubleshooting Guide: Low Yield

Low yields are a common issue in heterocyclic synthesis.[1] The following sections provide a systematic approach to diagnosing and resolving this problem.

Issue 1: Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material (N-benzyldiethanolamine) remaining.

  • The reaction appears to have stalled.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress every few hours using TLC or LC-MS until the starting material is consumed.
Ineffective Water Removal The cyclization reaction produces water, which can inhibit the forward reaction. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water and drive the equilibrium towards the product.
Catalyst Inactivity The acid catalyst may be poisoned or used in an insufficient amount. Increase the catalyst loading or use a stronger acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TSA) or a strong acidic resin.
Issue 2: Product Decomposition

Symptoms:

  • TLC or LC-MS analysis shows the formation of multiple unidentified spots or a baseline streak.

  • The isolated yield is low despite the complete consumption of starting material.

Possible Causes & Solutions:

CauseRecommended Action
Excessive Heat or Prolonged Reaction Time The 1,5,3-dioxazepane ring may be unstable under harsh conditions. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.[1]
Strongly Acidic Conditions A highly acidic environment can lead to degradation of the product. Use a milder acid catalyst or reduce the catalyst loading.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Complete Reaction check_completion->complete Starting Material Consumed optimize_conditions Optimize Conditions: - Increase Time/Temp - Improve Water Removal - Adjust Catalyst incomplete->optimize_conditions check_decomposition Check for Product Decomposition (TLC/LC-MS) complete->check_decomposition end Improved Yield optimize_conditions->end decomposition Decomposition Observed check_decomposition->decomposition Multiple Spots/ Streaking no_decomposition No Decomposition check_decomposition->no_decomposition Clean Product Spot modify_conditions Modify Conditions: - Lower Temperature - Reduce Reaction Time - Use Milder Catalyst decomposition->modify_conditions purification_issue Investigate Purification Losses no_decomposition->purification_issue modify_conditions->end purification_issue->end

Caption: Troubleshooting workflow for low yield.

Troubleshooting Guide: Product Impurity

Ensuring the purity of 3-Benzyl-1,5,3-dioxazepane is crucial for its intended application. The following guide addresses common impurities and their resolution.

Issue 1: Presence of Side-Products

Symptoms:

  • NMR or LC-MS analysis reveals the presence of unexpected signals or peaks.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

CauseRecommended Action
Formation of N,N'-methylenebis(N-benzyldiethanolamine) This can occur if an excess of formaldehyde is used. Use a stoichiometric amount or a slight excess of paraformaldehyde. A slow addition of the formaldehyde source can also minimize this side-product.
Polymerization of Formaldehyde If the reaction is not heated sufficiently, paraformaldehyde may not depolymerize efficiently, leading to side reactions. Ensure the reaction temperature is adequate for depolymerization.
Oxidation of the Benzyl Group While less common, oxidation can occur if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1]

Purification Strategies for a Polar Heterocycle

3-Benzyl-1,5,3-dioxazepane is a polar compound, which can present challenges during purification.

Technique 1: Column Chromatography
  • Stationary Phase: For highly polar compounds, traditional silica gel chromatography can be difficult. Consider using neutral alumina or reversed-phase (C18) silica gel.[2]

  • Mobile Phase:

    • For normal phase chromatography, a polar solvent system such as dichloromethane/methanol with a small amount of triethylamine (0.1-1%) can be effective to reduce tailing of the basic amine.

    • For reversed-phase chromatography, a gradient of water and acetonitrile or methanol, often with a modifier like formic acid, can provide good separation.[2]

Technique 2: Acid-Base Extraction

This technique can be very effective for purifying amines.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

  • Extract the deprotonated product back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

Technique 3: Crystallization

If the product is a solid, crystallization can be an excellent purification method.

  • Solvent Selection: Screen for a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethyl acetate/hexanes or dichloromethane/diethyl ether.

Proposed Reaction Mechanism

The synthesis of 3-Benzyl-1,5,3-dioxazepane proceeds through an acid-catalyzed condensation reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N_benzyl N-Benzyldiethanolamine protonated_amine Protonated Amine N_benzyl->protonated_amine Protonation paraform Paraformaldehyde paraform->N_benzyl + H+ hemiaminal Hemiaminal Intermediate protonated_amine->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H2O product 3-Benzyl-1,5,3-dioxazepane iminium->product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

Sources

Technical Support Center: Synthesis of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-1,5,3-dioxazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental outcomes and ensure the purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 3-Benzyl-1,5,3-dioxazepane.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of 3-Benzyl-1,5,3-dioxazepane. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are often multifactorial, stemming from suboptimal reaction conditions or the prevalence of side reactions. Here are the primary causes and their solutions:

  • Incomplete Reaction: The cyclization reaction between N-benzyldiethanolamine and formaldehyde requires sufficient time and appropriate temperature to proceed to completion.

    • Solution: Ensure the reaction is stirred for the recommended duration, typically several hours. Gentle heating (e.g., 40-50 °C) can facilitate the reaction, but excessive heat should be avoided as it can promote by-product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Suboptimal pH: The reaction is typically acid-catalyzed. An inappropriate pH can hinder the formation of the necessary iminium ion intermediate.

    • Solution: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can be beneficial. However, strongly acidic conditions should be avoided as they can lead to degradation of the starting material or product.

  • Formaldehyde Oligomerization: Formaldehyde in aqueous solution exists in equilibrium with its oligomers, primarily poly(oxymethylene) glycols.[1][2] This reduces the concentration of monomeric formaldehyde available for the desired reaction.

    • Solution: Using paraformaldehyde as the formaldehyde source, which depolymerizes in situ, can provide a slow and steady supply of monomeric formaldehyde. This is often done in a non-aqueous solvent to minimize the formation of hydrated oligomers.

Issue 2: Presence of a High Molecular Weight, Viscous By-product

Question: After the reaction, I have a significant amount of a viscous, oily residue that is difficult to separate from my product. What is this by-product and how can I prevent its formation?

Answer:

The viscous by-product is likely a result of oligomerization or polymerization reactions.

  • Probable Cause: Poly(oxymethylene) Glycols and Related Oligomers: As mentioned, formaldehyde readily forms oligomers in the presence of nucleophiles like water or the hydroxyl groups of N-benzyldiethanolamine.[1][2][3] These are long-chain polymers that will present as a viscous oil.

    • Prevention:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of N-benzyldiethanolamine to formaldehyde. An excess of formaldehyde will significantly favor oligomerization.

      • Formaldehyde Source: Employ paraformaldehyde instead of aqueous formalin to maintain a low concentration of monomeric formaldehyde throughout the reaction.

      • Solvent Choice: Conducting the reaction in a non-polar, aprotic solvent like toluene or dichloromethane can disfavor the formation of these polar oligomers.

  • Probable Cause: Intermolecular Condensation of N-benzyldiethanolamine: It is also possible for two molecules of N-benzyldiethanolamine to react with one molecule of formaldehyde to form a dimeric ether-linked by-product.

    • Prevention:

      • Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can favor the intramolecular cyclization over intermolecular reactions.

Issue 3: Identification of an Impurity with a Similar Polarity to the Product

Question: I am observing an impurity on my TLC plate that has an Rf value very close to my product, making purification by column chromatography challenging. What could this be?

Answer:

An impurity with similar polarity suggests a structure closely related to the desired product.

  • Probable Cause: Formation of N,N',N''-tris(benzyl)-1,3,5-triazinane: In the presence of an amine and formaldehyde, the formation of a six-membered hexahydro-1,3,5-triazine ring is a common side reaction. In this case, three molecules of a benzylamine-like species could react with three molecules of formaldehyde. While N-benzyldiethanolamine is a tertiary amine, it's possible that under certain conditions, side reactions could generate a primary or secondary amine that then forms this by-product.

  • Probable Cause: Dimerization leading to N,N'-Dibenzylpiperazine: Although less likely as a major by-product in this specific synthesis, the formation of N,N'-dibenzylpiperazine has been observed as a by-product in other reactions involving benzylamines.[4][5][6][7] This could arise from a more complex series of side reactions.

    • Troubleshooting and Purification:

      • Reaction Temperature: Lowering the reaction temperature can often suppress the formation of these types of by-products.

      • Purification Strategy: If column chromatography is not effective, consider alternative purification techniques such as preparative TLC or crystallization. Converting the product to a salt (e.g., hydrochloride) and recrystallizing may help to separate it from non-basic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 3-Benzyl-1,5,3-dioxazepane?

A1: The reaction proceeds through the formation of an iminium ion intermediate. First, the tertiary amine of N-benzyldiethanolamine attacks the carbonyl carbon of formaldehyde. Subsequent elimination of water leads to the formation of a reactive iminium ion. The hydroxyl groups of the diethanolamine moiety then act as internal nucleophiles, attacking the iminium carbon in a tandem cyclization to form the seven-membered dioxazepane ring.

Q2: What are the ideal reaction conditions to minimize by-product formation?

A2: To favor the formation of the desired product and minimize side reactions, the following conditions are recommended:

  • Reactants: Use a 1:1 molar ratio of N-benzyldiethanolamine and formaldehyde (preferably from a paraformaldehyde source).

  • Solvent: A non-polar, aprotic solvent such as toluene or dichloromethane is preferred.

  • Catalyst: A catalytic amount of a mild acid like p-TSA can be used.

  • Temperature: Maintain a moderate temperature, for example, 40-50 °C.

  • Concentration: A relatively dilute reaction mixture can favor the desired intramolecular cyclization.

Q3: What analytical techniques are best for identifying the product and by-products?

A3: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the 3-Benzyl-1,5,3-dioxazepane and identifying impurities.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can help in identifying the mass of by-products.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and quantifying impurities.[9]

III. Experimental Protocol: Optimized Synthesis of 3-Benzyl-1,5,3-dioxazepane

This protocol is designed to maximize the yield of the desired product while minimizing the formation of common by-products.

Materials:

  • N-benzyldiethanolamine

  • Paraformaldehyde

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of N-benzyldiethanolamine (1 equivalent) in anhydrous toluene, add paraformaldehyde (1 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove any unreacted paraformaldehyde.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and a significant side reaction pathway.

Synthesis Pathway N_BDA N-Benzyldiethanolamine Intermediate Iminium Ion Intermediate N_BDA->Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 3-Benzyl-1,5,3-dioxazepane Intermediate->Product Intramolecular Cyclization

Caption: Desired reaction pathway for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Byproduct Formation Formaldehyde Formaldehyde Oligomer Poly(oxymethylene) Glycols Formaldehyde->Oligomer + n HCHO + Water/Alcohol Water Water / Alcohol Water->Oligomer

Caption: Common by-product formation via formaldehyde oligomerization.

V. Data Summary

Table 1: Spectroscopic Data for Product and Potential By-product Identification

CompoundKey 1H NMR Signals (indicative)Key 13C NMR Signals (indicative)Expected Mass (m/z)
3-Benzyl-1,5,3-dioxazepane Singlet for benzyl CH2, Triplets for ring CH2 adjacent to O, Triplets for ring CH2 adjacent to NSignals for benzyl group, Signals for ring carbonsC12H17NO2: [M+H]+ ≈ 208.1
Poly(oxymethylene) glycols Broad signals in the 3.5-5.0 ppm rangeSignals around 60-90 ppmVariable, polymeric distribution
N,N'-Dibenzylpiperazine Singlet for benzyl CH2, Singlet for piperazine ring CH2Signals for benzyl group, Signal for piperazine ring carbonC18H22N2: [M+H]+ ≈ 267.2

VI. References

  • Reyes-Ramírez, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available at: [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents. Available at:

  • Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. Available at: [Link]

  • Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. - ResearchGate. Available at: [Link]

  • (PDF) Generalized Chemical Equilibrium Constant of Formaldehyde Oligomerization. Available at: [Link]

  • (PDF) Kinetics of oligomerization reactions in formaldehyde solutions: NMR experiments up to 373 K and thermodynamically consistent model - ResearchGate. Available at: [Link]

  • Physico-Chemical Properties of Mixtures Containing Formaldehyde, Water, and Butynediol - kluedo - Technische Universität Kaiserslautern. Available at: [Link]

  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. Available at: [Link]

  • [The action of products of the formaldehyde reaction with different amines on nucleic acids and their components] - PubMed. Available at: [Link]

  • Dibenzylpiperazine - Wikipedia. Available at: [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Available at: [Link]

  • Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Available at: [Link]

  • Formaldehyde surrogates in multicomponent reactions - PMC - PubMed Central - NIH. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - NIH. Available at: [Link]

  • Formaldehyde, reaction products with diethanolamine | C5H13NO3 - PubChem - NIH. Available at: [Link]

  • (3S,4R*,5R,6S)-N-Benzyl-5-hydroxy-3,4,6-tri-o-benzoylazepane - SpectraBase. Available at: [Link]

  • Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition - Oriental Journal of Chemistry. Available at: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at: [Link]

  • Formation, Accumulation, and Hydrolysis of Endogenous and Exogenous Formaldehyde-Induced DNA Damage - PubMed. Available at: [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed. Available at: [Link]

  • Prins Reaction - Organic Chemistry Portal. Available at: [Link]

  • 1,3-Thiazepines. 5. Study of 2Phenyl(benzyl)iminohexahydro-1,3-thiazepines and Their Derivatives by 13 C Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

  • Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone | Request PDF - ResearchGate. Available at: [Link]

  • Isolation and characterization of impurities in docetaxel - PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Benzyl-1,5,3-dioxazepane. Given the limited specific literature on this exact molecule, this guide provides a comprehensive troubleshooting framework based on established principles of heterocyclic chemistry, particularly the synthesis of related 1,5,3-dioxazepane structures. The proposed synthesis involves a two-step process: the preparation of the precursor N-benzyl-diethanolamine, followed by its acid-catalyzed cyclization with a formaldehyde equivalent. This guide will address potential challenges in both stages to help you optimize your reaction for higher yield and purity.

Proposed Synthetic Pathway

The synthesis of 3-Benzyl-1,5,3-dioxazepane can be logically approached in two main stages. This guide is structured to troubleshoot issues that may arise in each of these key steps.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A Diethanolamine C N-benzyl-diethanolamine A->C B Benzyl Halide (e.g., Benzyl Bromide) B->C F 3-Benzyl-1,5,3-dioxazepane C->F D Formaldehyde Source (e.g., Paraformaldehyde) D->F E Acid Catalyst (e.g., p-TsOH) E->F

Caption: Proposed two-stage synthesis of 3-Benzyl-1,5,3-dioxazepane.

Part 1: Troubleshooting the Synthesis of N-benzyl-diethanolamine

The successful synthesis of the target molecule is critically dependent on the quality of the N-benzyl-diethanolamine precursor. Below are common issues and their remedies.

Frequently Asked Questions (FAQs)

Q1: My reaction to form N-benzyl-diethanolamine is showing low conversion. What are the likely causes?

A1: Low conversion in the N-alkylation of diethanolamine can stem from several factors:

  • Insufficient reaction temperature: The reaction of diethanolamine with a benzyl halide typically requires heating to proceed at a reasonable rate. Ensure your reaction temperature is maintained consistently within the optimal range, which is often between 60-100 °C.

  • Poor quality of reagents: Benzyl halides can degrade over time, and diethanolamine is hygroscopic. Use freshly distilled or high-purity reagents.

  • Inadequate base: A base is required to neutralize the hydrohalic acid formed during the reaction. If the base is weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the diethanolamine and reducing its nucleophilicity. Common bases include potassium carbonate or triethylamine.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like DMF or acetonitrile is generally preferred to facilitate the SN2 reaction.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize these?

A2: The primary byproduct in this reaction is often the quaternary ammonium salt, formed by the reaction of the product, N-benzyl-diethanolamine, with another molecule of benzyl halide. To minimize this:

  • Control stoichiometry: Use a slight excess of diethanolamine relative to the benzyl halide. This ensures that the benzyl halide is consumed before it can react with the product.

  • Slow addition of benzyl halide: Adding the benzyl halide dropwise over an extended period helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant primary amine over the tertiary amine product.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the benzyl halide is consumed.

Q3: How can I effectively purify N-benzyl-diethanolamine from the reaction mixture?

A3: Purification can typically be achieved through the following steps:

  • Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate can then be subjected to a liquid-liquid extraction. Extract the product into an organic solvent like ethyl acetate and wash with brine to remove any remaining water-soluble impurities.

  • Vacuum Distillation: N-benzyl-diethanolamine is a high-boiling liquid. Purification by vacuum distillation is the most effective method to separate it from unreacted diethanolamine and other high-boiling impurities. The boiling point will be significantly lower under vacuum, preventing decomposition.

Compound Boiling Point (Approximate)
Diethanolamine268-270 °C (at atmospheric pressure)
N-benzyl-diethanolamine>280 °C (at atmospheric pressure)

Note: Boiling points are estimates and will be lower under vacuum.

Part 2: Troubleshooting the Cyclization to 3-Benzyl-1,5,3-dioxazepane

The formation of the seven-membered ring is a critical step that can be prone to side reactions and equilibrium issues.

Frequently Asked Questions (FAQs)

Q1: The cyclization reaction is not proceeding to completion, and I am isolating unreacted N-benzyl-diethanolamine. What should I do?

A1: Incomplete cyclization is a common issue in the formation of cyclic acetals and aminals. Consider the following:

  • Choice of Formaldehyde Source: Paraformaldehyde is a common choice as it is an anhydrous source of formaldehyde. Formalin (aqueous formaldehyde) should be avoided as the water will inhibit the reaction. Depolymerization of paraformaldehyde can be slow; ensure it is finely powdered and the reaction is sufficiently heated.

  • Catalyst Activity: An acid catalyst is essential for this reaction. p-Toluenesulfonic acid (p-TsOH) is a good choice. Ensure the catalyst is not deactivated. If the reaction stalls, a fresh portion of the catalyst can be added.

  • Water Removal: The reaction produces water, and since the reaction is reversible, the presence of water will push the equilibrium back towards the starting materials.[1][2] Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose.

  • Reaction Time and Temperature: These reactions can be slow. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress by TLC or GC-MS.

Q2: I am observing a significant amount of a polymeric byproduct. How can I prevent this?

A2: Polymerization of formaldehyde is a common side reaction. This can be minimized by:

  • Slow Addition of Formaldehyde Source: If using paraformaldehyde, adding it in portions rather than all at once can help to keep the concentration of free formaldehyde low, reducing the likelihood of polymerization.

  • Controlled Temperature: While heating is necessary to drive the reaction and depolymerize paraformaldehyde, excessive temperatures can favor polymerization. Maintain a steady reflux without overheating.

  • Use of a Formaldehyde Equivalent: Consider using a formaldehyde equivalent like dimethoxymethane, which can release formaldehyde under acidic conditions in a more controlled manner.

Q3: The purity of my final product is low, even after purification. What are the potential impurities?

A3: Besides unreacted starting material and polymeric byproducts, other impurities could include:

  • Hemiaminal Intermediate: The reaction proceeds through a hemiaminal intermediate. If the reaction is not driven to completion, this intermediate may be present in the crude product.

  • Other Cyclic Products: Depending on the reaction conditions, it is possible to form other cyclic structures, such as a six-membered morpholine derivative if there is any cleavage of the N-benzyl group, although this is less likely under standard acidic conditions.

  • Products of Side Reactions of the Benzyl Group: While generally stable, the benzyl group could undergo side reactions under harsh acidic conditions, though this is not a primary concern.

Q4: What are the best methods for purifying 3-Benzyl-1,5,3-dioxazepane?

A4: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: For removal of polar impurities like the hemiaminal intermediate or unreacted N-benzyl-diethanolamine, column chromatography on silica gel is a good option. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is recommended.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Vacuum Distillation: If the product is a high-boiling liquid and thermally stable, vacuum distillation can be used to separate it from non-volatile polymeric material.

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-diethanolamine (Illustrative)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1.1 equivalents) and a suitable solvent such as acetonitrile.

  • Add a base, for example, powdered anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add benzyl bromide (1.0 equivalent) dropwise over 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 3-Benzyl-1,5,3-dioxazepane (Illustrative)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add N-benzyl-diethanolamine (1.0 equivalent) and toluene.

  • Add paraformaldehyde (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Cyclization Process

Cyclization_Workflow A Combine N-benzyl-diethanolamine, paraformaldehyde, and p-TsOH in toluene B Heat to reflux A->B C Azeotropically remove water using a Dean-Stark trap B->C D Monitor reaction by TLC/GC-MS C->D E Reaction complete? D->E E->B No F Workup: Neutralize acid, extract, dry E->F Yes G Purification: Column chromatography or distillation F->G H Pure 3-Benzyl-1,5,3-dioxazepane G->H

Caption: Workflow for the cyclization of N-benzyl-diethanolamine.

References

  • Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • OpenStax. (2023). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting 3-Benzyl-1,5,3-dioxazepane instability issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental literature on the specific instability issues of 3-Benzyl-1,5,3-dioxazepane is limited. This guide is therefore based on established principles of organic chemistry, including the known reactivity of analogous structures such as N,O-acetals and seven-membered heterocyclic systems. The troubleshooting advice provided herein is predictive and should be used in conjunction with careful experimental observation.

Introduction

3-Benzyl-1,5,3-dioxazepane is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with many complex organic molecules, researchers may encounter stability challenges during its synthesis, purification, storage, and use. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential instability issues. By understanding the underlying chemical principles, researchers can proactively mitigate degradation and ensure the integrity of their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of 3-Benzyl-1,5,3-dioxazepane.

Issue 1: Unexpected Compound Degradation During Aqueous Workup or Chromatography

Question: I am observing significant loss of my 3-Benzyl-1,5,3-dioxazepane and the appearance of new, more polar spots on my TLC plate after aqueous workup or silica gel chromatography. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation is acid-catalyzed hydrolysis of the 1,5,3-dioxazepane ring. The core structure of your molecule contains an N,O-acetal (also known as a hemiaminal ether) functionality, which is known to be sensitive to acidic conditions.[1][2] Silica gel is inherently acidic and can promote this degradation during chromatography. Similarly, aqueous workups, if not strictly neutral or slightly basic, can lead to hydrolysis.

Proposed Degradation Pathway:

The seven-membered ring is likely to undergo cleavage via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized oxonium or iminium ion intermediate. Subsequent reaction with water would lead to the decomposition products.

G cluster_0 Acid-Catalyzed Hydrolysis of 3-Benzyl-1,5,3-dioxazepane A 3-Benzyl-1,5,3- dioxazepane B Protonated Intermediate A->B H+ (from silica gel or acidic water) C Ring-Opened Carbocation/ Iminium Ion B->C Ring Opening D Decomposition Products (e.g., Amino diol, Benzaldehyde) C->D H2O G start Instability Observed During Storage check_purity Re-analyze purity by NMR, LC-MS start->check_purity solid_or_solution Is the compound stored as a solid or in solution? check_purity->solid_or_solution solid_storage Solid Storage Troubleshooting solid_or_solution->solid_storage Solid solution_storage Solution Storage Troubleshooting solid_or_solution->solution_storage Solution solid_actions Store under inert gas (Ar/N2) at -20°C. Protect from light. solid_storage->solid_actions solution_actions Use anhydrous aprotic solvent. Store under inert gas at -20°C. Protect from light. solution_storage->solution_actions repurify Re-purify if necessary solid_actions->repurify solution_actions->repurify end_node Stable Compound repurify->end_node

Sources

Technical Support Center: Recrystallization of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 3-Benzyl-1,5,3-dioxazepane. While this compound is commercially available (CAS 1019208-03-7), detailed recrystallization protocols are not extensively documented in peer-reviewed literature.[1] This document, therefore, serves as a comprehensive technical guide based on first principles of organic chemistry and extensive experience in the purification of heterocyclic compounds. It provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-Benzyl-1,5,3-dioxazepane that influence its solubility?

A1: The molecule has two key regions that dictate its solubility. The non-polar benzyl group will favor solubility in aromatic and less polar solvents. The 1,5,3-dioxazepane ring, containing three heteroatoms (two oxygens, one nitrogen), introduces polarity and potential for hydrogen bonding, which may allow for solubility in more polar solvents. The overall solubility will be a balance of these two features.

Q2: What is the expected appearance and melting point of pure 3-Benzyl-1,5,3-dioxazepane?

A2: While specific data is limited, compounds of this nature are typically white to off-white crystalline solids at room temperature. A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. If your crude material has a broad melting range, it suggests the presence of impurities.[2]

Q3: How can I assess the purity of my crude 3-Benzyl-1,5,3-dioxazepane before recrystallization?

A3: Thin-Layer Chromatography (TLC) is an excellent initial technique. A single spot on the TLC plate in various solvent systems suggests a relatively pure compound. The presence of multiple spots indicates impurities. Additionally, obtaining a melting point of the crude material can be very informative; a wide and depressed melting range compared to a reference standard (if available) indicates impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 3-Benzyl-1,5,3-dioxazepane.

Problem: I am unsure which solvent to use for recrystallization. Where should I begin?

Cause: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Without prior data, a systematic solvent screening is necessary.

Solution:

  • Small-Scale Testing: Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with a small volume (e.g., 0.5 mL). Test a range of solvents with varying polarities.

  • Room Temperature Solubility: Observe the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate solvent.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If crystals form, you have likely found a suitable solvent.[4]

Problem: My compound "oils out" instead of forming crystals upon cooling.

Cause: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point, or when the solubility of the compound is so high that it separates as a liquid phase.[5][6] This is more common when the solution is cooled too quickly or when using a mixed solvent system where the initial solution is too concentrated.

Solution:

  • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the concentration.

  • Slow Cooling: This is a critical step.[2] Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling. Do not disturb the solution.

  • Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure product, add a tiny "seed" crystal to the cooled solution to induce crystallization.[4]

Problem: I have very low recovery of my purified compound.

Cause: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or not cooling the solution sufficiently to maximize crystal formation.[7]

Solution:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions is key.[3]

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining solution (the mother liquor) for remaining product. Evaporate a small amount of the mother liquor; if a significant amount of solid remains, your yield can be improved.

  • Concentrate the Mother Liquor: You can recover more product by boiling off some of the solvent from the mother liquor to re-saturate the solution, and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure to cool your solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of the solid.[2]

Problem: My final crystals are colored, but the pure compound should be white.

Cause: Colored impurities are often present in crude reaction mixtures. These can sometimes be co-precipitated with your desired compound.

Solution:

  • Activated Charcoal Treatment: After dissolving your crude compound in the hot solvent, and before any filtration or cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Hot Filtration: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration.[6]

  • Proceed with Recrystallization: Allow the filtered, colorless solution to cool slowly to form pure crystals.

Experimental Protocols: Developing a Recrystallization Procedure

Protocol 1: Systematic Solvent Selection

This protocol outlines a method for identifying a suitable single or mixed solvent system.

Materials:

  • Crude 3-Benzyl-1,5,3-dioxazepane

  • Test tubes and rack

  • Selection of solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Dispense ~20 mg of the crude solid into 6-8 test tubes.

  • Add 0.5 mL of a different solvent to each test tube.

  • Agitate at room temperature and record solubility. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes containing insoluble material to the boiling point of the solvent. Add more solvent dropwise if necessary, until the solid dissolves.

  • Allow the clear solutions to cool slowly to room temperature.

  • Place the tubes that show crystal formation in an ice bath for 15 minutes.

  • Evaluate the quantity and quality of the crystals to select the best solvent.

Table 1: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds.
Ethanol7824.5A versatile polar protic solvent.
Methanol6532.7Similar to ethanol but more polar.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7A polar aprotic solvent, good dissolving power.
Ethyl Acetate776.0Medium polarity, often a good choice.
Toluene1112.4Good for non-polar, aromatic compounds.
Hexane691.9A non-polar solvent, often used as an anti-solvent.
Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Place the crude 3-Benzyl-1,5,3-dioxazepane in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to boiling with stirring.

  • Add more hot solvent in small portions until the solid just dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath collect Vacuum Filtration ice_bath->collect dry Dry Crystals collect->dry end Pure Crystals dry->end

Caption: A typical workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield sol1 Too much solvent? no_crystals->sol1 Likely sol2 Supersaturated? no_crystals->sol2 Possible sol3 Cooling too fast? oiling_out->sol3 Likely sol4 Add more solvent & cool slowly oiling_out->sol4 Possible sol5 Too much solvent? low_yield->sol5 Likely act1 Boil off some solvent sol1->act1 act2 Scratch flask or add seed crystal sol2->act2 act3 Reheat, add solvent, cool slowly sol3->act3 sol4->act3 sol6 Check mother liquor sol5->sol6 act4 Concentrate mother liquor for second crop sol6->act4

Caption: A decision tree for common recrystallization problems.

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • D'Souza, L. C. (1980). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 57(9), 633. [Link]

  • Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Recrystallization). [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

Sources

Preventing decomposition of 3-Benzyl-1,5,3-dioxazepane during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Benzyl-1,5,3-dioxazepane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common challenges and questions regarding its storage, handling, and troubleshooting of potential decomposition.

Introduction to Stability Challenges

3-Benzyl-1,5,3-dioxazepane is a heterocyclic compound featuring a seven-membered ring with two oxygen and one nitrogen atom. The core structure contains an N,O-acetal (aminal ether) functional group. This group is known to be sensitive to environmental conditions, particularly moisture and acidity. Understanding the chemical vulnerabilities of this moiety is paramount to preventing degradation during storage and ensuring experimental reproducibility.

The primary pathway of decomposition is hydrolysis, which cleaves the seven-membered ring. This guide provides a framework for understanding and mitigating this and other potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Benzyl-1,5,3-dioxazepane?

Based on supplier recommendations, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[1]. The refrigerated temperature slows down potential degradation kinetics, while the inert atmosphere displaces moisture and oxygen, key reactants in decomposition pathways.

Q2: I've noticed a decrease in the purity of my sample over time, even when stored in the refrigerator. What could be the cause?

The most likely cause is gradual hydrolysis due to the presence of ambient moisture. The N-benzyl-1,5,3-dioxazepane structure is analogous to cyclic aminals, which are known to be unstable in the presence of water, especially under acidic conditions[2][3][4]. Even trace amounts of moisture in the storage vial or headspace can lead to decomposition over extended periods. It is also possible that the "refrigerated" environment has temperature fluctuations that can accelerate degradation.

Q3: Can I store 3-Benzyl-1,5,3-dioxazepane in a standard laboratory freezer (-20°C)?

While lower temperatures generally slow down chemical reactions, freezer storage can sometimes introduce more moisture through condensation, especially if the container is not properly sealed or is frequently opened and closed. If you choose to store at -20°C, it is critical to use a vial with a high-integrity seal (e.g., a septum-capped vial) and to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. For routine use, storage at 2-8°C as recommended is often a safer practice to manage moisture introduction.

Q4: What are the likely decomposition products of 3-Benzyl-1,5,3-dioxazepane?

The primary decomposition products are expected to be the result of hydrolysis of the aminal ether linkage. This would yield N-benzyl-diethanolamine and formaldehyde. Under certain conditions, these products could potentially react further or polymerize.

Q5: Is the compound sensitive to light or air (oxygen)?

While the primary sensitivity is to moisture and acid, prolonged exposure to light and air should be avoided as a general precaution for all organic compounds. Oxidative degradation, while likely a slower process than hydrolysis for this molecule, cannot be entirely ruled out over long-term storage. The N-benzyl group, in particular, can be susceptible to oxidation under certain conditions. Storing under an inert atmosphere and in an amber vial will mitigate these risks.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Loss of starting material peak and appearance of new peaks in HPLC or GC-MS analysis of a recently prepared solution.

  • Inconsistent results in reactions using the compound.

Root Cause Analysis: The solvent system is the most probable cause. The 1,5,3-dioxazepane ring is highly susceptible to acid-catalyzed hydrolysis.

  • Acidic Solvents or Additives: Protic acids (e.g., TFA, HCl, acetic acid) or even Lewis acids will rapidly catalyze the decomposition of the dioxazepane ring.

  • "Wet" Solvents: Use of solvents that have not been properly dried will introduce water, the key reactant for hydrolysis.

  • Degradation of Solvents: Some solvents, like chloroform, can degrade over time to produce acidic byproducts (e.g., HCl).

Corrective and Preventive Actions:

  • Solvent Selection: Use aprotic, anhydrous solvents (e.g., dry THF, dioxane, toluene, or DCM) for preparing stock solutions.

  • pH Control: Ensure the reaction medium is neutral or basic. If acidic conditions are required for a subsequent reaction step, the 3-Benzyl-1,5,3-dioxazepane should be added immediately before the reaction is initiated, and at a controlled temperature.

  • Solvent Quality Check: Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. Test the pH of your solvents if you suspect degradation.

Issue 2: Inconsistent Purity Between Aliquots from the Same Batch

Symptoms:

  • Different purity profiles are observed when analyzing samples taken from the same bottle at different times.

  • The first few uses of the compound yield good results, but later uses are unsuccessful.

Root Cause Analysis: This issue points towards improper handling and storage practices that introduce contaminants into the main stock bottle.

  • Atmospheric Moisture Ingress: Opening the bottle at low temperatures causes condensation of water vapor from the air into the container.

  • Cross-Contamination: Using non-anhydrous syringes or spatulas to remove the compound.

Corrective and Preventive Actions:

  • Proper Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This preserves the integrity of the main stock.

  • Temperature Equilibration: ALWAYS allow the container to warm to room temperature before opening it. This simple step is critical to prevent moisture condensation.

  • Inert Gas Blanket: After each use, flush the headspace of the storage container with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Initial Storage: Store the unopened container at 2-8°C in a dark location.

  • Aliquoting (Recommended):

    • Move the sealed container to a glovebox or a workspace with a gentle stream of inert gas.

    • Allow the container to equilibrate to the ambient temperature of the inert atmosphere for at least 30 minutes.

    • Open the main container and quickly portion the desired amounts into smaller, pre-dried glass vials with PTFE-lined caps.

    • Flush the headspace of each vial with inert gas before sealing tightly.

  • Long-Term Storage: Place the sealed aliquots back into storage at 2-8°C.

  • Daily Use:

    • Remove one aliquot vial from the refrigerator.

    • Allow it to warm to room temperature on the benchtop (approx. 20-30 minutes).

    • Open the cap only when the vial is at room temperature.

    • Weigh out the desired amount quickly.

    • If any material remains, flush the vial with inert gas before re-sealing.

Protocol 2: Purity Assessment by HPLC

This is a general method suitable for monitoring the stability of 3-Benzyl-1,5,3-dioxazepane. Method optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water*
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile at 1 mg/mL

*Note: While the mobile phase is acidic, the short residence time on the column at a controlled temperature is generally acceptable for analytical purposes. However, be aware that some on-column degradation could occur. For this reason, samples should be analyzed immediately after preparation.

Visualizing the Decomposition Pathway and Troubleshooting

Decomposition Mechanism

The primary degradation pathway is the acid-catalyzed hydrolysis of the N,O-acetal.

Dioxazepane 3-Benzyl-1,5,3-dioxazepane ProtonatedDioxazepane Protonated Intermediate Dioxazepane->ProtonatedDioxazepane + H⁺ RingOpened Ring-Opened Cation ProtonatedDioxazepane->RingOpened Ring Opening Hemiaminal Hemiaminal Intermediate RingOpened->Hemiaminal + H₂O Products N-benzyl-diethanolamine + Formaldehyde Hemiaminal->Products Decomposition - H⁺ H2O H₂O H_plus H⁺ H_plus_cat H⁺ (catalyst)

Caption: Acid-catalyzed hydrolysis of 3-Benzyl-1,5,3-dioxazepane.

Troubleshooting Workflow

This diagram outlines the steps to take when you suspect compound degradation.

start Suspected Decomposition (e.g., low purity, failed reaction) check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Atmosphere? - Sealed Tightly? start->check_storage improper_storage Action: Discard old stock. Order new, aliquot upon arrival. check_storage->improper_storage Conditions NOT OK analyze Analyze a fresh aliquot using HPLC or GC-MS check_storage->analyze Conditions OK check_handling Review Handling Procedure: - Warmed to RT before opening? - Anhydrous solvents/tools? improper_handling Action: Implement proper handling protocol. Use fresh aliquot. check_handling->improper_handling Handling NOT OK check_handling->analyze Handling OK analyze->check_handling Purity still low purity_ok Purity Confirmed? analyze->purity_ok Check Results problem_solved Problem Resolved: Proceed with experiment. purity_ok->problem_solved Yes investigate_downstream Issue is likely downstream (e.g., reaction conditions, other reagents). purity_ok->investigate_downstream No

Caption: Decision tree for troubleshooting compound degradation.

References

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292. Available from: [Link]

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed Central. Available from: [Link]

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Benzyl-1,5,3-dioxazepane. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific synthesis.

The most direct and atom-economical route to 3-Benzyl-1,5,3-dioxazepane is the three-component cyclocondensation of benzylamine, formaldehyde, and propane-1,3-diol. This reaction requires a catalyst to proceed efficiently, and the choice of catalyst is critical for achieving high yield and purity. This guide will walk you through the essential considerations for catalyst selection and provide practical, step-by-step protocols.

Section 1: Catalyst Selection FAQ

This section addresses the most common questions regarding the catalytic system for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Q1: What is the proposed reaction mechanism for the acid-catalyzed formation of 3-Benzyl-1,5,3-dioxazepane?

A1: The reaction proceeds via a series of acid-catalyzed nucleophilic additions and dehydrations. While multiple pathways can operate concurrently, the general mechanism involves the activation of formaldehyde by the acid catalyst, followed by sequential reactions with benzylamine and propane-1,3-diol, culminating in a final intramolecular cyclization.

The key steps, catalyzed by a generic acid (H⁺), are:

  • Carbonyl Activation: The acid protonates the formaldehyde carbonyl oxygen, significantly increasing its electrophilicity.[1]

  • Iminium Ion Formation: Benzylamine attacks the activated formaldehyde, and subsequent dehydration leads to the formation of a highly reactive N-benzylmethaniminium ion.

  • Hemiacetal Formation: Concurrently, propane-1,3-diol can react with activated formaldehyde to form a hemiacetal intermediate.

  • Ring Assembly: The various intermediates react with the remaining components. For instance, the diol can trap the iminium ion, or the amine can react with the hemiacetal.

  • Cyclization and Dehydration: The final step is an intramolecular condensation reaction, where a terminal hydroxyl group attacks an activated aminal or hemiaminal carbon, eliminating a molecule of water to form the stable seven-membered 1,5,3-dioxazepane ring.

G cluster_activation Activation cluster_pathway Condensation & Cyclization F Formaldehyde (CH₂O) F_act Activated CH₂O [CH₂=OH]⁺ F->F_act Protonation H H⁺ (Catalyst) Iminium Iminium Ion [Bn-N=CH₂]⁺ F_act->Iminium + Benzylamine - H₂O Amine Benzylamine Diol Propane-1,3-diol Intermediate Linear Intermediate HO-(CH₂)₃-O-CH₂-NH-Bn Iminium->Intermediate + Propane-1,3-diol Product 3-Benzyl-1,5,3-dioxazepane Intermediate->Product Intramolecular Cyclization (-H₂O, +H⁺) H_out H⁺ (Catalyst) Product->H_out Catalyst Regeneration

Caption: Proposed acid-catalyzed mechanism for 3-Benzyl-1,5,3-dioxazepane synthesis.

Q2: Which classes of catalysts are most effective for this synthesis?

A2: Acid catalysts are universally employed for this type of condensation reaction.[2] They fall into two main categories:

  • Homogeneous Brønsted Acids: These are soluble acids that operate in the same phase as the reactants. p-Toluenesulfonic acid (p-TSA) is a highly effective, inexpensive, and robust choice for this category.[3][4] It is solid, easy to handle, and less corrosive than mineral acids like HCl or H₂SO₄.[3]

  • Heterogeneous (Solid) Acids: These are insoluble catalysts that can be easily removed from the reaction mixture by simple filtration. This simplifies purification and allows for catalyst recycling, aligning with green chemistry principles.[5][6] Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is the industry standard for this class due to its high acidity, thermal stability, and porous structure.[6]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my experiment?

A3: The choice depends on the scale of your reaction and your priorities regarding purification, cost, and reusability.

  • Choose a homogeneous catalyst (like p-TSA) for:

    • Small-scale screening and optimization: It dissolves completely, ensuring no mass transfer limitations, which can provide a clearer picture of the reaction kinetics.

    • When cost is the primary driver: p-TSA is generally less expensive on a single-use basis.

  • Choose a heterogeneous catalyst (like Amberlyst-15) for:

    • Larger scale synthesis: The ease of filtration significantly simplifies workup compared to quenching and extracting a soluble acid.

    • Green chemistry and sustainability: Amberlyst-15 is recyclable and can be reused multiple times, reducing chemical waste.[6][7]

    • Simplified product purification: Eliminating the need for an aqueous wash to remove the catalyst can be advantageous if the product has some water solubility or is sensitive to pH changes.

Q4: What are the key operational differences between p-TSA and Amberlyst-15?

A4: The table below summarizes the practical considerations for each catalyst.

Featurep-Toluenesulfonic Acid (p-TSA)Amberlyst-15
Physical State White crystalline solid (Homogeneous)Brown beads (Heterogeneous)
Typical Loading 1–10 mol%10–20 wt% relative to the limiting reagent
Workup Requires neutralization (e.g., NaHCO₃ wash) and extraction.Simple filtration to remove the catalyst beads.[7]
Reusability Not practically reusable.Highly reusable after washing (e.g., with methanol) and drying.[6]
Advantages Low cost, high activity, no mass transfer limits.[8]Easy separation, environmentally friendly, simplifies purification.[5]
Disadvantages Complicates workup, potential for product degradation during neutralization.Higher initial cost, potential for slower reaction rates due to mass transfer limitations.
Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: I am seeing very low or no conversion of my starting materials. What are the likely causes and solutions?

A1: This is a common issue often related to catalyst activity or reaction conditions.

  • Cause 1: Inactive Catalyst. Water can inhibit the activity of acid catalysts.

    • Solution (p-TSA): Use anhydrous p-TSA. Ensure your solvents and reagents (especially formaldehyde, often supplied as an aqueous solution) are as dry as possible. Consider using paraformaldehyde, which is a solid source of formaldehyde.

    • Solution (Amberlyst-15): The resin is hygroscopic. Activate it before use by washing with methanol and drying under vacuum at 60-80°C for several hours.[6]

  • Cause 2: Insufficient Reaction Temperature. This is a condensation reaction that produces water. Driving off the water is essential to push the equilibrium towards the product.

    • Solution: Perform the reaction in a solvent like toluene or xylenes using a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Cause 3: Incorrect Stoichiometry.

    • Solution: Ensure a 1:1:1 molar ratio of benzylamine, formaldehyde (monomer unit), and propane-1,3-diol. A slight excess (1.1 equivalents) of formaldehyde can sometimes be beneficial but may lead to side products.

Q2: My reaction produces a thick, insoluble polymer instead of the desired product. Why is this happening?

A2: This is almost certainly due to the uncontrolled polymerization of formaldehyde.

  • Cause: Under strong acidic conditions and at high concentrations, formaldehyde readily polymerizes to form polyoxymethylene. This is exacerbated if the rate of cyclization is slow compared to the rate of polymerization.

    • Solution 1: Slow Addition: Instead of adding all reagents at once, slowly add the formaldehyde source (e.g., a solution of paraformaldehyde in the reaction solvent) to the heated mixture of the amine, diol, and catalyst. This keeps the instantaneous concentration of free formaldehyde low.

    • Solution 2: Use a Formaldehyde Surrogate: Consider using a reagent like 1,3,5-trioxane or dimethoxymethane, which release formaldehyde more slowly under acidic conditions.[9]

    • Solution 3: Lower Temperature: While heat is needed to remove water, excessive temperatures can accelerate polymerization. Find a balance, typically the reflux temperature of toluene (approx. 110°C), which is effective for Dean-Stark water removal without being excessively high.

Q3: I am able to isolate an intermediate, likely the linear adduct HO-(CH₂)₃-O-CH₂-NH-Bn, but the final cyclization is not occurring. What can I do?

A3: This indicates that the final intramolecular cyclization is the rate-limiting step and is not favored under your current conditions.

  • Cause: The reaction conditions are not sufficient to overcome the activation energy for the ring-closing step, or the linear intermediate is simply more stable.

    • Solution 1: Increase Catalyst Loading: Double the mol% of p-TSA or the weight% of Amberlyst-15 to increase the concentration of protonated intermediates, which should facilitate the final dehydration and cyclization.

    • Solution 2: Switch to a Higher-Boiling Solvent: If using toluene, switch to xylenes (reflux temp ~140°C). The higher temperature will provide more energy for the cyclization and more efficient water removal.

    • Solution 3: Drive Water Removal More Aggressively: Ensure your Dean-Stark trap is functioning correctly. You can pack the condenser with glass wool to prevent volatile reactants from being carried over with the water.

G Start Experiment Start: Low/No Yield Q1 Is Dean-Stark trap collecting water? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Problem: Inefficient Dehydration Q2 Is catalyst active? A1_Yes->Q2 Sol1 Action: 1. Increase reaction temp (e.g., Toluene -> Xylenes). 2. Check apparatus for leaks. A1_No->Sol1 Problem: Inefficient Dehydration Success High Yield Achieved Sol1->Success A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Problem: Catalyst Deactivation Q3 Is polymerization observed? A2_Yes->Q3 Sol2 Action: 1. Use anhydrous reagents. 2. Dry Amberlyst-15 under vacuum before use. A2_No->Sol2 Problem: Catalyst Deactivation Sol2->Success A3_Yes Yes Q3->A3_Yes Problem: Formaldehyde Polymerization A3_No No Q3->A3_No Action: 1. Increase catalyst loading. 2. Increase reaction time. 3. Verify starting material purity. Sol3 Action: 1. Add formaldehyde source slowly. 2. Use a formaldehyde surrogate (e.g., trioxane). A3_Yes->Sol3 Problem: Formaldehyde Polymerization Sol4 Sol4 A3_No->Sol4 Action: 1. Increase catalyst loading. 2. Increase reaction time. 3. Verify starting material purity. Sol3->Success Sol4->Success

Caption: Troubleshooting workflow for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Section 3: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Synthesis using p-Toluenesulfonic Acid (p-TSA)
  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add propane-1,3-diol (7.61 g, 100 mmol), benzylamine (10.72 g, 100 mmol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 5 mol%).

  • Solvent Addition: Add 120 mL of toluene.

  • Paraformaldehyde Addition: Add paraformaldehyde (3.30 g, 110 mmol, 1.1 eq). Note: Using a slight excess of formaldehyde can improve reaction times but may require more careful purification.

  • Reaction: Heat the mixture to reflux using a heating mantle. Vigorously stir the reaction and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours). The reaction mixture should become clear as the paraformaldehyde depolymerizes and reacts.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid. Check the aqueous layer with pH paper to ensure it is neutral or basic.

    • Wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3-Benzyl-1,5,3-dioxazepane.

Protocol 2: Optimized Synthesis using Amberlyst-15
  • Catalyst Preparation: Wash Amberlyst-15 resin (10 g) with methanol (3 x 30 mL), then dry under vacuum at 70°C for 6 hours.

  • Apparatus Setup: Same as Protocol 1.

  • Reagent Charging: To the flask, add the dried Amberlyst-15 (approx. 4.0 g, ~20 wt% w.r.t. benzylamine), propane-1,3-diol (7.61 g, 100 mmol), benzylamine (10.72 g, 100 mmol), paraformaldehyde (3.30 g, 110 mmol), and 120 mL of toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring, collecting the evolved water in the Dean-Stark trap. Reactions with heterogeneous catalysts may be slightly slower (6-10 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the Amberlyst-15 beads. Wash the beads with toluene or methanol (3 x 20 mL). The recovered catalyst can be reactivated and reused.

    • Combine the filtrate and washings and concentrate under reduced pressure. The crude product is obtained without the need for an aqueous wash.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described above.

References
  • Reddy, K. S., et al. (2007). Amberlyst-15: An Efficient, Cost-Effective and Recyclable Heterogeneous Solid Acid Catalyst for the Synthesis of β-Enaminones and -Enamino Esters. ResearchGate. Available at: [Link]

  • Sridharan, V., et al. (2018). Heterogeneous Amberlyst-15-catalyzed synthesis of complex hybrid heterocycles containing[7][10]-naphthyridine under metal-free green conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vella, D., & Gatt, A. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. University of Malta. Available at: [Link]

  • Sridharan, V., et al. (2018). Heterogeneous Amberlyst-15-catalyzed synthesis of complex hybrid heterocycles containing[7][10]-naphthyridine under metal-free green conditions. ResearchGate. Available at: [Link]

  • Akbari, J. (2012). Amberlyst-15 in organic synthesis. Arkivoc. Available at: [Link]

  • N/A. (n.d.). METHODS OF SYNTHESIS OF N-SUBSTITUTED 1,5,3-DITHIAZEPANES. Bashkir State University. Available at: [Link]

  • Mondal, M. A., & Biswas, P. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]

  • N/A. (n.d.). Clean Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives Catalyzed by p -Dodecylbenezenesulfonic Acid in Aqueous Media. ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. South African Journal of Chemistry. Available at: [Link]

  • Björklund, A., & Stenevi, U. (1970). Acid catalysis of the formaldehyde condensation reaction for sensitive histochemical demonstration of trptamines and 3-methoxylated phenylethylamines. 1. Modelexperiments. Journal of Histochemistry & Cytochemistry. Available at: [Link]

  • Lorentz-Petersen, L. L. R., et al. (2012). Iridium‐Catalyzed Condensation of Amines and Vicinal Diols to Substituted Piperazines. European Journal of Organic Chemistry. Available at: [Link]

  • N/A. (n.d.). Aldol condensation. Wikipedia. Available at: [Link]

  • N/A. (n.d.). Formation of new substituted (1,3)oxazepine 1,5-diones via reaction of Exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic Anhydride with Schiff's bases. ResearchGate. Available at: [Link]

  • Van de Water, A., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available at: [Link]

  • N/A. (1975). [Synthesis of 1-and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H)-ones]. Farmaco Sci. Available at: [Link]

  • Bensaber, S. M., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Journal of Pharmacology and Toxicology. Available at: [Link]

  • Abu-Taweel, S. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules. Available at: [Link]

  • N/A. (n.d.). p-Toluenesulfonic acid (PTSA)-catalyzed synthesis of hexahydrobenzo[b]pyrimido[4,5-h][7][10]naphthyridines. ResearchGate. Available at: [Link]

  • Lou, S., & Schaus, S. E. (2013). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. Available at: [Link]

  • N/A. (n.d.). Formaldehyde Hydroformylation over a Heterogeneous Catalyst Based on Functionalized Rh-biphosphine Unit: A Combined Experiment and Theoretical Study. ResearchGate. Available at: [Link]

  • N/A. (n.d.). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions of Enols – Aldol Condensation, Halogenation, Mannich Reaction. Master Organic Chemistry. Available at: [Link]

  • González-Cruz, D., et al. (2020). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • N/A. (n.d.). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Wiley Online Library. Available at: [Link]

  • N/A. (n.d.). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Semantic Scholar. Available at: [Link]

  • N/A. (n.d.). Probable synthesis mechanism for 3-phenyl-1,5,3-dithiazepane 8. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Forró, E., & Fülöp, F. (2020). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules. Available at: [Link]

Sources

Technical Support Center: Functionalization of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 3-Benzyl-1,5,3-dioxazepane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As a protected amino-diol equivalent, this scaffold offers unique advantages, but its seven-membered heterocyclic structure also presents specific challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind side reactions and offering validated protocols for their mitigation.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the manipulation of the 3-Benzyl-1,5,3-dioxazepane core, from fundamental stability questions to specific side reactions during functionalization.

Category 1: Core Ring Stability

Question 1: I am observing significant decomposition and the formation of a linear amino-diol byproduct during my reaction. What is causing the 1,5,3-dioxazepane ring to open?

Answer: The 1,5,3-dioxazepane ring is susceptible to cleavage, primarily due to the presence of an acetal-like O-CH2-O moiety and an aminal-like O-CH(R)-N linkage within its structure. The most common cause of ring-opening is exposure to acidic conditions, even catalytic amounts. Protic acids or Lewis acids can protonate one of the ring oxygens, initiating a cascade that leads to hydrolysis and cleavage of the ring.

Mechanism of Acid-Catalyzed Ring Opening: The process begins with protonation of a ring oxygen, followed by C-O bond cleavage to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile leads to the irreversible formation of a linear, ring-opened product. This is a common issue with acetal-based protecting groups.[1][2]

cluster_0 Acid-Catalyzed Ring Opening of 1,5,3-Dioxazepane Start 3-Benzyl-1,5,3- dioxazepane Protonated Protonated Intermediate Start->Protonated + H⁺ Carbocation Oxocarbenium Ion (Resonance Stabilized) Protonated->Carbocation Ring Cleavage Opened Linear Amino-diol Product Carbocation->Opened + H₂O - H⁺ H_plus H+ H2O H₂O start N-Debenzylation Fails (H₂, Pd/C) q1 Is the catalyst fresh and from a reliable source? start->q1 a1_yes Check for catalyst poisons. q1->a1_yes Yes a1_no Replace catalyst. Use freshly opened Pd/C or Pd(OH)₂/C (Pearlman's cat.) q1->a1_no No q2 Are sulfur, thiols, or certain heterocycles present in the substrate or reagents? a1_yes->q2 a2_yes Catalyst is poisoned. Purify starting material or switch to a non-hydrogenolysis method. q2->a2_yes Yes a2_no Optimize reaction conditions. q2->a2_no No q3 Increase H₂ pressure. Increase catalyst loading (e.g., to 20 mol%). Change solvent (MeOH, EtOH, EtOAc). a2_no->q3 q4 Did reaction improve? q3->q4 a4_yes Problem Solved. q4->a4_yes Yes a4_no Consider alternative methods: - Oxidative Debenzylation (DDQ) - Transfer Hydrogenation q4->a4_no No

Sources

Validation & Comparative

Illuminating the Elusive Structure: A Comparative Guide to the Analysis of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its reactivity, biological activity, and potential as a therapeutic agent. This guide delves into the structural elucidation of 3-Benzyl-1,5,3-dioxazepane, a seven-membered heterocyclic compound with potential applications in medicinal chemistry.

While a definitive crystal structure for this specific molecule remains elusive in publicly available literature, this guide provides a comprehensive, comparative framework for its analysis. By examining established methodologies and drawing upon data from structurally analogous compounds, we will explore the strengths and limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry in characterizing this intriguing molecule. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.

The Gold Standard: X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2] It provides a high-resolution, three-dimensional map of the molecule, revealing bond lengths, bond angles, and the overall conformation.

The Crystallization Challenge: A Necessary Hurdle

The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3] For a novel compound like 3-Benzyl-1,5,3-dioxazepane, this requires a systematic screening of crystallization conditions. The flexible nature of the seven-membered dioxazepane ring can make ordered packing into a crystal lattice difficult.[4]

Experimental Protocol: Single Crystal Growth of 3-Benzyl-1,5,3-dioxazepane (Hypothetical)

  • Solvent Selection: Begin with a range of solvents of varying polarity in which the compound is soluble. Common choices include slow evaporation from solutions in solvents like ethanol, methanol, acetonitrile, or ethyl acetate.[5]

  • Slow Evaporation: Prepare saturated solutions of the compound in the selected solvents in small, clean vials. Cover the vials with a perforated film (e.g., Parafilm) to allow for slow evaporation over several days to weeks at a constant temperature.[5]

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a low-boiling-point solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a higher-boiling-point solvent in which the compound is less soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the surrounding atmosphere, causing the compound to gradually precipitate and, ideally, form crystals.

  • Crystal Mounting: Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, they are carefully mounted on a goniometer head using a cryoloop and flash-frozen in liquid nitrogen to minimize radiation damage during data collection.[6]

Data Acquisition and Structure Solution

The mounted crystal is then subjected to a beam of X-rays, and the resulting diffraction pattern is collected on a detector.[7][8] The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Refinement

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific X-ray wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected over a range of angles.[9]

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Table 1: Expected Crystallographic Data for 3-Benzyl-1,5,3-dioxazepane (based on related structures)

ParameterExpected Value
Chemical FormulaC₁₁H₁₅NO₂
Formula Weight193.24
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2000
Z4 or 8
Calculated Density (g/cm³)1.1-1.3
R-factor< 0.05

Note: This data is hypothetical and based on typical values for small organic molecules of similar size and composition.

Visualizing the Workflow: X-ray Crystallography

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Compound Synthesis Purity High Purity Sample Synthesis->Purity Purification Crystallization Crystallization Purity->Crystallization Screening Mounting Crystal Mounting Crystallization->Mounting Select Crystal Diffraction X-ray Diffraction Mounting->Diffraction X-ray Beam Integration Data Integration Diffraction->Integration Collect Data Solution Structure Solution Integration->Solution Phase Problem Refinement Structure Refinement Solution->Refinement Least Squares Validation Final Structure Refinement->Validation CIF

Caption: Workflow for X-ray Crystallographic Analysis.

A Deeper Look in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms.[10] For a flexible molecule like 3-Benzyl-1,5,3-dioxazepane, NMR is crucial for understanding its conformational dynamics in a non-crystalline state.[11]

Probing the Protons and Carbons

¹H and ¹³C NMR are the most common NMR experiments. The chemical shifts of the protons and carbons in 3-Benzyl-1,5,3-dioxazepane would provide key information about the electronic environment of each atom. Coupling patterns in the ¹H NMR spectrum would reveal the connectivity between neighboring protons.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to establish long-range correlations, a suite of two-dimensional NMR experiments should be performed.[12][13]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Benzyl-1,5,3-dioxazepane in CDCl₃

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Benzyl -CH₂-~3.8~60
Benzyl -C₆H₅7.2-7.4127-138
Dioxazepane -CH₂-O- (C4, C6)3.5-4.5 (diastereotopic)~70-80
Dioxazepane -N-CH₂- (C2, C7)2.8-3.5 (diastereotopic)~50-60
Dioxazepane -O-CH₂-O- (C5)~4.8~90-100

Note: These are estimated chemical shifts based on analogous structures and may vary depending on the specific conformation and solvent.

Visualizing the Workflow: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Compound Purified Compound Dissolution NMR Tube Compound->Dissolution Deuterated Solvent OneD_NMR 1D NMR Dissolution->OneD_NMR 1H & 13C TwoD_NMR 2D NMR OneD_NMR->TwoD_NMR COSY, HSQC, HMBC Assignment Signal Assignment TwoD_NMR->Assignment Signal Correlation Structure Structural Information Assignment->Structure Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

Confirming the Mass: Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[14]

Ionization and Fragmentation

For a molecule like 3-Benzyl-1,5,3-dioxazepane, electrospray ionization (ESI) or electron ionization (EI) would be suitable methods. EI is a "harder" ionization technique that often leads to extensive fragmentation, which can be very informative for structural elucidation.[15]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer via a direct insertion probe or through a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using an appropriate method (e.g., EI at 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Table 3: Expected Key Fragments in the Mass Spectrum of 3-Benzyl-1,5,3-dioxazepane

m/zProposed Fragment Ion
193[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)
102[M - C₇H₇]⁺ (Loss of benzyl group)
77[C₆H₅]⁺ (Phenyl cation)

Note: The tropylium ion at m/z 91 is a very stable carbocation and is often the base peak in the mass spectra of benzyl-containing compounds.[16][17]

Visualizing the Workflow: Mass Spectrometry

ms_workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Compound Purified Compound Inlet Inlet System Compound->Inlet Ionization Ion Source Inlet->Ionization e.g., EI, ESI Separation Mass Analyzer Ionization->Separation m/z Detection Detector Separation->Detection Ion Abundance Spectrum Generate Spectrum Detection->Spectrum Mass Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Pattern Analysis Structure Molecular Weight & Structure Fragmentation->Structure Confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Analysis: Choosing the Right Tool

Each of these techniques provides a unique and complementary piece of the structural puzzle.

  • X-ray Crystallography:

    • Strengths: Provides the most definitive and high-resolution three-dimensional structure. It is the gold standard for absolute stereochemical assignment.[18]

    • Weaknesses: Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. The determined structure represents the molecule in a static, crystalline state, which may not be representative of its conformation in solution.[1]

  • NMR Spectroscopy:

    • Strengths: Provides detailed information about the structure and connectivity of a molecule in solution, which is often more biologically relevant. It is also a powerful tool for studying dynamic processes and conformational equilibria.[13]

    • Weaknesses: Structure elucidation can be complex for molecules with many overlapping signals. It does not directly provide bond lengths and angles with the same precision as X-ray crystallography.

  • Mass Spectrometry:

    • Strengths: Highly sensitive technique that provides an accurate molecular weight. Fragmentation patterns can offer valuable clues about the molecular structure.[14]

    • Weaknesses: It does not provide information about the three-dimensional arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish based on mass spectra alone.

For a comprehensive understanding of 3-Benzyl-1,5,3-dioxazepane, an integrated approach is essential. Mass spectrometry would confirm the molecular formula. NMR spectroscopy would then be used to determine the connectivity and solution-state conformation. Finally, the ultimate goal would be to obtain a single crystal for X-ray diffraction to provide an unambiguous solid-state structure, which would also serve to validate the interpretations of the spectroscopic data.

Conclusion

The structural analysis of 3-Benzyl-1,5,3-dioxazepane, like any novel compound, requires a multi-faceted analytical approach. While the direct crystallographic data remains to be published, this guide has outlined the established and robust methodologies that would be employed for its complete characterization. By understanding the principles, protocols, and comparative advantages of X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers are well-equipped to tackle the structural elucidation of this and other complex heterocyclic systems, paving the way for future discoveries in drug development and materials science.

References

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Creative BioMart. X-ray Crystallography. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. [Link]

  • Wenzel, M., & Asmis, K. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 55(43), 13462-13465. [Link]

  • ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

  • Arkivoc. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. [Link]

  • ResearchGate. Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Acta Pharmaceutica Sciencia. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1. [Link]

  • YouTube. mass spectrometry: tropylium ion. [Link]

  • ResearchGate. Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. [Link]

  • The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]

  • ORNL Neutron Sciences. Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ResearchGate. The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. [Link]

  • NIST WebBook. Benzyl alcohol. [Link]

  • IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • PMC. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. [Link]

  • University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. [Link]

  • PubMed. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. [Link]

  • ResearchGate. The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

Sources

Navigating Uncharted Territory: The Quest for Structure-Activity Relationships of 3-Benzyl-1,5,3-dioxazepane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the structure-activity relationships (SAR) of 3-Benzyl-1,5,3-dioxazepane analogues. Despite the synthetic accessibility of the core scaffold, there is a conspicuous absence of published studies detailing the systematic synthesis and biological evaluation of a series of these compounds. This lack of publicly available experimental data precludes the construction of a detailed comparison guide as requested.

The development of a robust SAR profile is foundational to modern drug discovery. It allows medicinal chemists to understand how specific structural modifications to a lead compound influence its biological activity, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is essential for optimizing a molecule's therapeutic potential.

For the 3-Benzyl-1,5,3-dioxazepane scaffold, key questions that would form the basis of an SAR study remain unanswered. These include:

  • Influence of Benzyl Ring Substitution: How do electron-donating or electron-withdrawing groups on the benzyl moiety affect biological activity? What is the impact of substituent position (ortho, meta, para)?

  • Modifications of the Dioxazepane Core: Are there specific stereoisomers that exhibit enhanced activity? How do alterations to the seven-membered ring, such as the introduction of substituents or its replacement with bioisosteric linkers, modulate the pharmacological profile?

  • Role of the Nitrogen Atom: Is the benzyl group essential for activity, or can it be replaced with other substituents to improve properties such as solubility or metabolic stability?

Without experimental data from assays measuring the biological effects of a range of analogues, any discussion of SAR would be purely speculative. The core requirement of a comparison guide is to objectively compare the performance of different compounds based on supporting experimental data, such as IC₅₀ or EC₅₀ values, binding affinities, or other pharmacological readouts.

While SAR studies on related heterocyclic systems, such as 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones and 1,4-benzodiazepines, have been published, the findings from these distinct scaffolds cannot be reliably extrapolated to the 3-Benzyl-1,5,3-dioxazepane core. Each heterocyclic system possesses a unique three-dimensional structure and electronic distribution that dictates its interaction with biological targets.

Sources

A Comparative Framework for the In Vitro Biological Evaluation of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for Discovery

In the landscape of drug discovery, heterocyclic compounds represent a cornerstone, forming the structural basis of a vast majority of pharmaceuticals. Their unique conformational properties and ability to engage in diverse biological interactions make them privileged scaffolds for medicinal chemistry.[1] Among these, seven-membered rings containing multiple heteroatoms, such as the 1,5,3-dioxazepane system, are of growing interest. While structurally related to well-explored classes like the 1,5-benzodiazepines, known for their wide range of biological activities, the specific potential of the 1,5,3-dioxazepane core remains largely uncharted.[2][3]

This guide introduces 3-Benzyl-1,5,3-dioxazepane, a novel molecule featuring this underexplored heterocyclic core functionalized with a benzyl group. The N-benzyl motif is a well-established pharmacophore found in numerous approved drugs, where it can be crucial for target engagement, often through cation-π interactions, and for optimizing physicochemical properties.[4] The convergence of this known pharmacophore with a novel scaffold necessitates a systematic and rigorous biological evaluation.

This document provides a comprehensive, field-proven framework for conducting the initial in vitro biological assessment of 3-Benzyl-1,5,3-dioxazepane. We will detail a logical cascade of experiments designed to probe its potential cytotoxic, antimicrobial, and neuroenzymatic activities. The protocols herein are presented not merely as steps, but with a focus on the underlying scientific rationale, establishing a self-validating system for generating robust and interpretable data.

Proposed Screening Cascade: A Tri-Phasic Approach

Our evaluation strategy is structured into three primary domains, selected based on the common therapeutic applications of N-benzyl and heterocyclic compounds. This phased approach ensures a cost-effective and logical progression from broad cytotoxicity screening to more specific antimicrobial and enzymatic assays.

G cluster_0 Phase 1: Foundational Activity cluster_1 Phase 2: Targeted Bioactivity cluster_2 Phase 3: Data Synthesis P1 Cytotoxicity Screening (MTT Assay) P2A Antimicrobial Evaluation (Kirby-Bauer Assay) P1->P2A If low cytotoxicity P2B Neuroenzymatic Screening (AChE Inhibition Assay) P1->P2B If low cytotoxicity P3 Comparative Analysis & Hit Prioritization P2A->P3 P2B->P3 G A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound Dilutions (Test, Positive & Vehicle Controls) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL final conc.) C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Part B: Antimicrobial Activity Evaluation

Objective

To assess the potential antibacterial and antifungal properties of 3-Benzyl-1,5,3-dioxazepane. Heterocyclic structures, particularly those containing nitrogen and oxygen, are frequently found in antimicrobial agents. [5][6][7]

Rationale for Assay Selection: Kirby-Bauer Disk Diffusion

The Kirby-Bauer method is a standardized, qualitative assay used to determine the susceptibility of bacteria to antimicrobial agents. [8]It is widely used for initial screening due to its simplicity, low cost, and ability to test multiple organisms simultaneously. The method involves placing antibiotic-impregnated disks on an agar plate uniformly inoculated with a test microorganism. [9]The antimicrobial agent diffuses into the agar, and if the organism is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk. [10]The diameter of this zone is proportional to the susceptibility of the organism to the agent.

Comparative Compounds
  • Antibacterial Controls: Ampicillin (Gram-positive), Gentamicin (Gram-negative).

  • Antifungal Control: Fluconazole.

  • Negative Control: Blank disk with DMSO.

Experimental Protocol: Kirby-Bauer Disk Diffusion

Microbial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 25923) [5]* Gram-negative: Escherichia coli (ATCC 44752) [5]* Fungus: Candida albicans (ATCC 10231) [5] Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an 18-24 hour culture plate. Suspend them in sterile saline or Tryptic Soy Broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [9][11]2. Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a uniform lawn of growth. Rotate the plate approximately 60 degrees and repeat the swabbing two more times. [11][12]3. Disk Preparation & Application: Prepare a solution of 3-Benzyl-1,5,3-dioxazepane in DMSO (e.g., 1 mg/mL). Aseptically impregnate sterile blank paper disks with a known volume (e.g., 10 µL) of the test compound solution. Allow the solvent to evaporate.

  • Using sterile forceps, place the compound-impregnated disk, along with positive and negative control disks, onto the surface of the inoculated agar plate. Disks should be spaced at least 24 mm apart. [9][12]5. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (for bacteria) or at 25-30°C for 24-48 hours (for fungi). [12]6. Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk. [10][12]Compare the zone sizes to the control antibiotics.

Data Presentation: Comparative Antimicrobial Activity
Compound (Concentration)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Zone of Inhibition (mm) ± SD Zone of Inhibition (mm) ± SD Zone of Inhibition (mm) ± SD
3-Benzyl-1,5,3-dioxazepane Experimental ValueExperimental ValueExperimental Value
Ampicillin (10 µg) Reference ValueNot ApplicableNot Applicable
Gentamicin (10 µg) Reference ValueReference ValueNot Applicable
Fluconazole (25 µg) Not ApplicableNot ApplicableReference Value
DMSO (Vehicle) 000
Visualization: Kirby-Bauer Assay Workflow

G A 1. Prepare Inoculum (0.5 McFarland) B 2. Lawn Culture on Agar Plate A->B C 3. Apply Disks (Test & Control) B->C D 4. Incubate (24-48 hours) C->D E 5. Measure Zone of Inhibition (mm) D->E

Caption: Key steps in the Kirby-Bauer disk diffusion susceptibility test.

Part C: Neuroenzymatic Activity - Acetylcholinesterase Inhibition

Objective

To determine if 3-Benzyl-1,5,3-dioxazepane can inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the central nervous system. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. [13]The structural features of the test compound warrant investigation into its potential neuroactivity.

Rationale for Assay Selection: Ellman's Method

The Ellman's method is a simple, reliable, and widely used colorimetric assay for measuring AChE activity. [13][14]The principle involves the enzymatic hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion. [13]The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. The reduction in this rate in the presence of a test compound indicates inhibition.

Comparative Compounds
  • Positive Control: Donepezil or Tacrine (known AChE inhibitors). [13][15]* Negative Control: Assay buffer with DMSO (represents 100% enzyme activity).

Experimental Protocol: AChE Inhibition Assay (96-Well Plate)

Reagents:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. [13]* AChE Enzyme: Human recombinant or from Electrophorus electricus, diluted in assay buffer (e.g., to a final concentration of 0.1 U/mL). [13]* DTNB Solution: 10 mM in assay buffer. [13]* ATCh Solution: 14-15 mM in deionized water (prepare fresh). [13] Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate layout including wells for a blank (no enzyme), negative control (enzyme + vehicle), positive control (enzyme + Donepezil), and test compound at various concentrations.

  • Enzyme and Inhibitor Pre-incubation: To each well (except the blank), add 25 µL of AChE enzyme solution. Add 25 µL of the appropriate dilution of 3-Benzyl-1,5,3-dioxazepane, Donepezil, or vehicle (assay buffer with DMSO). Add 125 µL of assay buffer. For blank wells, add 150 µL of assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme. [16]4. Reaction Initiation: Prepare a reaction mix containing the substrate and chromogen. For each well, you will add 25 µL of ATCh solution and 25 µL of DTNB solution. It is often convenient to pre-mix these. Add 50 µL of this reaction mix to all wells to start the reaction. The final volume should be 200 µL.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-20 minutes. [16]6. Data Analysis: Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well. Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Data Presentation: Comparative AChE Inhibition
CompoundIC₅₀ (nM) ± SD
3-Benzyl-1,5,3-dioxazepane Experimental Value
Donepezil (Positive Control) Reference Value
Visualization: AChE Inhibition Assay Principle

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection AChE AChE ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis AChE DTNB DTNB (Colorless) TNB TNB (Yellow Product) DTNB->TNB Reaction Inhibitor 3-Benzyl-1,5,3-dioxazepane (Potential Inhibitor) Inhibitor->AChE Blocks

Caption: Principle of the Ellman's method for detecting AChE inhibition.

References

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assay Source: Bio-protocol URL: [Link]

  • Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) Source: Purdue University Animal Disease Diagnostic Laboratory URL: [Link]

  • Title: Disk diffusion test Source: Wikipedia URL: [Link]

  • Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing Source: Microbe Notes URL: [Link]

  • Title: Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method Source: Clark College Libraries URL: [Link]

  • Title: MTT Assay Source: Protocols.io URL: [Link]

  • Title: Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets Source: ACS Publications URL: [Link]

  • Title: Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents Source: RSC Publishing URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies Source: PubMed URL: [Link]

  • Title: In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 Source: PubMed Central URL: [Link]

  • Title: Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles Source: PubMed URL: [Link]

  • Title: Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives Source: Tikrit Journal of Pure Science URL: [Link]

  • Title: Editorial: Emerging heterocycles as bioactive compounds Source: Frontiers in Chemistry URL: [Link]

  • Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]

  • Title: Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity Source: European Journal of Modern Medicine and Practice URL: [Link]

  • Title: Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer Source: National Institutes of Health URL: [Link]

  • Title: Synthesis and biological evaluation of some newer 1,5-benzodiazepine derivatives as potential anticonvulsant agents Source: ResearchGate URL: [Link]

  • Title: 3-Benzyl-1,5,3-dioxazepane Source: Lead Sciences URL: [Link]

  • Title: Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms Source: National Institutes of Health URL: [Link]

  • Title: Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: Discovery of 5-benzyl-3-phenyl-4,5-dihydroisoxazoles and 5-benzyl-3-phenyl-1,4,2-dioxazoles as potent firefly luciferase inhibitors Source: PubMed URL: [Link]

  • Title: Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, Biological Evaluation of Some Heterocyclic Oxazepine Derivatives Source: ResearchGate URL: [Link]

  • Title: Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring Source: MDPI URL: [Link]

  • Title: Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Plant-Derived Natural Products: A Source for Drug Discovery and Development Source: MDPI URL: [Link]

  • Title: Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine Source: ResearchGate URL: [Link]

  • Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Source: MDPI URL: [Link]

  • Title: Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives Source: PubMed Central URL: [Link]

  • Title: Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-t[17][13][18]riazolo[4,3-a]b[9][18]enzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity Source: PubMed URL: [Link]

  • Title: (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] Source: PubMed Central URL: [Link]

  • Title: Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy Source: ResearchGate URL: [Link]

  • Title: 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents Source: PubMed Central URL: [Link]

Sources

A Comparative Analysis of 3-Benzyl-1,5,3-dioxazepane and Other Biologically Active Seven-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Seven-Membered Heterocycles in Modern Drug Discovery

Seven-membered heterocyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and promising therapeutic candidates.[1][2] Their conformational flexibility allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] These rings are found in natural products and have been extensively explored in synthetic chemistry to generate novel molecules with potential applications in treating central nervous system disorders, cancer, and infectious diseases.[1][3] This guide provides a comparative overview of the synthetic accessibility, physicochemical properties, and biological activities of 3-Benzyl-1,5,3-dioxazepane and other prominent seven-membered heterocycles, including oxazepanes, thiazepanes, and benzodiazepines. By presenting supporting experimental data, we aim to offer researchers and drug development professionals a comprehensive resource to inform their own investigations into this important class of compounds.

3-Benzyl-1,5,3-dioxazepane: A Focus on an Emerging Scaffold

The 1,5,3-dioxazepane ring system, characterized by two oxygen atoms and one nitrogen atom in a seven-membered ring, represents a less explored but potentially valuable scaffold in medicinal chemistry. The introduction of a benzyl group at the N-3 position can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its biological activity.

Synthesis of 3-Benzyl-1,5,3-dioxazepane

A potential synthetic pathway is outlined below:

Synthesis of 3-Benzyl-1,5,3-dioxazepane reagent1 1,5,3-Dioxazepane reaction N-alkylation reagent1->reaction reagent2 Benzyl bromide reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 3-Benzyl-1,5,3-dioxazepane reaction->product

Caption: Plausible synthetic route to 3-Benzyl-1,5,3-dioxazepane.

Physicochemical Properties and Predicted Biological Activity

The physicochemical properties of 3-Benzyl-1,5,3-dioxazepane can be predicted to be influenced by the presence of the benzyl group, which would increase its lipophilicity compared to the unsubstituted parent ring. This modification could enhance its ability to cross biological membranes. While no specific biological activity has been reported for this compound, derivatives of related oxazepanes have shown a range of activities, including antimicrobial and anticonvulsant effects.[5]

Comparative Analysis with Other Seven-Membered Heterocycles

To provide a comprehensive understanding of the potential of 3-Benzyl-1,5,3-dioxazepane, it is essential to compare it with more established classes of seven-membered heterocycles.

Oxazepanes

Oxazepanes, containing one oxygen and one nitrogen atom in the seven-membered ring, are a well-studied class of heterocycles with diverse biological activities.

  • Synthesis: 1,3-Oxazepine-4,7-diones can be synthesized through a cycloaddition reaction between Schiff bases and anhydrides like maleic or phthalic anhydride.[6][7]

  • Biological Activity: Various oxazepine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9]

Thiazepanes

Thiazepanes, featuring a sulfur and a nitrogen atom in the seven-membered ring, are another important class of heterocyclic compounds. The benzothiazepine scaffold, in particular, is found in several clinically used drugs.[10]

  • Synthesis: 1,5-Benzothiazepines are commonly synthesized by the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds (chalcones).[11][12] Green synthetic methods using catalysts like PEG-400 have been developed to improve yields and reaction times.[12][13]

  • Biological Activity: Benzothiazepine derivatives exhibit a wide range of pharmacological effects, including anticancer and anticonvulsant activities.[10][12]

Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs, characterized by a benzene ring fused to a diazepine ring. They are widely used for their anxiolytic, sedative, and anticonvulsant properties.[14][15]

  • Synthesis: The synthesis of 1,5-benzodiazepines is often achieved through the condensation of o-phenylenediamines with ketones, a reaction that can be catalyzed by various acids.[16][17]

  • Biological Activity: The anticonvulsant action of benzodiazepines is mediated through their interaction with GABA-A receptors in the central nervous system.[1][18] The potency of different benzodiazepine derivatives varies depending on their substitution pattern.[19]

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities of various seven-membered heterocycles, providing a basis for comparison. Due to the lack of specific data for 3-Benzyl-1,5,3-dioxazepane, data for related oxazepine derivatives are presented for contextual comparison.

Table 1: Antibacterial Activity of Oxazepine Derivatives

Compound/DerivativeTest OrganismInhibition Zone (mm)Reference
1,3-Oxazepine Derivative B1E. coli22
1,3-Oxazepine Derivative B1S. aureus21
1,3-Oxazepine Derivative B2E. coli23
1,3-Oxazepine Derivative B2S. aureus21
Oxazepine Derivative M8E. coli15 (at 0.1 mg/mL)[8]

Table 2: Anticonvulsant Activity of Benzodiazepine Derivatives

CompoundTest ModelED50 (mg/kg)Reference
DiazepamAmygdaloid-kindled seizures~1.0[19]
NitrazepamAmygdaloid-kindled seizures~0.1[19]
ClonazepamPentylenetetrazol-induced seizures<0.02% of dose to abolish righting reflex[20]

Table 3: Anticancer Activity of 1,5-Benzothiazepine Derivatives

CompoundCell LineIC50 (µM)Reference
Benzothiazepine 2cHep G-2 (Liver Cancer)3.29 ± 0.15[12][13]
Standard DrugHep G-2 (Liver Cancer)4.68 ± 0.17[12][13]
Benzothiazepine DerivativesDU-145 (Prostate Cancer)15.42 ± 0.16 to 41.34 ± 0.12[12][13]
Standard DrugDU-145 (Prostate Cancer)21.96 ± 0.15[12][13]

Experimental Protocols

General Synthesis of 1,3-Oxazepine-4,7-diones

This protocol describes a general method for the synthesis of 1,3-oxazepine-4,7-diones from Schiff bases and phthalic anhydride.

Synthesis of 1,3-Oxazepine-4,7-diones cluster_step1 Step 1 cluster_step2 Step 2 step1 Step 1: Schiff Base Formation step2 Step 2: Cycloaddition product 1,3-Oxazepine-4,7-dione amine Substituted Aniline reaction1 Condensation amine->reaction1 aldehyde Substituted Benzaldehyde aldehyde->reaction1 schiff_base Schiff Base schiff_base_input Schiff Base reaction1->schiff_base anhydride Phthalic Anhydride reaction2 Reflux anhydride->reaction2 solvent Dry Benzene solvent->reaction2 schiff_base_input->reaction2 reaction2->product

Caption: General workflow for the synthesis of 1,3-Oxazepine-4,7-diones.

Step-by-Step Methodology:

  • Schiff Base Synthesis: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in absolute ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for 3-4 hours. After cooling, the precipitated Schiff base is filtered, washed with cold ethanol, and dried.

  • Cycloaddition Reaction: The synthesized Schiff base and an equimolar amount of phthalic anhydride are dissolved in dry benzene. The mixture is refluxed for 8-10 hours. The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to yield the 1,3-oxazepine-4,7-dione derivative.[21]

General Synthesis of 1,5-Benzodiazepines

This protocol outlines a general procedure for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.

Step-by-Step Methodology:

  • A mixture of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) is stirred in acetonitrile (10 mL) at room temperature.

  • A catalytic amount of an acid catalyst (e.g., H-MCM-22) is added to the mixture.[16]

  • The reaction is monitored by thin-layer chromatography. Upon completion (typically 1-3 hours), the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.[16]

Conclusion and Future Perspectives

This comparative guide highlights the synthetic accessibility and diverse biological activities of several classes of seven-membered heterocycles. While 3-Benzyl-1,5,3-dioxazepane remains a relatively unexplored scaffold, its structural features suggest potential for interesting biological properties, warranting further investigation. The established synthetic routes and biological data for oxazepanes, thiazepanes, and benzodiazepines provide a valuable framework for the design and evaluation of novel 1,5,3-dioxazepane derivatives. Future research should focus on the development of efficient synthetic methods for substituted 1,5,3-dioxazepanes and a thorough evaluation of their pharmacological profile to unlock their full therapeutic potential.

References

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Eur J Med Chem. 2024;275:116556. [Link][1][2]

  • Pawar, S. S., et al. (2018). Ferrous sulphate catalyzed synthesis of 1, 5-benzothiazepine derivatives and their antimicrobial evaluation. World Journal of Pharmaceutical Research, 7(14), 839-847. [Link][11]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. ResearchGate. (2024). [Link][2][3]

  • Ghanam, M., & Mahdi, O. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry, 10(2), 116-123. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link][12]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. [Link][13]

  • Al-Juboori, R. A. (2025). Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. Journal of Education and Scientific Studies, 20(1), 1-13. [Link][8]

  • Antibacterial Study of Some Oxazepine Derivatives. Tikrit Journal of Pure Science. (2025). [Link][5]

  • Synthesis and Antimicrobial Activities of Oxazepine and Oxazocine Derivatives. ResearchGate. (2025). [Link][22]

  • Kumar, A., et al. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 12(4), 2345-2354. [Link][16]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Eman Research Publishing. [Link][9]

  • Tietz, E. I., et al. (1989). Anticonvulsant Activity of Azirino[1,2-d][1]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. Pharmacology Biochemistry and Behavior, 58(1), 281-289. [Link][20]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Avicenna Journal of Pharmaceutical Research. (2023). [Link][10]

  • Al-Amiery, A. A., et al. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4), 333-341. [Link][21]

  • Synthesis and Biological Activities of Some Novel Oxazepines. Scholar9. (2018). [Link][23]

  • Anticonvulsant Activity of Azirino[1,2-d][1]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. ResearchGate. (1997). [Link][24]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. (2013). [Link][25]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry. (2014). [Link][6]

  • Ramazani, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44754-44781. [Link][14]

  • Ramazani, A., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link][15]

  • List of Benzodiazepine Anticonvulsants + Uses, Side Effects. Drugs.com. (2023). [Link][18]

  • Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. Journal of Drug Delivery and Therapeutics. (2022). [Link][26]

  • Morimoto, K., et al. (1991). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Epilepsia, 32(4), 499-506. [Link][19]

  • View of METHODS OF SYNTHESIS OF N-SUBSTITUTED 1,5,3-DITHIAZEPANES. Bashkir chemistry journal. (2018). [Link][4]

  • Synthesis of 1-and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H). PubMed. (1975). [Link][27]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi. (2011). [Link][17]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. (2023). [Link][28]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Iraqi Journal of Science. (2023). [Link][7]

Sources

A Comparative Guide to Validated Analytical Methods for 3-Benzyl-1,5,3-dioxazepane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 3-Benzyl-1,5,3-dioxazepane, a heterocyclic compound of interest. While specific validated methods for this compound are not widely published, this document outlines the development and validation of suitable analytical techniques based on established principles for analogous structures. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing proposed protocols and comparative performance data.

Introduction to 3-Benzyl-1,5,3-dioxazepane and the Imperative for Accurate Quantification

3-Benzyl-1,5,3-dioxazepane is a heterocyclic compound with a seven-membered ring containing two oxygen atoms and one nitrogen atom.[1][2][3][4] The benzyl group attached to the nitrogen atom imparts specific physicochemical properties that influence the choice of analytical methodology. Accurate and precise quantification is paramount for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of synthesized batches. The selection of an appropriate analytical technique is critical for generating reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation and quantification of a vast array of organic molecules.[5] Its versatility in terms of stationary and mobile phases makes it an excellent starting point for developing a quantitative method for 3-Benzyl-1,5,3-dioxazepane.

Proposed HPLC Method

A reversed-phase HPLC (RP-HPLC) method is proposed, given the likely moderate polarity of the target analyte.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (based on the expected absorbance of the benzyl group)

  • Injection Volume: 10 µL

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Stock Standard Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Sample Dissolve in Volatile Solvent Injection Inject into GC Prep_Sample->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Extract Ion Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Prep_Sample Dilute Sample Injection Inject into UHPLC Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Fragmentation Collision-Induced Dissociation Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Sources

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 3-Benzyl-1,5,3-dioxazepane Derivatives

In the quest for novel therapeutics, the early and accurate assessment of a compound's potential toxicity is paramount. For new chemical entities like 3-Benzyl-1,5,3-dioxazepane derivatives, which represent a promising scaffold in medicinal chemistry, a thorough understanding of their interaction with biological systems is a prerequisite for further development.[1][2] Cytotoxicity assays are the cornerstone of this initial safety evaluation, providing essential data on how a compound affects cellular health, viability, and fundamental biological processes.[3]

The selection of an appropriate cytotoxicity assay is not a trivial decision. Different assays measure distinct cellular parameters, such as metabolic activity, membrane integrity, or intracellular ATP levels.[3] A multi-parametric approach, employing assays that probe different mechanisms of cell death, is often necessary to build a comprehensive and reliable cytotoxicity profile, thereby reducing the risk of false negatives and increasing confidence in lead compounds.[4] This guide provides a comparative overview of three widely used cytotoxicity assays—the MTT, LDH, and CellTiter-Glo® assays—offering insights into their principles, protocols, and strategic application for profiling novel 3-Benzyl-1,5,3-dioxazepane derivatives.

The First Line of Inquiry: The MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that has long been a workhorse in cell biology for assessing metabolic activity as a proxy for cell viability.[5]

Principle of the MTT Assay

The assay's core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active cells.[5][6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5][6] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, typically at a wavelength between 550 and 600 nm.[7] A decrease in signal compared to untreated controls indicates a reduction in metabolic activity, suggesting cytotoxicity.[6]

Diagram: Principle of the MTT Assay

MTT_Principle cluster_cell Metabolically Active Cell Mitochondrion Mitochondrion Reductase NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Enters Cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Lysis & Reductase->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of the MTT assay.

Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

While metabolic assays are informative, they cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The Lactate Dehydrogenase (LDH) assay complements metabolic assays by directly measuring cell death through the loss of plasma membrane integrity.[8]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[9][10] Upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis, LDH is rapidly released into the cell culture medium.[10][11] The LDH assay is a coupled enzymatic reaction that quantifies the amount of LDH in the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[11] The NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically at approximately 490 nm.[10] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[10]

Diagram: LDH Cytotoxicity Assay Workflow

LDH_Workflow Start Seed and Treat Cells with 3-Benzyl-1,5,3-dioxazepane derivatives Incubate Incubate for Exposure Period (e.g., 24-72h) Start->Incubate Supernatant Transfer Supernatant to a new plate Incubate->Supernatant AddReagent Add LDH Reaction Mix (Lactate, NAD+, INT) Supernatant->AddReagent IncubateRT Incubate at RT (~30 min, protected from light) AddReagent->IncubateRT StopReaction Add Stop Solution (Optional) IncubateRT->StopReaction Measure Measure Absorbance (~490 nm) StopReaction->Measure

Caption: General experimental workflow for the LDH assay.

The Gold Standard in Sensitivity: The CellTiter-Glo® Luminescent Assay

For high-throughput screening (HTS) and applications requiring maximum sensitivity, ATP-based luminescent assays are often the preferred method. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely adopted example.[12][13]

Principle of the CellTiter-Glo® Assay

This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells, as ATP is rapidly degraded upon cell death.[12][13][14] The assay procedure is a simple "add-mix-measure" format.[12][14] A single reagent is added directly to the cells in culture.[12][13] This reagent contains a detergent to lyse the cells, releasing ATP, and a thermostable luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is proportional to the ATP concentration and, by extension, the number of viable cells in the culture.[12][14]

Comparative Analysis of Cytotoxicity Assays

The choice of assay depends on multiple factors, including the specific research question, the properties of the test compound, and available laboratory resources.[3][15]

FeatureMTT AssayLDH AssayCellTiter-Glo® (ATP) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[6]Measurement of lactate dehydrogenase released from damaged cells.[11]Quantitation of ATP from viable cells using a luciferase reaction.[12][14]
Endpoint Measured Metabolic activity / Cell Viability.[5]Membrane integrity / Cytotoxicity (Cell Death).Cell Viability (based on ATP levels).[13]
Assay Format Multi-step (reagent addition, incubation, solubilization).[6]Simple (supernatant transfer, reagent addition).[10]Homogeneous "add-mix-measure".[12][14]
Sensitivity Moderate.Moderate.High.[14]
Throughput Moderate to High.High.Very High (ideal for HTS).[13]
Potential Interference Colored compounds, reducing agents.[6]Serum LDH, colored compounds.ATPases, luciferase inhibitors.
Best For Initial screening, assessing metabolic health.Confirming cytotoxic mechanisms, measuring necrosis.High-throughput screening, low cell number applications.[9]

Detailed Experimental Protocols

The following are generalized protocols and must be optimized for specific cell lines and experimental conditions.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6][7] Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of the 3-Benzyl-1,5,3-dioxazepane derivatives. Remove the old medium and add 100 µL of medium containing the test compounds. Include untreated (vehicle control) and positive control (e.g., doxorubicin) wells.

  • Treatment Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6][7]

Protocol 2: LDH Cytotoxicity Assay
  • Cell Plating & Treatment: Follow steps 1-4 as described in the MTT protocol. It is critical to set up three control wells for each condition:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells, to which a lysis buffer (e.g., Triton X-100) will be added 30 minutes before the end of incubation.

    • Background: Medium only.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8][10]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculation: Percentage cytotoxicity is calculated using the formula: (% Cytotoxicity) = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating & Treatment: Follow steps 1-4 as described in the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.[13][16]

  • Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to form the CellTiter-Glo® Reagent.[16][17] Allow it to equilibrate to room temperature.

  • Plate Equilibration: Remove the plate from the incubator and let it sit at room temperature for approximately 30 minutes.[13][16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13][16]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][16] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]

  • Measurement: Record the luminescence using a plate luminometer.[16]

Causality and Experimental Choices

  • Cell Line Selection: The choice of cell line is critical and should be guided by the intended therapeutic target of the dioxazepane derivatives.[18][19] For general toxicity screening, robust and well-characterized lines like fibroblasts (e.g., L929) are often used.[20] For cancer-focused drug discovery, a panel of relevant cancer cell lines (e.g., a colon cancer line like Caco-2 if oral administration is intended) should be used.[18][21] It is also advisable to include a non-cancerous "normal" cell line to assess selectivity.[18]

  • Orthogonal Assays: Relying on a single assay is fraught with risk. For example, a compound that inhibits mitochondrial respiration without killing the cell might score as "toxic" in an MTT assay but not in an LDH assay. Conversely, a compound causing rapid necrosis would be detected by LDH but might be missed in a short-term metabolic assay. Using both an activity-based assay (MTT or CellTiter-Glo®) and a death-based assay (LDH) provides a more complete and validated picture of the compound's effect.

  • Controls are Non-Negotiable: A self-validating protocol relies on rigorous controls. The vehicle control (e.g., DMSO) establishes the baseline cell health, while the positive control (a known cytotoxic agent) confirms the assay is performing correctly. For the LDH assay, the "spontaneous" and "maximum" release controls are essential for accurate normalization, especially if the test compound has cytostatic effects that reduce the total cell number.[8]

Conclusion and Recommendations

For the initial cytotoxicity profiling of novel 3-Benzyl-1,5,3-dioxazepane derivatives, a tiered approach is recommended. Begin with a high-throughput, sensitive assay like CellTiter-Glo® to screen a range of concentrations and identify the active range. Follow up on hits with both the MTT and LDH assays performed in parallel. This orthogonal approach will allow for the simultaneous assessment of effects on metabolic activity and membrane integrity, providing a robust dataset from which to calculate IC₅₀ values and make informed decisions about which derivatives merit advancement in the drug discovery pipeline.

References

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Oslo. CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]

  • Anonymous. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Semantic Scholar. Update on in vitro cytotoxicity assays for drug development. [Link]

  • National Institutes of Health. A review for cell-based screening methods in drug discovery. [Link]

  • National Institutes of Health. Highlight report: Cell type selection for toxicity testing. [Link]

  • 3H Biomedical. LDH Cytotoxicity Assay. [Link]

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • faCellitate. How to choose the right cell line for your experiments. [Link]

  • European Journal of Modern Medicine and Practice. Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. [Link]

  • Tikrit Journal of Pure Science. Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

  • PubMed. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Substituted Dioxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the journey of a drug through the body is paramount. The pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a compound's efficacy, safety, and dosing regimen. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of several key substituted dioxazepanes, a class of heterocyclic compounds with significant therapeutic interest. By synthesizing data from disparate studies, we aim to illuminate the structure-pharmacokinetic relationships that govern the behavior of these molecules, offering field-proven insights for future drug design and development.

The core structure discussed herein is the dibenzo[b,f][1][2]oxazepine scaffold, a tricyclic system that serves as the foundation for several centrally active agents. Minor structural modifications to this core, such as substitutions on the aromatic rings or alterations to the piperazine moiety, can lead to profound differences in how the drug is processed by the body. This guide will compare the profiles of representative compounds to explain the causality behind their distinct pharmacokinetic behaviors.

Comparative Analysis of Key Pharmacokinetic Parameters

The clinical utility of a drug is inextricably linked to its ADME profile. Here, we compare the pharmacokinetic parameters of notable dibenzo[b,f][1][2]oxazepine derivatives: Amoxapine, Loxapine, and the clinical-stage compound CERC-501.

Absorption: Getting into the System

Rapid and consistent absorption is a desirable trait for orally administered drugs. The rate and extent of absorption are typically characterized by the time to reach maximum plasma concentration (Tmax) and oral bioavailability (F%).

  • Amoxapine is rapidly absorbed following oral administration, with a Tmax of approximately 90 minutes.[1][3] This swift uptake allows for a relatively quick onset of action, which can be advantageous for its antidepressant effects.[2]

  • Loxapine , when administered via inhalation, shows even faster absorption with a median Tmax of just 2 minutes, highlighting the influence of the route of administration on absorption kinetics.[4]

  • CERC-501 (LY2456302) , a newer investigational compound, also demonstrates rapid oral absorption with a Tmax of 1-2 hours in animal models and about 2.5 hours in humans.[5][6] However, its oral bioavailability in animals was noted as 25%, suggesting that a significant portion of the drug may be subject to first-pass metabolism or incomplete absorption.[5][7]

The data indicates that the dibenzo[b,f][1][2]oxazepine core is generally well-absorbed, though bioavailability can be a limiting factor, likely due to presystemic metabolism.

Distribution: Reaching the Target

Once absorbed, a drug must distribute from the systemic circulation to its target tissues. Key parameters governing this process include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Amoxapine is highly bound to plasma proteins, at approximately 90-92%.[1] This high degree of binding means that only a small fraction of the drug is free to exert its pharmacological effect at any given time, which can influence its duration of action and potential for drug-drug interactions. The drug is also widely distributed throughout the body, including into the central nervous system (CNS).

  • Loxapine and its metabolites also distribute into various tissues, with significant concentrations found in the brain.[8]

High protein binding and wide distribution appear to be class characteristics for these lipophilic tricyclic compounds, consistent with their activity in the CNS.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This is often the most variable aspect of pharmacokinetics and is highly dependent on the drug's specific structure.

  • Amoxapine is extensively metabolized by the liver, primarily through hydroxylation mediated by the cytochrome P450 enzyme CYP2D6.[1] This process forms two active metabolites: 7-hydroxy-amoxapine and 8-hydroxy-amoxapine.[1] The existence of active metabolites is a critical consideration, as they contribute to the overall therapeutic and toxicological profile. For instance, the 8-hydroxy metabolite has a substantially longer half-life (30 hours) than the parent drug (8 hours), leading to a prolonged pharmacological effect.[1][2] This extended activity of the metabolite allows for once-daily dosing.[1]

  • Loxapine serves as a metabolic precursor to Amoxapine through N-demethylation.[9] It is also extensively metabolized to 7-hydroxy-loxapine and 8-hydroxy-loxapine.[8][10] The formation of multiple active metabolites with differing pharmacological properties underscores the complexity of its in vivo action.[8]

  • CERC-501 is characterized as a "short-acting" antagonist in preclinical models, not because of a short half-life, but because its pharmacodynamic effects are reversible and do not persist long after the drug is cleared, unlike some other kappa opioid antagonists.[5] In humans, it has a terminal half-life of approximately 30-40 hours, which supports once-daily dosing.[7][11]

The metabolic pathways for these compounds, particularly hydroxylation and N-dealkylation, are common for amine-containing xenobiotics. The genetic variability of enzymes like CYP2D6 can lead to significant inter-individual differences in patient response to drugs like Amoxapine.[2]

Excretion: Eliminating the Drug

The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or liver (feces).

  • Amoxapine and its metabolites are primarily eliminated via the kidneys, with about 60-69% of a dose excreted in the urine, mostly as conjugated glucuronides.[9] A smaller fraction is found in the feces.[9] The substantial renal excretion means that caution is required when administering the drug to patients with kidney impairment.[2][3]

Data Summary Table

The following table summarizes the key pharmacokinetic parameters for the discussed substituted dioxazepanes. Values represent a compilation of data from various human and preclinical studies and may vary based on the specific study population and design.

ParameterAmoxapineLoxapine (Inhaled)CERC-501 (LY2456302)
Tmax (Time to Peak Conc.) ~1.5 hours[1][3]~2 minutes[4]~2.5 hours (human)[6]
Oral Bioavailability (F%) Data not specifiedNot Applicable25% (animal)[5][7]
Plasma Protein Binding ~90-92%[1]Data not specifiedData not specified
Key Metabolites 7-hydroxy-amoxapine, 8-hydroxy-amoxapine (both active)[1]7-OH-loxapine, 8-OH-loxapine, Amoxapine (all active)[10]Not specified
Primary Metabolic Enzyme CYP2D6[1]CYP1A2, CYP2D6, CYP3A4[10]Not specified
Half-life (t½) 8 hours (parent drug)[2]~7 hours (parent drug)[10]~30-40 hours[7][11]
30 hours (8-hydroxy metabolite)[2]
Primary Route of Excretion Renal (as metabolites)[3]Renal / HepaticNot specified

Experimental Protocols & Methodologies

The generation of reliable pharmacokinetic data hinges on robust and validated experimental protocols. The causality behind these experimental choices is to create a self-validating system that ensures data integrity.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical workflow for determining key PK parameters following oral administration of a novel dioxazepane derivative.

Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound in rats.

Causality of Design:

  • Species Selection: Rats are a standard preclinical species due to their well-characterized physiology and cost-effectiveness.

  • Fasting: Animals are fasted overnight to minimize the effect of food on drug absorption, thus reducing variability.

  • Route of Administration: Oral gavage is used to mimic the intended clinical route of administration for most small molecule drugs.

  • Blood Sampling: A sparse sampling design is often used for mice, while a serial sampling design (as described below) is feasible in rats, allowing a full PK profile from each animal. Blood is collected from the jugular vein or tail vein at multiple time points to accurately define the absorption, distribution, and elimination phases.

  • Anticoagulant: K2EDTA is used to prevent coagulation without significantly interfering with most bioanalytical methods.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least 3 days.

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure a uniform suspension or solution.

  • Administration: Following an overnight fast, a single oral dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Blood Collection: Approximately 100-150 µL of blood is collected into K2EDTA-coated tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Plasma samples are transferred to clean tubes and stored at -80°C until analysis.

Protocol 2: Bioanalysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.

Objective: To accurately quantify the concentration of the test compound in plasma samples.

Causality of Design:

  • Protein Precipitation: Acetonitrile is used to precipitate plasma proteins, which would otherwise interfere with the chromatographic separation and ionize poorly.

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound is added to all samples and standards. This is crucial for a self-validating system as it corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (matching the analyte's mass) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from other matrix components, ensuring authoritative and trustworthy results.

Step-by-Step Methodology:

  • Preparation of Standards: A calibration curve is prepared by spiking known concentrations of the test compound into blank plasma. Quality control (QC) samples are prepared at low, medium, and high concentrations.

  • Sample Extraction:

    • To 50 µL of plasma (sample, standard, or QC), add 150 µL of acetonitrile containing the internal standard. .

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a 96-well plate or autosampler vial.

    • Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

    • The compound is separated from matrix components on a C18 reverse-phase column and detected by the mass spectrometer operating in MRM mode.

  • Data Processing: The peak area ratio of the analyte to the internal standard is used to construct the calibration curve. The concentrations of the unknown samples are then interpolated from this curve.

Visualization of Key Pathways and Workflows

Diagrams provide a clear visual representation of complex biological and experimental processes.

cluster_0 Hepatic Metabolism Loxapine Loxapine Amoxapine Amoxapine Loxapine->Amoxapine N-demethylation (CYP3A4/2C) Metabolite_7OH_Lox 7-OH-Loxapine Loxapine->Metabolite_7OH_Lox Hydroxylation (CYP2D6, 3A4) Metabolite_8OH_Lox 8-OH-Loxapine Loxapine->Metabolite_8OH_Lox Hydroxylation (CYP1A2) Metabolite_7OH_Amox 7-OH-Amoxapine Amoxapine->Metabolite_7OH_Amox Hydroxylation (CYP2D6) Metabolite_8OH_Amox 8-OH-Amoxapine Amoxapine->Metabolite_8OH_Amox Hydroxylation (CYP2D6) Conjugates Glucuronide Conjugates Metabolite_7OH_Lox->Conjugates UGT Metabolite_8OH_Lox->Conjugates UGT Metabolite_7OH_Amox->Conjugates UGT Metabolite_8OH_Amox->Conjugates UGT Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic pathway of Loxapine and Amoxapine.

cluster_workflow Preclinical Pharmacokinetic Study Workflow Dose Dose Formulation & Administration (PO) Animal Animal Model (e.g., Rat) Dose->Animal Sampling Serial Blood Sampling Animal->Sampling Plasma Plasma Separation Sampling->Plasma Analysis LC-MS/MS Bioanalysis Plasma->Analysis PK_Calc Calculation of PK Parameters Analysis->PK_Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The substituted dibenzo[b,f][1][2]oxazepine scaffold has given rise to multiple effective CNS agents. Their pharmacokinetic profiles are generally characterized by rapid absorption and extensive metabolism, often leading to active metabolites that significantly influence the overall pharmacodynamic effect and duration of action. The comparison between Loxapine and its metabolite Amoxapine clearly illustrates how a single structural change (N-demethylation) creates a distinct drug with a unique PK profile. Newer compounds like CERC-501 demonstrate that this scaffold continues to be a fertile ground for drug discovery, with opportunities to fine-tune PK properties for novel therapeutic targets.

For drug development professionals, the key takeaway is the critical importance of early and thorough ADME profiling. Understanding the metabolic pathways, identifying the specific CYP450 enzymes involved, and characterizing the activity of major metabolites are essential steps. These data not only predict human pharmacokinetics but also highlight potential liabilities, such as drug-drug interactions or populations with genetic polymorphisms (e.g., CYP2D6 poor metabolizers), that must be addressed in clinical development. Future research should focus on establishing clearer quantitative structure-pharmacokinetic relationships (QSPkR) to better predict the ADME properties of novel dioxazepane derivatives in silico, thereby accelerating the discovery of safer and more effective medicines.

References

  • National Center for Biotechnology Information (2023). Amoxapine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Link

  • PharmaCompass. Amoxapine. Link

  • Drugs.com. Amoxapine: Package Insert / Prescribing Information. Link

  • RxList. Amoxapine (Amoxapine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Link

  • Davis's Drug Guide. amoxapine. Link

  • Bhatia, S. C., et al. (1991). Pharmacokinetics of nitroxazepine in depressed patients. Indian Journal of Psychiatry, 33(2), 108–112. Link

  • Rorick-Kehn, L. M., et al. (2014). LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology, 77, 131–144. Link

  • Lowe, S. L., et al. (2014). Safety, Tolerability, and Pharmacokinetic Evaluation of Single- And Multiple-Ascending Doses of a Novel Kappa Opioid Receptor Antagonist LY2456302 and Drug Interaction With Ethanol in Healthy Subjects. Journal of Clinical Pharmacology, 54(8), 918–931. Link

  • Naganawa, M., et al. (2016). Receptor Occupancy of the κ-Opioid Antagonist LY2456302 Measured with Positron Emission Tomography and the Novel Radiotracer 11C-LY2795050. Journal of Pharmacology and Experimental Therapeutics, 356(2), 260–266. Link

  • Lowe, S. L., et al. (2014). Safety, Tolerability, and Pharmacokinetic Evaluation of Single- and Multiple-Ascending Doses of a Novel Kappa Opioid Receptor Antagonist LY2456302 and Drug Interaction With Ethanol in Healthy Subjects. ResearchGate. Link

  • Bhatia, S. C., et al. (1991). PHARMACOKINETICS OF NITROXAZEPINE IN DEPRESSED PATIENTS. Semantic Scholar. Link

  • Li, J. X., et al. (2016). Major Depressive Disorder and Kappa Opioid Receptor Antagonists. Translational perioperative and pain medicine, 1(3), 39–47. Link

  • Cassella, J. V., et al. (2013). Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens. Journal of Clinical Pharmacology, 53(12), 1270–1277. Link

  • U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research, Application Number: 022549Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). Link

  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712–720. Link

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. Link

  • Kobayashi, A., et al. (1992). In rat brain amoxapine enhances dopamine metabolism: pharmacokinetic variations of the effect. European journal of pharmacology. Link

  • Filimonov, D. A., et al. (2009). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 43, 423–430. Link

  • David, J., & Grewal, R. S. (1974). Pharmacological properties of Sintamil, a new antidepressant agent. Indian Journal of Experimental Biology, 12(3), 225–230. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. CR4056. Link

  • Wong, Y. C., et al. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 115–123. Link

  • Harrison, J. M., et al. (1978). The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH shift. Experientia, 34(6), 698–699. Link

  • Puigdellívol, M., et al. (2022). I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice. International Journal of Molecular Sciences, 23(13), 7320. Link

  • Wang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 1786–1807. Link

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Journal of Pain Research, 4, 111–125. Link

  • Rovati, L. C., et al. (2015). Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis. Arthritis Research & Therapy, 17, 107. Link

  • Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Dove Medical Press. Link

  • Gabrielsson, J. L., & Weiner, D. L. (1995). Quantitative structure-pharmacokinetic relationships for systemic drug distribution kinetics not confined to a congeneric series. Journal of Pharmaceutical Sciences, 84(3), 338–344. Link

  • Lombardo, F., et al. (2010). Quantitative structure-pharmacokinetic relationships. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 941–955. Link

  • Flesch, G., et al. (2011). Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine. Drug Metabolism and Disposition, 39(6), 1115–1122. Link

  • van der Mey, M., et al. (1988). Bioavailability and pharmacokinetics of oxazepam. European Journal of Clinical Pharmacology, 34(4), 427–430. Link

  • van der Kleijn, E., et al. (1991). Pharmacokinetic-pharmacodynamic relationships for benzodiazepines. Current Topics in Neuroendocrinology, 10, 129–156. Link

  • Practo. Sintamil 25 mg Tablet. Link

  • van Hecken, A. M., et al. (1989). The Influence of Diflunisal on the Pharmacokinetics of Oxazepam. British Journal of Clinical Pharmacology, 27(3), 365–371. Link

  • Bhat, M., et al. (2018). Synthetic pathway for synthesis of dibenz-[b,f][1][2]-oxazepine derivatives (MJ1 - MJ12). ResearchGate. Link

  • van der Mey, M., et al. (1988). Bioavailability and pharmacokinetics of oxazepam. Semantic Scholar. Link

  • Zaware, N., & Ohlmeyer, M. (2015). Recent Advances in Dibenzo[b,f][1][2]oxazepine Synthesis. ChemInform, 46(13). Link

  • Boulton, D. W. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 52(10), 809–825. Link

  • Corcione, S., et al. (2023). Safety and Pharmacokinetic Profiles of Subcutaneous Administration of Beta-Lactams: A Systematic Review. Antibiotics, 12(11), 1629. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive procedures for the safe and compliant disposal of 3-Benzyl-1,5,3-dioxazepane, a chemical compound utilized in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to ensure that disposal methods mitigate risks to personnel and the environment.

Hazard Assessment and Chemical Profile

Due to the absence of a specific SDS, a thorough hazard assessment must be conducted based on the chemical's structure, which incorporates a benzyl group and a dioxazepane heterocyclic moiety. Structurally related compounds, such as certain diazepanes and benzyl-containing molecules, exhibit properties that suggest 3-Benzyl-1,5,3-dioxazepane should be handled as a hazardous substance.

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Benzyl-containing compounds can be toxic to aquatic life with long-lasting effects.[3][4]

Given these potential hazards, 3-Benzyl-1,5,3-dioxazepane must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Personal Protective Equipment (PPE)

Prior to handling 3-Benzyl-1,5,3-dioxazepane for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber or other chemically resistant gloves.To prevent skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and accidental contact that could cause serious irritation.[1][2]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Respiratory protection may be needed for spills.To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][2]

Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions. 3-Benzyl-1,5,3-dioxazepane waste must be collected and stored following established laboratory safety protocols.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for collecting waste 3-Benzyl-1,5,3-dioxazepane. The container must have a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Benzyl-1,5,3-dioxazepane". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[6][7]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][7][8] This area must be at or near the point of generation and away from incompatible chemicals. In particular, keep it separate from strong oxidizing agents.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6] Do not overfill the container.

Disposal Workflow

The disposal of 3-Benzyl-1,5,3-dioxazepane must be handled through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

Disposal Decision Flowchart:

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal Generate Generate Waste (3-Benzyl-1,5,3-dioxazepane) Collect Collect in a Labeled, Compatible Container Generate->Collect Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Inspect Weekly Inspection of SAA Store->Inspect Contact Contact EH&S for Waste Pickup Inspect->Contact Container Full or per Schedule Dispose Disposal by Licensed Contractor Contact->Dispose

Caption: Workflow for the safe disposal of 3-Benzyl-1,5,3-dioxazepane.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EH&S office.

Environmental Considerations and Chemical Degradation

The improper disposal of 3-Benzyl-1,5,3-dioxazepane can lead to environmental contamination. Some related chemical structures, such as oxcarbazepine, are known to be persistent in the environment, and their degradation byproducts can sometimes be more toxic than the parent compound.[9] Therefore, preventing release into waterways and soil is of paramount importance.[3] Incineration by a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction of the chemical.[10]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations regarding hazardous waste.[7] This includes proper labeling, storage, and documentation of all waste streams. Maintain a log of the contents of your hazardous waste containers to ensure accurate manifesting for disposal.[5]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Scungio, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Imaizumi, T., et al. (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Biological and Pharmaceutical Bulletin. [Link]

  • Scungio, D. (2021). Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Wang, S., et al. (2017). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research International. [Link]

  • DC Fine Chemicals. Safety Data Sheet - Benzyl benzoate. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • Li, K., et al. (2019). Insights into influencing factor, degradation mechanism and potential toxicity involved in aqueous ozonation of oxcarbazepine. Chemosphere. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 1-(3-Fluoro-benzyl)-[6][11]diazepane hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Benzyl-1,5,3-dioxazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 3-Benzyl-1,5,3-dioxazepane. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety protocol. By understanding the "why," we empower you to make informed decisions, ensuring a secure laboratory environment. This guide is built on the foundational principles of risk assessment, hazard control, and responsible chemical stewardship.

Hazard Identification and Risk Assessment: An Uncompromised Foundation

Anticipated Hazards:

  • Skin Irritation (H315): The heterocyclic amine structure suggests the potential to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed (H302): Ingestion of the compound could be harmful.[1]

This risk assessment is the cornerstone of our safety protocol. The potential for dermal, ocular, and respiratory exposure dictates a multi-faceted Personal Protective Equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a critical control measure dictated by the anticipated hazards.[3][4] The following PPE is mandatory when handling 3-Benzyl-1,5,3-dioxazepane.

  • Eye and Face Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[5][6]

    • Rationale: The high likelihood of serious eye irritation necessitates a complete seal around the eyes.[1] Standard safety glasses are insufficient.

  • Hand Protection:

    • Requirement: Chemically resistant gloves are mandatory.[7] Nitrile gloves are a suitable initial choice for incidental contact, offering protection against a range of organic substances.[5][8] For prolonged handling or in case of a spill, heavier-duty gloves should be considered.

    • Rationale: Direct skin contact is a primary route of exposure. Gloves must be selected based on their resistance to the chemical class.[8] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[9][10]

  • Body Protection:

    • Requirement: A laboratory coat is required to protect skin and clothing.[5] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure clothing provides maximum skin coverage; long pants and closed-toe shoes are mandatory.[3][7][11]

    • Rationale: This protects against accidental spills and contamination of personal clothing.[12]

  • Respiratory Protection:

    • Requirement: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][9][10] If aerosol or dust formation is likely and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[13][14]

    • Rationale: The potential for respiratory irritation makes it crucial to control the airborne concentration of the compound.[1]

Glove Selection Guide for Related Chemical Classes

Since specific permeation data for 3-Benzyl-1,5,3-dioxazepane is unavailable, this table provides guidance based on general chemical resistance charts for solvents and functional groups present in the molecule. On-site testing is always advised to ensure safe usage.[15]

Glove MaterialRecommendation for Aromatic Compounds (e.g., Benzene)Recommendation for Amines (e.g., Aniline)Overall Suitability
Nitrile Recommended[15]Not Recommended (Limited Use)[15]Good for incidental contact. Change immediately if direct contact occurs.
Butyl Rubber Fair[8]Very GoodGood for extended contact.
Viton® Very GoodVery GoodExcellent for prolonged use or spill cleanup.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow minimizes the risk of exposure and ensures procedural consistency. Every step, from preparation to disposal, must be deliberate and informed by safety principles.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials & Reagents in Hood prep_hood->prep_materials handle_weigh 4. Weigh/Measure Compound in Hood prep_materials->handle_weigh handle_reaction 5. Perform Experiment (Keep sash low) handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of PPE (Gloves, etc.) cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for handling 3-Benzyl-1,5,3-dioxazepane.

Experimental Protocol:

  • Preparation: a. Don all required PPE: safety goggles, a lab coat, and appropriate gloves.[5] b. Ensure the chemical fume hood is operational and the airflow is adequate.[9] c. Gather all necessary equipment and chemicals, placing them inside the fume hood to minimize traffic in and out of the containment area.[9] Keep the area uncluttered.[7][12]

  • Handling: a. Conduct all manipulations, including weighing and transferring, of 3-Benzyl-1,5,3-dioxazepane within the fume hood.[5] b. Keep the container tightly closed when not in use.[16][17] c. Work with the hood sash at the lowest possible position to act as a physical barrier.[9]

  • Post-Procedure: a. After completing the work, decontaminate all surfaces and equipment. b. Return the chemical to its designated storage location, ensuring the container is properly sealed.[16]

Emergency & Disposal Plans: Preparedness and Responsibility

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, prevent its spread using appropriate absorbent materials.

  • Report: Immediately inform your laboratory supervisor or Environmental Health and Safety (EHS) department.

  • Cleanup: Wear appropriate PPE, including respiratory protection if needed. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]

Waste Disposal: The disposal of chemical waste is strictly regulated to protect our environment.[18]

  • Segregation: All waste contaminated with 3-Benzyl-1,5,3-dioxazepane, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.[19] Do not mix with general waste.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical contents.

  • Disposal: The final disposal must be conducted through your institution's EHS department, likely via high-temperature incineration at a licensed facility.[18][20] Never dispose of this chemical down the drain.[5][18]

By integrating these protocols into your daily work, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: benzyl benzoate.
  • Gloves Chemical Resistance Chart. (n.d.).
  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (2024, September 18). Safety Data Sheet: Benzoic acid benzyl ester.
  • Environmental Health and Safety, University of Missouri. OSHA Glove Selection Chart.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET: Benzyl Benzoate, USP.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • U.S. Food & Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know.
  • Princeton University. (n.d.). Lab Safety Do's & Don'ts.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Angene Chemical. (2025, December 9). Safety Data Sheet: 1-(3-Fluoro-benzyl)-[1][10]diazepane hydrochloride. Retrieved from angenechemical.com.

  • Microflex. (n.d.). Chemicals Chemicals.
  • BLD Pharm. (n.d.). 3-Benzyl-1,5,3-dioxazepane.
  • Echemi. (n.d.). 3-BENZYL-5-(BROMOMETHYL)-1,2,4-OXADIAZOLE Safety Data Sheets.
  • Oxford University. (n.d.). Chemical Resistant Gloves Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1,5,3-dioxazepane
Reactant of Route 2
Reactant of Route 2
3-Benzyl-1,5,3-dioxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.